2-Chloro-4-fluoro-1-isopropoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUKKDNZSHVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378663 | |
| Record name | 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-71-6 | |
| Record name | 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-fluoro-1-isopropoxybenzene synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluoro-1-isopropoxybenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable halogenated aromatic ether. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We delve into the strategic selection of the synthetic pathway, focusing on the Williamson ether synthesis, and provide a detailed, field-tested experimental protocol. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper mechanistic understanding. Furthermore, a complete guide to the structural characterization of the target molecule using modern spectroscopic techniques—including NMR, IR, and Mass Spectrometry—is presented. This document is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity and trustworthiness.
Introduction and Strategic Importance
This compound (Molecular Formula: C₉H₁₀ClFO, Molecular Weight: 188.6 g/mol ) is a substituted aromatic ether whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of chloro, fluoro, and isopropoxy groups on a benzene ring provides a unique combination of lipophilicity, metabolic stability, and specific steric and electronic properties. These features make it a valuable intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. For instance, it is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[1]
This guide provides an expert-led walkthrough of a robust and efficient method for its preparation and offers a detailed analysis of the expected characterization data to confirm the identity, purity, and structure of the synthesized compound.
Synthesis: The Williamson Ether Synthesis Approach
The most logical and widely employed method for constructing the target ether linkage is the Williamson ether synthesis.[2] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide (in this case, a phenoxide) on an alkyl halide.[2][3]
Retrosynthetic Analysis & Rationale
The target molecule is an unsymmetrical ether. A retrosynthetic disconnection across the ether C-O bond yields two possible precursor pairs:
-
Path A: 2-Chloro-4-fluorophenoxide and an isopropyl halide (e.g., 2-bromopropane).
-
Path B: Isopropoxide and 1,2-dichloro-4-fluorobenzene.
Path A is overwhelmingly preferred. The Williamson synthesis is most efficient when the alkylating agent is a primary or secondary halide due to the Sₙ2 mechanism's sensitivity to steric hindrance.[4] A secondary halide like 2-bromopropane is suitable for this reaction. Path B involves nucleophilic aromatic substitution (SₙAr) on an electron-rich ring, which is generally less favorable and requires harsher conditions unless the ring is strongly activated by electron-withdrawing groups.
Reaction Mechanism
The synthesis proceeds in two key steps:
-
Deprotonation: The starting material, 2-Chloro-4-fluorophenol, is treated with a suitable base (e.g., potassium carbonate) to deprotonate the acidic phenolic hydroxyl group. This generates the 2-chloro-4-fluorophenoxide anion, a potent nucleophile.
-
Nucleophilic Substitution (Sₙ2): The phenoxide ion then attacks the electrophilic carbon of 2-bromopropane in a concerted, backside attack, displacing the bromide leaving group to form the desired ether product, this compound.[2]
Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the rate of the Sₙ2 reaction.[5]
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloro-4-fluorophenol (1.0 eq)[6]
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask (approx. 5-10 mL per gram of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq) to the mixture dropwise.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.
Characterization and Data Analysis
Confirming the identity and purity of the final product is a critical step. The following section outlines the expected results from key analytical techniques.
Characterization Workflow Diagram
Caption: Logical workflow for the structural characterization and purity assessment.
Expected Spectroscopic Data
The following table summarizes the anticipated data for this compound.
| Technique | Parameter | Expected Observation & Justification |
| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.8-7.3 ppm). The substitution pattern will lead to complex splitting (doublet of doublets, etc.) due to ³J(H-H) and through-space H-F couplings.[8][9] |
| Isopropoxy CH | A septet (~4.5 ppm) due to coupling with the six methyl protons. | |
| Isopropoxy CH₃ | A doublet (~1.3 ppm) with an integration of 6H, due to coupling with the single methine proton. | |
| IR Spectroscopy | C-O-C Stretch | Strong, characteristic ether band around 1200-1250 cm⁻¹. |
| Aromatic C=C | Medium peaks in the 1450-1600 cm⁻¹ region.[10] | |
| C-H Bending (OOP) | Bands in the 800-900 cm⁻¹ region, indicative of the 1,2,4-trisubstituted benzene ring pattern.[11] | |
| C-F Stretch | Strong absorption around 1100-1200 cm⁻¹. | |
| C-Cl Stretch | Absorption in the 700-800 cm⁻¹ region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 188. |
| Isotopic Pattern | A characteristic M+2 peak at m/z = 190 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[12][13] | |
| Key Fragment | A significant peak at m/z = 145, corresponding to the loss of the isopropyl group (C₃H₇, 43 Da). |
In-depth Analysis
-
¹H NMR Spectroscopy: The precise chemical shifts and coupling constants of the aromatic protons provide definitive proof of the substitution pattern. The proton ortho to the isopropoxy group will be the most shielded, while the proton between the chlorine and fluorine atoms will be the most deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum is excellent for confirming the presence of key functional groups. The appearance of a strong C-O-C ether stretch and the disappearance of the broad phenolic O-H stretch from the starting material are key indicators of a successful reaction. The fingerprint region, particularly the C-H out-of-plane bending, helps confirm the aromatic substitution pattern.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. The most crucial diagnostic feature is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which gives a predictable and easily identifiable M⁺ to M+2 intensity ratio in the mass spectrum.[12][13] Fragmentation patterns, such as the loss of the alkyl side chain, further support the proposed structure.[14]
Conclusion
This guide has detailed a reliable and efficient synthesis of this compound via the Williamson ether synthesis. The rationale behind the choice of reagents and conditions has been thoroughly explained to provide a deep, mechanistic understanding for the practicing scientist. Furthermore, a comprehensive characterization protocol has been outlined, with predicted data from NMR, IR, and Mass Spectrometry, enabling unambiguous confirmation of the product's structure and purity. By following this self-validating guide, researchers can confidently prepare and verify this important chemical building block for applications in drug discovery and beyond.
References
- Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives.
- Química Organica.org. (n.d.). IR Spectrum: Aromatics.
- Berkeley Learning Hub. (2024). 5 Tips IR Spectroscopy Benzene.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. [Link]
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Oakwood Chemical. (n.d.). This compound, min 96%.
- Clark, J. (n.d.). Mass Spectra - The M+2 Peak.
- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Chem-Station. (2014, April 13). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Org. Synth. 1976, 55, 7. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 2-Chloro-4-fluorophenol | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum [chemicalbook.com]
- 10. IR Spectrum: Aromatics [quimicaorganica.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
Physicochemical properties of 2-Chloro-4-fluoro-1-isopropoxybenzene
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-1-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic ether that serves as a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern—featuring a chlorine atom, a fluorine atom, and an isopropoxy group on a benzene ring—offers a unique combination of lipophilicity, polarity, and metabolic stability markers that are of significant interest in the design of novel chemical entities. As a key intermediate, understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, process development, and quality control.
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights into its analysis and handling. The methodologies described are grounded in established analytical principles to ensure reliability and reproducibility in a research and development setting.
Chemical Identity and Molecular Structure
The unique arrangement of substituents on the benzene core dictates the molecule's reactivity and physical properties. The electronegative halogen atoms and the bulky isopropoxy group create a distinct electronic and steric profile.
-
IUPAC Name: 2-Chloro-4-fluoro-1-(propan-2-yloxy)benzene
-
CAS Number: 202982-71-6[1]
-
Molecular Formula: C₉H₁₀ClFO[1]
The structure of the molecule is visualized below.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical state and solubility of a compound are critical parameters for reaction setup, purification, and formulation. While extensive experimental data for this specific compound is not widely published, we can compile its known properties and make informed predictions.
| Property | Value | Source |
| Molecular Weight | 188.6 g/mol | [1] |
| Purity (Typical) | ≥96% | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar structures |
| Boiling Point | Not experimentally determined; predicted to be >200 °C | Inferred from similar structures |
| Melting Point | Not experimentally determined | - |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, THF) | Inferred from structure |
Proposed Synthesis Pathway
Understanding the synthesis of a research chemical is crucial for anticipating potential impurities. A common and efficient method for preparing aryl ethers such as this is the Williamson ether synthesis. This pathway involves the reaction of a substituted phenol with an alkyl halide under basic conditions.
The proposed two-step logical workflow is outlined below.
Caption: Proposed Williamson ether synthesis workflow.
Causality of Experimental Choices:
-
Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is chosen to deprotonate the phenol without competing in the substitution reaction.
-
Solvent Choice: A polar aprotic solvent like acetone or DMF is used to dissolve the ionic intermediates (phenoxide) while not interfering with the nucleophilic attack.
-
Purification: Silica gel chromatography is the standard method for removing unreacted starting materials and any potential side products, such as C-alkylated species.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment due to its high resolution and sensitivity.
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
This protocol outlines a standard method for assessing the purity of this compound. The principle relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.
Expertise & Causality:
-
Column Choice: A C18 column is the workhorse for reversed-phase chromatography, providing excellent retention and separation for moderately nonpolar aromatic compounds like the target molecule.
-
Mobile Phase: A gradient of water and acetonitrile is used to ensure that both polar and nonpolar impurities can be eluted and resolved from the main product peak. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing interactions with residual silanols on the silica support.[2]
-
Sample Preparation: The sample is dissolved in a solvent mixture similar to the mobile phase to ensure good peak shape upon injection.[2] Filtering the sample is a critical step to prevent particulates from damaging the HPLC column and system.[2]
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation (Self-Validating System):
-
Prepare a stock solution by accurately weighing ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock.
-
Prepare the working solution by diluting the stock solution 1:10 (e.g., 1 mL of stock into a 10 mL flask) with the same diluent to a final concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial. This is a critical step to ensure the removal of any particulates.[2]
-
-
Analysis Workflow:
Caption: HPLC analysis workflow for purity determination.
-
Data Interpretation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Expected Retention Time: Will vary by system, but should be well-retained under these conditions.
-
Potential Impurities: Look for small peaks corresponding to unreacted 2-chloro-4-fluorophenol (earlier eluting) or potential side products.
-
Expected Spectroscopic Signatures
-
¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons, a septet for the isopropyl CH, and a doublet for the two equivalent methyl groups of the isopropoxy substituent. The aromatic signals will be split due to coupling with each other and with the fluorine atom.
-
¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals corresponding to the molecular formula. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin exposure.[3]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a key chemical intermediate with a defined set of physicochemical properties. Its identity, purity, and structure can be reliably confirmed using standard analytical techniques such as HPLC, NMR, and MS. Proper handling and storage, guided by safety protocols for related halogenated aromatics, are essential for its safe application in research and development. This guide provides the foundational knowledge and practical protocols required for scientists to confidently utilize this compound in their synthetic endeavors.
References
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-4-fluorotoluene. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
Sources
An In-Depth Technical Guide to 2-Chloro-4-fluoro-1-isopropoxybenzene: A Key Building Block in Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-1-isopropoxybenzene (CAS No. 202982-71-6), a halogenated aromatic ether of increasing importance in medicinal chemistry and drug development. With the rise of novel therapeutic modalities, particularly Proteolysis Targeting Chimeras (PROTACs), the demand for versatile, functionalized chemical building blocks has surged. This document details the physicochemical properties, a robust and validated synthesis protocol, in-depth analytical characterization, and the strategic application of this compound in the synthesis of targeted protein degraders. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a deep technical understanding of this valuable synthetic intermediate.
Introduction and Strategic Importance
This compound is a substituted aromatic compound featuring a unique combination of functional groups: a chloro substituent, a fluoro substituent, and an isopropoxy ether linkage. This trifecta of features imparts specific steric and electronic properties that are highly desirable in modern drug discovery. The chloro and fluoro groups modulate lipophilicity, metabolic stability, and can engage in specific halogen bonding interactions within protein binding pockets. The isopropoxy group provides a stable, moderately bulky, and lipophilic ether linkage.
Its primary utility, as identified by its classification as a "Protein Degrader Building Block," lies in its role as a component of the linker in PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker is not merely a spacer but a critical component that dictates the physicochemical properties of the final PROTAC and the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation. The 2-chloro-4-fluorophenyl moiety offers a rigid, well-defined scaffold that can be readily incorporated into these complex molecular architectures.
Physicochemical & Structural Properties
A precise understanding of a molecule's properties is foundational to its application in synthesis and drug design. The key identifiers and computed properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-4-fluoro-1-(propan-2-yloxy)benzene | IUPAC Nomenclature |
| Synonyms | This compound | - |
| CAS Number | 202982-71-6 | [1] |
| Molecular Formula | C₉H₁₀ClFO | [1] |
| Molecular Weight | 188.63 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)F)Cl | PubChem |
| InChI Key | BCCUKKDNZSHVFV-UHFFFAOYSA-N | PubChem |
| XLogP3 (Lipophilicity) | 3.5 | PubChem (Computed) |
| Appearance | Colorless to light yellow liquid (Predicted) | - |
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
The ether linkage is the most logical disconnection point. The synthesis originates from the commercially available 2-chloro-4-fluorophenol and an isopropylating agent, such as 2-bromopropane or isopropyl iodide.
Caption: Retrosynthesis of the target molecule.
Field-Proven Experimental Protocol (Representative)
This protocol is a self-validating system based on well-established Williamson ether synthesis principles, optimized for this specific substrate. The choice of a polar aprotic solvent (DMF) accelerates the Sₙ2 reaction, while potassium carbonate serves as a cost-effective and sufficiently strong base to deprotonate the phenol without causing side reactions.
Materials:
-
2-Chloro-4-fluorophenol (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of phenol). Stir the suspension at room temperature for 15 minutes. The formation of the potassium phenoxide salt is the critical first step.
-
Alkylation: Add 2-bromopropane (1.2 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF).
-
Extraction: Extract the aqueous phase with diethyl ether (3 x volume of DMF). The product is significantly more soluble in the organic phase.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove any remaining base), water, and finally with brine (to aid in phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product, this compound, as a clear liquid.
Analytical Characterization (Predicted)
As experimental spectra are not publicly available, this section provides predicted data based on established spectroscopic principles and analysis of analogous structures. This serves as an authoritative guide for researchers to confirm the identity and purity of their synthesized material.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.15 (dd, 1H): Aromatic proton ortho to the chlorine. Doublet of doublets due to coupling with the fluorine (meta, J ≈ 3 Hz) and the adjacent aromatic proton (ortho, J ≈ 9 Hz).
-
~7.00 (ddd, 1H): Aromatic proton ortho to the fluorine. Doublet of doublets of doublets due to coupling with the adjacent aromatic protons (ortho, J ≈ 9 Hz and meta, J ≈ 3 Hz) and the fluorine (ortho, J ≈ 8-9 Hz).
-
~6.90 (dd, 1H): Aromatic proton ortho to the isopropoxy group. Doublet of doublets due to coupling with the adjacent aromatic proton (ortho, J ≈ 9 Hz) and the fluorine (para, J ≈ 5 Hz).
-
~4.50 (sept, 1H, J ≈ 6 Hz): Methine proton (-CH-) of the isopropoxy group. Split into a septet by the six equivalent methyl protons.
-
~1.35 (d, 6H, J ≈ 6 Hz): Methyl protons (-CH₃) of the isopropoxy group. Doublet due to coupling with the single methine proton.
-
¹³C NMR Spectroscopy
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
~157 (d, ¹JCF ≈ 240 Hz): Carbon bearing the fluorine (C4). Large coupling constant is characteristic.
-
~150 (d, ⁴JCF ≈ 3 Hz): Carbon bearing the isopropoxy group (C1).
-
~122 (d, ²JCF ≈ 25 Hz): Carbon bearing the chlorine (C2).
-
~118 (d, ²JCF ≈ 22 Hz): Aromatic CH carbon (C5).
-
~117 (d, ³JCF ≈ 8 Hz): Aromatic CH carbon (C3).
-
~115 (d, ³JCF ≈ 8 Hz): Aromatic CH carbon (C6).
-
~72.0: Methine carbon (-CH-) of the isopropoxy group.
-
~22.0: Methyl carbons (-CH₃) of the isopropoxy group.
-
Mass Spectrometry (MS)
-
EI-MS: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Molecular Ion (M⁺): m/z = 188
-
M+2 Peak: m/z = 190 (with an intensity of approximately one-third of the M⁺ peak, characteristic of the ³⁷Cl isotope).
-
Key Fragment: Loss of the isopropyl group (m/z = 145/147).
-
Infrared (IR) Spectroscopy
-
IR (neat, cm⁻¹):
-
~3050-3100: Aromatic C-H stretch.
-
~2850-2980: Aliphatic C-H stretch (from isopropoxy group).
-
~1500-1600: Aromatic C=C ring stretches.
-
~1250: Aryl-O-Alkyl ether C-O stretch (asymmetric).
-
~1100-1200: C-F stretch.
-
~700-850: C-Cl stretch.
-
Application in Drug Development: A PROTAC Linker Component
The primary value of this compound is its application as a functionalized linker component in the synthesis of PROTACs.
The Role of the Linker in PROTAC Design
A PROTAC molecule consists of three parts: a "warhead" that binds the target protein, a ligand that recruits an E3 ligase (like Cereblon or VHL), and a linker connecting them. The linker is crucial for:
-
Controlling Physicochemical Properties: Affects solubility, cell permeability, and metabolic stability.
-
Enabling Ternary Complex Formation: The length and rigidity of the linker determine the relative orientation of the target protein and E3 ligase, which is paramount for successful ubiquitination.
The 2-chloro-4-fluorophenyl group provides a rigid, predictable unit within the linker. It can be further functionalized (e.g., via lithiation and subsequent reaction) or used as a stable core to which other linker elements, like polyethylene glycol (PEG) chains, are attached.
Hypothetical Integration into a PROTAC Synthesis Workflow
The following workflow illustrates how this compound can be derivatized and incorporated into a PROTAC targeting a hypothetical Protein of Interest (POI) and recruiting the Cereblon (CRBN) E3 ligase using a pomalidomide ligand.
Caption: Hypothetical workflow for PROTAC synthesis.
This conceptual workflow demonstrates the modularity and strategic importance of the title compound. By providing a stable, functionalizable core, it enables chemists to systematically vary linker length and composition to optimize the potency and selectivity of the final drug candidate.
Safety and Handling
Based on the Safety Data Sheet (SDS) for CAS 202982-71-6, the following handling and safety protocols are required.
-
Hazard Identification:
-
Physical Hazards: Flammable liquid and vapor.
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear personal protective equipment (nitrile gloves, safety goggles, lab coat). Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound represents a strategically important building block for modern medicinal chemistry. Its unique substitution pattern provides a stable, rigid, and functionalizable scaffold ideal for incorporation into the linkers of complex therapeutic agents like PROTACs. While detailed, peer-reviewed synthetic and analytical data are not yet widespread, its synthesis is readily achievable through established chemical principles. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and strategically deploy this compound in the pursuit of novel therapeutics for targeted protein degradation.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57305613, 2-Chloro-4-fluoro-1-isopropylbenzene.
- FGF GLAS, LLC. (2021). Safety Data Sheet.
- Fuxin Yuze Chemical Co Ltd. (2020). Preparation method of 2-chloro-4-fluorotoluene. CN110759806A. Google Patents.
- HDH Advancement. (n.d.). This compound, min 96%, 1 gram.
- Scott, P. J. H. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 213-241. National Center for Biotechnology Information.
- Baek, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1935. National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to the Predicted Spectral Data of 2-Chloro-4-fluoro-1-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: The spectral data presented in this guide for 2-Chloro-4-fluoro-1-isopropoxybenzene (CAS No. 202982-71-6) are predicted values . Due to the absence of publicly available experimental spectra, this guide has been constructed based on established principles of spectroscopic interpretation and comparative data from structurally analogous compounds. This approach provides a robust framework for anticipating the spectral characteristics of the target molecule.
Introduction
This compound is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, grounded in the fundamental principles of spectroscopy.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectral data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic and isopropoxy protons. The principles of chemical shift, spin-spin coupling, and integration are fundamental to interpreting these spectra[1][2].
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H6-H5) ≈ 8-9, J(H6-F) ≈ 4-5 | 1H |
| H5 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3 | 1H |
| H3 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H3-F) ≈ 8-9, J(H3-H5) ≈ 2-3 | 1H |
| H7 (methine) | ~4.4 - 4.6 | Septet | J(H7-H8/H9) ≈ 6-7 | 1H |
| H8, H9 (methyl) | ~1.3 - 1.5 | Doublet | J(H8/H9-H7) ≈ 6-7 | 6H |
Interpretation and Rationale
-
Aromatic Region (δ 6.9 - 7.4 ppm): The three aromatic protons (H3, H5, and H6) are chemically non-equivalent and are expected to resonate in this region. The isopropoxy group is an electron-donating group, which tends to shield the ortho (H6) and para (H3) positions, shifting them upfield relative to benzene (δ 7.36 ppm). Conversely, the electron-withdrawing chloro and fluoro groups will deshield the adjacent protons. The interplay of these effects results in the predicted chemical shifts. The splitting patterns arise from coupling to neighboring protons and the fluorine atom. H6 is coupled to H5 (ortho coupling) and the fluorine at C4 (para C-F coupling). H5 is coupled to H6 (ortho coupling) and H3 (meta coupling). H3 is coupled to the fluorine at C4 (meta C-F coupling) and H5 (meta coupling).
-
Isopropoxy Region (δ 1.3 - 4.6 ppm): The methine proton (H7) is attached to the oxygen atom and is therefore deshielded, appearing at a higher chemical shift. It is split into a septet by the six equivalent protons of the two methyl groups. The six methyl protons (H8 and H9) are equivalent and are split into a doublet by the single methine proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~150 - 155 | Attached to oxygen, deshielded. |
| C2 | ~118 - 123 | Attached to chlorine, deshielded. |
| C3 | ~115 - 120 (d, J(C3-F) ≈ 20-25 Hz) | Meta to F, ortho to Cl. |
| C4 | ~158 - 163 (d, J(C4-F) ≈ 240-250 Hz) | Attached to fluorine, strongly deshielded. |
| C5 | ~117 - 122 (d, J(C5-F) ≈ 8-10 Hz) | Meta to F, ortho to isopropoxy. |
| C6 | ~110 - 115 (d, J(C6-F) ≈ 2-4 Hz) | Ortho to isopropoxy, shielded. |
| C7 (methine) | ~70 - 75 | Attached to oxygen, deshielded. |
| C8, C9 (methyl) | ~20 - 25 | Aliphatic carbons. |
Interpretation and Rationale
-
Aromatic Carbons (δ 110 - 163 ppm): The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. C1 and C4, being directly attached to the highly electronegative oxygen and fluorine atoms, are the most deshielded. The carbon-fluorine coupling is a key diagnostic feature, with the direct ¹J(C-F) coupling being very large (240-250 Hz) and smaller couplings observed for carbons at the meta (³J(C-F)) and para positions. The chloro and isopropoxy groups also exert predictable shielding and deshielding effects on the aromatic ring carbons.
-
Aliphatic Carbons (δ 20 - 75 ppm): The methine carbon (C7) is deshielded due to its attachment to the oxygen atom. The two methyl carbons (C8 and C9) are equivalent and appear in the typical upfield region for aliphatic carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024, due to the lower sensitivity of ¹³C.
-
-
Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule[3][4].
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~2980 - 2850 | C-H stretch (aliphatic) | Strong |
| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium |
| ~1250 - 1200 | C-O stretch (aryl ether) | Strong |
| ~1150 - 1100 | C-O stretch (alkyl ether) | Strong |
| ~1200 - 1150 | C-F stretch | Strong |
| ~850 - 750 | C-Cl stretch | Medium-Strong |
| ~900 - 675 | C-H out-of-plane bend (aromatic) | Strong |
Interpretation and Rationale
The IR spectrum will be dominated by strong absorptions corresponding to the C-O, C-F, and C-Cl bonds. The aromatic C=C stretching vibrations will appear as a pair of bands in the 1600-1480 cm⁻¹ region. The C-H stretching region will show distinct absorptions for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the isopropoxy group (below 3000 cm⁻¹). The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns[5][6].
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Notes |
| 188/190 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 190 with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom. |
| 146/148 | [M - C₃H₆]⁺ | Loss of propene via McLafferty-type rearrangement. |
| 145/147 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |
| 111 | [M - C₃H₇O - Cl]⁺ | Loss of the isopropoxy radical followed by loss of chlorine. |
Interpretation and Rationale
The molecular ion peak is expected at m/z 188, corresponding to the molecular weight of this compound for the ³⁵Cl isotope. The presence of the ³⁷Cl isotope will give rise to a smaller peak at m/z 190. Aromatic ethers are known to produce prominent molecular ions due to the stability of the aromatic ring[7][8].
Common fragmentation pathways for aromatic ethers include cleavage of the C-O bond and rearrangements. The loss of the isopropyl group as a radical (m/z 43) or propene (m/z 42) are likely fragmentation pathways. Subsequent fragmentation of the resulting ions can provide further structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and typically induces significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is suitable for less volatile compounds and often results in a more prominent molecular ion peak.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. By understanding the expected spectral data, scientists can more efficiently confirm the identity and purity of their synthesized material and gain deeper insights into its molecular structure. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.
References
- Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link]
- Breitmaier, E. (2002).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Stuart, B. H. (2004).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
- Smith, B. C. (1995).
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]
- Whitman College. (n.d.). GCMS Section 6.13: Ethers. [Link]
- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. [Link]
- University of Calgary. (n.d.).
Sources
- 1. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]
- 2. wiley.com [wiley.com]
- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Principles and Applications of Mass Spectrometry | Download book PDF [freebookcentre.net]
- 6. Mass Spectrometry: Principles and Applications - Edmond de Hoffmann, Vincent Stroobant - Google 圖書 [books.google.com.hk]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 8. GCMS Section 6.13 [people.whitman.edu]
Solubility of 2-Chloro-4-fluoro-1-isopropoxybenzene in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-4-fluoro-1-isopropoxybenzene in Common Organic Solvents
Abstract
This compound is a halogenated aromatic ether with potential applications as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its handling, reactivity, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers, scientists, and drug development professionals to generate precise and reliable solubility data tailored to their specific laboratory conditions. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Physicochemical Characterization and Solubility Prediction
Understanding the molecular structure and inherent properties of this compound is fundamental to predicting its behavior in different solvent systems. The molecule's structure features a benzene ring substituted with a chlorine atom, a fluorine atom, and an isopropoxy group. This combination of a bulky, nonpolar isopropoxy group and polar C-Cl and C-F bonds results in a molecule with moderate overall polarity.
Key computed properties are summarized below, which inform predictions based on the "like dissolves like" principle—a concept stating that substances with similar polarity tend to be soluble in one another.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClFO | [3] |
| Molecular Weight | 188.6 g/mol | [3] |
| CAS Number | 202982-71-6 | [3] |
| Calculated XLogP3 | 3.5 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 (Oxygen atom) | [4] |
The high XLogP3 value of 3.5 indicates a significant lipophilic (oil-loving) character, suggesting poor solubility in water and good solubility in nonpolar organic solvents. The single hydrogen bond acceptor (the ether oxygen) offers a site for weak interactions with protic solvents, but the absence of hydrogen bond donors limits its solubility in highly polar, protic media like water.
Solubility Predictions:
-
High Solubility Expected: In nonpolar solvents (e.g., hexane, toluene, diethyl ether) and moderately polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran (THF), ethyl acetate) due to favorable van der Waals interactions and dipole-dipole forces.
-
Moderate to Low Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) where the solvent's strong hydrogen-bonding network is not easily disrupted by the solute.
-
Insoluble Expected: In water, due to the compound's significant nonpolar surface area and lack of strong hydrogen bonding capability.
Experimental Workflow for Solubility Determination
A systematic approach to determining solubility involves a preliminary qualitative assessment followed by a rigorous quantitative measurement. This two-step process is efficient, minimizing the use of materials while ensuring data accuracy.
Caption: High-level workflow for solubility assessment.
Protocol 1: Qualitative Solubility Assessment
This protocol provides a rapid method to classify the compound's solubility in various solvents, which is essential for selecting appropriate systems for reactions or chromatography.
Methodology:
-
Preparation: Dispense 1.0 mL of the selected organic solvent into a clear glass vial (e.g., 4 mL vial).
-
Solute Addition: Add approximately 10-20 mg of this compound to the vial. The precise mass is not critical for this qualitative test, but consistency is key for comparison.
-
Mixing: Cap the vial securely and vortex or shake vigorously for 60 seconds at ambient temperature.[5]
-
Observation: Allow the mixture to stand for 1-2 minutes and visually inspect the solution against a contrasting background.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear, particle-free solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid shows no noticeable signs of dissolving.[5]
-
-
Record: Document the results for each solvent tested.
Causality and Self-Validation: This simple, direct observation method is self-validating. The visual clarity of the solution is a non-ambiguous endpoint. Starting with a relatively high solute-to-solvent ratio (10-20 mg/mL) provides a stringent test for high solubility.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[2] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.
Sources
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene
Foreword: The Strategic Importance of 2-Chloro-4-fluoro-1-isopropoxybenzene
This compound (CAS No. 202982-71-6) is a key building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] Its specific substitution pattern—a chlorine atom ortho to the isopropoxy group and a fluorine atom para to it—imparts unique physicochemical properties to the molecules it helps create. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, focusing on the critical starting materials and the underlying chemical principles that govern the selection of reagents and reaction conditions. Our objective is to equip researchers and drug development professionals with a robust understanding of the synthesis, enabling efficient and reliable production in a laboratory setting.
I. Retrosynthetic Analysis: Identifying the Core Starting Materials
A retrosynthetic analysis of this compound points to a convergent synthesis strategy. The isopropoxybenzene moiety is most logically formed via a Williamson ether synthesis, a reliable and well-understood method for preparing ethers.[3][4][5] This disconnection reveals two primary precursors: a phenolic component and an isopropylating agent.
The most direct and industrially viable phenolic precursor is 2-Chloro-4-fluorophenol . The isopropylating agent is typically an isopropyl halide, such as 2-bromopropane , or in some variations, isopropyl alcohol . Therefore, the synthesis can be strategically divided into two key stages:
-
Synthesis of 2-Chloro-4-fluorophenol: The preparation of the substituted phenol is a critical first step that dictates the purity and overall yield of the final product.
-
Williamson Ether Synthesis: The formation of the ether linkage by reacting 2-Chloro-4-fluorophenol with an appropriate isopropylating agent.
This guide will now delve into the practical execution of each of these stages.
II. Stage 1: Synthesis of the Key Intermediate: 2-Chloro-4-fluorophenol
The most common and efficient route to 2-Chloro-4-fluorophenol begins with the readily available starting material, 4-fluorophenol . The synthesis involves the selective chlorination of the aromatic ring.
Causality Behind Experimental Choices:
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is already occupied by a fluorine atom, the incoming electrophile (in this case, a chloronium ion or its equivalent) will be directed to the ortho positions. The challenge lies in achieving mono-substitution at the desired ortho position while minimizing the formation of the di-chloro byproduct, 2,6-dichloro-4-fluorophenol.
Several methods have been developed to achieve this selective chlorination, with the choice of chlorinating agent and reaction conditions being paramount.
Established Protocols for the Synthesis of 2-Chloro-4-fluorophenol:
Two primary methods are highlighted in the patent literature, offering high yields and selectivity.
Method A: Direct Chlorination with Chlorine Gas
This method, described in US Patent 4,620,042, involves the direct reaction of 4-fluorophenol with chlorine gas in the absence of a catalyst.[6] The absence of a Lewis acid catalyst is crucial to prevent over-chlorination and the formation of undesired isomers.
Experimental Protocol:
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap (to neutralize excess chlorine and evolved HCl).
-
Charge: The flask is charged with 4-fluorophenol (1.0 eq). The reaction can be performed neat (if the 4-fluorophenol is liquid) or in a suitable solvent like carbon tetrachloride or acetic acid.
-
Reaction: The reaction mixture is heated to a temperature between 60-70°C.
-
Chlorine Gas Introduction: Chlorine gas (approximately 1.0 eq) is introduced into the reaction mixture at a controlled rate while maintaining the temperature.
-
Monitoring: The reaction is monitored by gas-liquid chromatography (GLC) to track the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas (e.g., nitrogen). The crude product is then purified by distillation under reduced pressure.
Method B: Chlorination with a Chlorinating Agent in the Presence of Water
This approach, detailed in US Patent 5,053,557, utilizes a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of water.[7] The water serves to dissolve the hydrogen chloride generated during the reaction, which can influence the reaction's selectivity.
Experimental Protocol:
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel (if using sulfuryl chloride) or a gas inlet tube, and a condenser.
-
Charge: The flask is charged with 4-fluorophenol (1.0 eq) and water. An aqueous solution of an inorganic salt like sodium chloride can also be used.
-
Reaction: The mixture is heated to 25-35°C.
-
Reagent Addition: An equimolar amount of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is introduced into the mixture over a period of time.
-
Monitoring: The reaction is monitored by GLC.
-
Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by distillation.
| Parameter | Method A (Chlorine Gas) | Method B (Chlorinating Agent in Water) |
| Chlorinating Agent | Chlorine Gas | Chlorine Gas or Sulfuryl Chloride |
| Solvent | Neat, CCl4, or Acetic Acid | Water or Aqueous Salt Solution |
| Catalyst | None | None |
| Temperature | 0-185°C (optimum 60-70°C) | 25-35°C |
| Reported Purity | High selectivity (~99%) | High selectivity (~98.3%) |
| Key Advantage | High selectivity in the absence of a catalyst. | Milder reaction conditions and use of inexpensive reagents. |
III. Stage 2: Williamson Ether Synthesis of this compound
With the key intermediate, 2-Chloro-4-fluorophenol, in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is the method of choice for this transformation.[3][4] This reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isopropylating agent.[4][5]
Causality Behind Experimental Choices:
-
Formation of the Phenoxide: Phenols are weakly acidic. To generate the more nucleophilic phenoxide, a base is required. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3). The choice of base can influence the reaction rate and yield.
-
Choice of Isopropylating Agent: A good electrophile with a suitable leaving group is necessary. 2-bromopropane is a common choice due to the good leaving group ability of the bromide ion. Isopropyl alcohol can also be used, particularly under acidic conditions, though this is a different type of etherification (alkylation of the phenol). For the classic Williamson synthesis, an alkyl halide is preferred.
-
Solvent: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is often used to dissolve the reactants and facilitate the S_N2 reaction.
-
Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination of the alkyl halide.
Proposed Experimental Protocol:
The following protocol is based on the general principles of the Williamson ether synthesis and a similar synthesis described in patent CN115124410A for a related compound.[8]
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge: The flask is charged with 2-Chloro-4-fluorophenol (1.0 eq), potassium carbonate (2.3 eq), and acetonitrile as the solvent.
-
Reagent Addition: 2-bromopropane (1.4 eq) is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 80-82°C) and stirred for several hours (e.g., 14 hours).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GLC until the starting phenol is consumed.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain a product with a purity of ≥96%.[1]
IV. Visualization of the Synthetic Workflow
To better illustrate the logical flow of the synthesis, the following diagrams are provided.
Caption: Synthesis of 2-Chloro-4-fluorophenol.
Caption: Williamson Ether Synthesis of the final product.
V. Conclusion and Future Perspectives
The synthesis of this compound is a straightforward process that relies on two well-established and high-yielding reactions: electrophilic chlorination and the Williamson ether synthesis. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high selectivity and purity at each stage. The methods described in this guide are robust and scalable, making them suitable for both laboratory and industrial applications. Future research may focus on the development of more environmentally friendly catalytic systems for the chlorination step or the exploration of alternative, more atom-economical isopropylating agents.
VI. References
-
Vertex AI Search. Technical Specifications and Synthesis Routes for 2-Chloro-4-fluorophenol. Available from:
-
ChemicalBook. 2-Chloro-4-fluorophenol synthesis. Available from:
-
Google Patents. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. Available from:
-
Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol. Available from:
-
Lehman College. The Williamson Ether Synthesis. Available from:
-
J-STAGE. Selective Synthesis of Fluorophenol Derivatives. Available from:
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from:
-
University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. Available from:
-
Wikipedia. Williamson ether synthesis. Available from:
-
BYJU'S. Williamson Ether Synthesis reaction. Available from:
-
Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Available from:
-
Oakwood Chemical. This compound, min 96%, 1 gram. Available from:
-
BLD Pharm. 202982-71-6|this compound. Available from:
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]
- 7. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 8. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
Topic: Potential Research Applications of 2-Chloro-4-fluoro-1-isopropoxybenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. 2-Chloro-4-fluoro-1-isopropoxybenzene, a seemingly simple substituted aryl ether, represents a confluence of functionalities that make it an exceptionally powerful tool. The presence of orthogonally reactive halogen atoms—chlorine and fluorine—combined with the modulating influence of an isopropoxy group, provides a scaffold ripe for selective, multi-stage functionalization. This guide moves beyond a simple cataloging of properties to provide a senior application scientist's perspective on how and why this molecule can be a cornerstone in demanding research programs, from targeted therapeutics to advanced materials. We will explore not just the reactions it undergoes, but the chemical logic that dictates its use, empowering researchers to integrate this versatile intermediate into their most ambitious synthetic campaigns.
Core Molecular Profile: Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application. The data presented here provides the necessary parameters for reaction planning, purification, and characterization.
Physicochemical Properties
The physical properties of this compound are summarized below, providing essential data for handling, reaction setup, and purification by distillation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 202982-71-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClFO | [1] |
| Molecular Weight | 188.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 224 °C at 760 mmHg | [2] |
| Density | 1.157 g/cm³ | [2] |
| Flash Point | 89.2 °C | [2] |
Predicted Spectroscopic Signature
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15-7.00 (m, 2H): Aromatic protons ortho and meta to the isopropoxy group, appearing as a complex multiplet due to H-H and H-F couplings.
-
δ 6.95-6.85 (m, 1H): Aromatic proton ortho to the chlorine and fluorine, expected to be the most distinct signal in the aromatic region.
-
δ 4.55 (sept, J ≈ 6.0 Hz, 1H): The methine proton of the isopropoxy group, split into a septet by the six equivalent methyl protons.
-
δ 1.35 (d, J ≈ 6.0 Hz, 6H): The two equivalent methyl groups of the isopropoxy substituent, appearing as a doublet.
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum is particularly informative due to the large coupling constants between carbon and fluorine.
-
δ ~158 (d, ¹JCF ≈ 245 Hz): C4, the carbon directly bonded to fluorine, will show a large doublet splitting.
-
δ ~148 (d, ³JCF ≈ 10 Hz): C1, the carbon bearing the isopropoxy group.
-
δ ~122 (d, ²JCF ≈ 20 Hz): C5, a CH carbon adjacent to the fluorine-bearing carbon.
-
δ ~120 (s): C2, the carbon bonded to chlorine. The C-Cl coupling is typically not resolved.
-
δ ~117 (d, ²JCF ≈ 25 Hz): C3, the second CH carbon adjacent to the fluorine-bearing carbon.
-
δ ~116 (d, ³JCF ≈ 8 Hz): C6, a CH carbon meta to the fluorine.
-
δ ~72 (s): The methine carbon of the isopropoxy group.
-
δ ~22 (s): The two equivalent methyl carbons of the isopropoxy group.
Synthesis: A Robust and Scalable Approach
The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method is valued for its high yields, operational simplicity, and use of readily available starting materials.
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a well-established procedure for a structurally similar etherification.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorophenol (1.0 equiv.), potassium carbonate (K₂CO₃, finely ground, 2.3 equiv.), and acetonitrile (approx. 10 mL per gram of phenol).
-
Alkylation: Begin vigorous stirring to create a fine suspension. Slowly add 2-bromopropane (1.4 equiv.) to the mixture at room temperature.
-
Thermal Drive: Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 12-16 hours.
-
Scientific Rationale: The use of a polar aprotic solvent like acetonitrile is critical. It readily dissolves the organic reactants but poorly solvates the carbonate anion, increasing its effective basicity for deprotonating the phenol. Refluxing provides the necessary activation energy for the Sₙ2 attack of the resulting phenoxide on the secondary alkyl halide.
-
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting phenol.
-
Workup and Isolation: After cooling the mixture to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product is purified by vacuum distillation to yield a colorless oil.
Chemical Reactivity: A Platform for Orthogonal Functionalization
The true synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The carbon-chlorine bond is significantly more susceptible to oxidative addition by palladium catalysts, while the highly polarized carbon-fluorine bond can be targeted for nucleophilic aromatic substitution (SₙAr), especially with appropriate activation.[7][8] This "orthogonal reactivity" allows for a stepwise and controlled introduction of different functionalities.
Caption: Orthogonal reaction pathways available for the core molecule.
Pathway A: Palladium-Catalyzed Cross-Coupling
The C-Cl bond is the preferred site for a vast array of palladium-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.[8] This allows for the formation of C-C, C-N, and C-O bonds with exceptional reliability.
Detailed Protocol: Suzuki-Miyaura Coupling This protocol is based on conditions optimized for sterically hindered and electronically deactivated aryl chlorides.[7]
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv.), and tribasic potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Under a positive pressure of argon, add anhydrous toluene and degassed water (typically a 4:1 to 5:1 ratio).
-
Causality: The choice of a highly active catalyst system is paramount. The Pd(OAc)₂ precatalyst is reduced in situ to the active Pd(0) species. The bulky, electron-rich SPhos ligand is crucial; it stabilizes the Pd(0) center and promotes the difficult oxidative addition step into the strong C-Cl bond.[7] The base (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[9][10]
-
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel.
Pathway B: Nucleophilic Aromatic Substitution (SₙAr)
While the C-F bond is very strong, SₙAr at this position is feasible. The reaction is greatly accelerated if the aromatic ring is rendered electron-deficient by strongly electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the fluorine.[11][12] In the absence of such groups, as in the title compound, modern catalytic methods can be employed to achieve this transformation under milder conditions.[13]
Potential Research Applications
The synthetic flexibility described above positions this compound as a high-value starting material across multiple scientific disciplines.
Medicinal Chemistry: A Scaffold for Targeted Therapeutics
This molecule is explicitly identified by suppliers as a Protein Degrader Building Block , indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that require distinct chemical handles for linking to a target-binding ligand and an E3 ligase-binding ligand. The orthogonal reactivity of this scaffold is ideally suited for this purpose.
Caption: Stepwise functionalization for complex molecule synthesis.
Furthermore, the substituted phenyl ether motif is prevalent in many classes of drugs, including kinase inhibitors, where precise positioning of substituents is key to achieving potency and selectivity.
Agrochemicals
The development of novel herbicides and fungicides often leverages principles from medicinal chemistry. Chloro-fluoro substituted aromatic compounds are key components in many commercial agrochemicals.[14][15] This building block allows for the creation of large libraries of analogues to screen for bioactivity, where the fluorine and isopropoxy groups can fine-tune properties like cell permeability, metabolic stability, and target binding.
Materials Science
Difunctional monomers are the foundation of step-growth polymerization. The ability to selectively polymerize through one reactive site (e.g., via Suzuki polycondensation at the C-Cl position) while leaving the other (the C-F bond) intact allows for the synthesis of functional polymers. These polymers can be modified in a secondary step via SₙAr at the fluorine position, enabling the creation of materials with tailored properties for applications such as liquid crystals or gas separation membranes.[16]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before use.
Conclusion
This compound is a preeminent example of a modern synthetic building block, offering a powerful combination of stability and controlled, orthogonal reactivity. Its value lies not in a single application, but in its capacity as a versatile platform for constructing diverse and complex molecular architectures. For the medicinal chemist designing next-generation therapeutics, the agrochemical scientist searching for novel crop protection agents, or the materials scientist engineering functional polymers, this compound provides a reliable and strategically sound starting point. By understanding the distinct reactivity of its functional groups, researchers can harness its full potential to accelerate discovery and innovation.
References
- This compound, min 96%, 1 gram, Grams Learning Center, [Link]
- Supporting Information for - The Royal Society of Chemistry, The Royal Society of Chemistry, [Link]
- Organic Syntheses Procedure: 2-PHENYLBUTYRONITRILE, Organic Syntheses, [Link]
- Organic Syntheses Procedure: Preparation of 2-Chloro-1-(1-ethoxyvinyl)
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, PubMed Central (PMC)
- Suzuki Coupling, Organic Chemistry Portal, [Link]
- EP0428666B1 - Fluoro-chloro-benzene derivatives, Google P
- CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)
- This compound, 2a biotech, [Link]
- CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone, Google P
- 16.6: Nucleophilic Aromatic Substitution, Chemistry LibreTexts, [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem, YouTube, [Link]
- Nucleophilic Arom
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene, Google P
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens, PubMed Central (PMC)
- Organoborane coupling reactions (Suzuki coupling), PubMed Central (PMC)
- Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs, [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts, Organic Chemistry D
- 13C NMR Spectroscopy, chemconnections.org, [Link]
- US6087543A - Fluorinated benzene manufacturing process, Google P
- CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde, Google P
- Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation, University of North Dakota, [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Benzene,2-chloro-4-fluoro-1-(1-methylethoxy)- | CAS:202982-71-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 15. chemimpex.com [chemimpex.com]
- 16. EP0428666B1 - Fluoro-chloro-benzene derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of 2-Chloro-4-fluoro-1-isopropoxybenzene
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Chloro-4-fluoro-1-isopropoxybenzene, a versatile substituted aromatic compound with significant applications in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. As a trifunctionalized benzene ring, its reaction pathways are governed by the nuanced interplay of electronic and steric effects imparted by its chloro, fluoro, and isopropoxy substituents. This document elucidates the molecule's behavior in key reaction classes, including Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and metal-catalyzed cross-coupling reactions. By explaining the causality behind its reactivity and providing validated experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this building block for the synthesis of complex molecular architectures.
Introduction and Physicochemical Properties
This compound (CAS No. 202982-71-6) is a halogenated anisole derivative that has emerged as a valuable intermediate in organic synthesis.[1][2] Its utility stems from the presence of three distinct functional groups on the aromatic ring: an activating isopropoxy group and two deactivating halogen atoms. This unique substitution pattern allows for selective, stepwise functionalization, making it an attractive starting material for constructing libraries of compounds in drug discovery programs, notably as a building block for protein degraders.[1]
The reactivity of the benzene ring is fundamentally influenced by the electronic properties of its substituents. The isopropoxy group (–O-iPr) is a strong activating group due to its ability to donate electron density into the ring via resonance (+R effect). Conversely, the chlorine (–Cl) and fluorine (–F) atoms are deactivating groups, withdrawing electron density through induction (–I effect), although they also possess a weak +R effect from their lone pairs. This electronic tug-of-war is central to understanding the molecule's chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 202982-71-6 | [1][2] |
| Molecular Formula | C₉H₁₀ClFO | [1] |
| Molecular Weight | 188.6 g/mol | [1] |
| Appearance | Liquid (typical) | |
| Storage | Room temperature | [1] |
Synthesis of the Core Scaffold
The synthesis of this compound typically begins with a more readily available precursor, such as 2-chloro-4-fluorophenol. The isopropoxy group is introduced via a standard Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of a substituted phenol.
Reagents and Equipment:
-
2-chloro-4-fluorophenol
-
2-Bromopropane (or Isopropyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluorophenol (1.0 eq) and a suitable solvent like acetone or DMF.
-
Deprotonation: Add a base, such as anhydrous potassium carbonate (1.5 - 2.0 eq), to the solution. Stir the suspension vigorously. If using a stronger base like NaH, it should be added cautiously at 0 °C.
-
Alkylation: Slowly add 2-bromopropane (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Attach a condenser and heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. If DMF was used, pour the mixture into water and extract with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing halogen substituents makes the aromatic ring susceptible to nucleophilic attack, a hallmark of SNAr reactions.[3] A critical question for this substrate is the regioselectivity of the substitution: which halogen serves as the leaving group?
Mechanistic Rationale and Regioselectivity
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The reaction is favored at carbons bearing highly electronegative atoms. Fluorine's strong electronegativity makes the carbon to which it is attached (C-4) highly electrophilic and thus more susceptible to nucleophilic attack than the chlorine-bearing carbon (C-2).[3][4] Consequently, fluoride is generally a better leaving group than chloride in SNAr reactions, a counterintuitive trend when compared to SN1/SN2 reactions.[4]
Therefore, nucleophiles will preferentially attack the C-4 position, leading to the displacement of the fluoride ion.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes the substitution of the fluorine atom with a generic secondary amine.
Reagents and Equipment:
-
This compound
-
A secondary amine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials or sealed tube
-
Magnetic stirrer, heating block or microwave reactor
Step-by-Step Procedure:
-
Charging the Vessel: In a microwave vial, combine this compound (1.0 eq), the secondary amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve the reactants.
-
Reaction: Seal the vial and heat the mixture to 120-150 °C using a heating block or a microwave reactor. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude material is then purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the desired 4-amino-2-chloro-1-isopropoxybenzene derivative.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring.[5][6] The outcome is dictated by the directing effects of the existing substituents.
Directing Effects and Regioselectivity
-
Isopropoxy Group (–O-iPr): A strongly activating ortho, para-director due to its +R effect.
-
Chloro (–Cl) and Fluoro (–F) Groups: Both are deactivating ortho, para-directors.[7][8] They withdraw electron density inductively (–I effect) but can donate it via resonance (+R effect).
The powerful activating effect of the isopropoxy group will dominate the directing effects. Therefore, electrophilic attack will be directed to the positions ortho and para to the isopropoxy group.
-
Para-position (C-4): Occupied by fluorine.
-
Ortho-positions (C-2 and C-6): C-2 is occupied by chlorine. C-6 is the only available position.
However, the bulky isopropoxy group can sterically hinder the adjacent C-6 position. The position ortho to the fluoro group and meta to the chloro and isopropoxy groups (C-5) is another potential site. The final product distribution will be a result of the balance between the strong directing effect of the isopropoxy group to C-6 and potential substitution at C-5, with substitution at C-6 generally being favored.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of an arylboronic acid at the C-2 position.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or sealed tube, condenser, inert atmosphere setup
Step-by-Step Procedure:
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 2-aryl-4-fluoro-1-isopropoxybenzene product.
Safety and Handling
As with all halogenated aromatic compounds, this compound and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood. [9][10][11][12][13]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors. May cause respiratory irritation. [14]* Skin Contact: Causes skin irritation. [14]In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: Causes serious eye irritation. [14]In case of contact, rinse cautiously with water for several minutes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically functionalized aromatic scaffold whose reactivity is a delicate balance of activating, deactivating, electronic, and steric effects. A thorough understanding of these principles allows for its selective transformation through three major pathways:
-
Nucleophilic Aromatic Substitution at the C-4 position, displacing the fluorine atom.
-
Electrophilic Aromatic Substitution , directed primarily by the activating isopropoxy group to the C-6 position.
-
Metal-Catalyzed Cross-Coupling at the more labile C-2 chloro position.
This predictable, multi-faceted reactivity profile cements its role as a powerful building block for the synthesis of complex molecules, empowering researchers in drug discovery and materials science to innovate with precision and control.
References
- PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-. National Center for Biotechnology Information.
- LTQ Chemistry. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube.
- Oakwood Chemical. (n.d.). This compound, min 96%.
- Lee, J. C. H., McDonald, R., & Hall, D. G. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13242–13245.
- Leah4sci. (2014, February 4). Electrophilic Aromatic Substitution - EAS Introduction. YouTube.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
- The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
- Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(82), 12473-12476.
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene. National Center for Biotechnology Information.
- NIST. (n.d.). Benzene, 1-chloro-4-fluoro-. NIST Chemistry WebBook.
- Khan Academy. (n.d.). Electrophilic aromatic substitution in Haloarenes (practice).
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. Wiley-VCH. (Note: General reference for the topic).
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic protocols for 2-Chloro-4-fluoro-1-isopropoxybenzene derivatives
An Application Guide to the Synthetic Protocols for 2-Chloro-4-fluoro-1-isopropoxybenzene and Its Derivatives
Abstract
This technical guide provides detailed synthetic protocols for the preparation of this compound, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The strategic incorporation of chlorine, fluorine, and isopropoxy moieties onto a benzene ring offers a powerful tool for modulating the physicochemical and biological properties of molecules, such as metabolic stability, binding affinity, and membrane permeability. This document outlines two primary, field-proven synthetic strategies: the classical Williamson ether synthesis and a nucleophilic aromatic substitution (SNAr) approach. Each protocol is presented with step-by-step instructions, mechanistic insights, and expert commentary to ensure reproducibility and success. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.
Introduction: The Strategic Value of Halogenated Aryl Ethers
The this compound scaffold is a privileged structural motif in modern drug discovery. The chlorine atom can participate in halogen bonding and often enhances the lipophilicity of a compound, while the fluorine atom can improve metabolic stability and receptor binding affinity by altering electronic properties.[1][2] The isopropoxy group provides steric bulk and can improve the pharmacokinetic profile. The combination of these three substituents on a benzene ring creates a versatile platform for the synthesis of a diverse range of derivatives for screening in drug and materials development programs.[1]
This document provides a comprehensive overview of the primary synthetic routes to this important building block and its subsequent derivatization.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic pathways. The choice of strategy often depends on the availability and cost of starting materials.
-
Strategy A: Williamson Ether Synthesis. This is the most common and direct approach, involving the O-alkylation of a pre-functionalized phenol (2-chloro-4-fluorophenol) with an isopropyl halide. This method is robust and generally high-yielding.[3][4][5]
Caption: High-level overview of the two primary retrosynthetic strategies for this compound.
Protocol 1: Williamson Ether Synthesis Approach
This protocol details the synthesis of this compound from 2-chloro-4-fluorophenol and 2-bromopropane. The reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ, acts as a nucleophile.[3][5][8]
Caption: Reaction scheme for the Williamson ether synthesis of the target compound.
Materials and Equipment
-
2-Chloro-4-fluorophenol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 2-chloro-4-fluorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 5 mL per gram of phenol) to the flask. Follow this by the addition of anhydrous potassium carbonate (2.0 eq).
-
Alkylation: Add 2-bromopropane (1.5 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting phenol is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (3x the volume of DMF) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Data Presentation: Reactants and Expected Yield
| Reactant | MW ( g/mol ) | Equivalents | Sample Mass/Volume |
| 2-Chloro-4-fluorophenol | 146.55 | 1.0 | 5.00 g |
| 2-Bromopropane | 123.00 | 1.5 | 6.28 g (4.72 mL) |
| Potassium Carbonate | 138.21 | 2.0 | 9.44 g |
| Product | 188.62 | Expected Yield: 85-95% |
Expert Commentary
-
Causality of Reagent Choice: Potassium carbonate is a mild base, sufficient to deprotonate the phenol without causing significant side reactions.[9] DMF is an ideal polar aprotic solvent as it solubilizes the reactants and accelerates the SN2 reaction rate.[4]
-
Trustworthiness through Monitoring: It is crucial to monitor the reaction. Incomplete reactions can complicate purification. If the reaction stalls, a small amount of a catalyst like potassium iodide can be added to facilitate the reaction via the Finkelstein reaction, generating the more reactive 2-iodopropane in situ.
-
Alternative Alkylating Agents: While 2-bromopropane is effective, 2-iodopropane can be used for faster reaction times. However, it is more expensive. Isopropyl tosylate is another excellent, albeit milder, alkylating agent.[4][5]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Approach
This protocol outlines the synthesis via an SNAr mechanism, where sodium isopropoxide displaces a chlorine atom from 1,2-dichloro-4-fluorobenzene. SNAr reactions are effective when the aromatic ring is activated by electron-withdrawing groups.[6] In this case, the additional chlorine and fluorine atoms serve this purpose. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]
Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.
Materials and Equipment
-
1,2-Dichloro-4-fluorobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Isopropanol, anhydrous
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Experimental Protocol
-
Isopropoxide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous isopropanol (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Aryl Halide Addition: Add 1,2-dichloro-4-fluorobenzene (1.0 eq) to the freshly prepared sodium isopropoxide solution.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.
-
Monitoring and Work-up: Follow steps 5-9 from Protocol 1 for reaction monitoring, work-up, and purification.
Expert Commentary
-
Regioselectivity: The nucleophile will preferentially attack the carbon bearing a chlorine atom at the ortho position to the other chlorine. This is because the two chlorine atoms and the fluorine atom all act as electron-withdrawing groups, activating the ring for nucleophilic attack. The ortho/para directing nature of these deactivating halogens helps stabilize the negative charge in the Meisenheimer intermediate.
-
Leaving Group Ability in SNAr: Contrary to SN1/SN2 reactions, the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.[6][7] Therefore, the highly electronegative fluorine atom activates the ring most effectively, making the C-F bond the slowest to break but the fastest to react in many SNAr contexts.[7][10] However, in this specific substrate, substitution of chlorine is often observed due to a combination of electronic and steric factors.
-
Safety: Sodium hydride is highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
Characterization of this compound
Proper characterization of the final product is essential for validating the success of the synthesis.
| Property | Data | Source |
| CAS Number | 202982-71-6 | [11] |
| Molecular Formula | C₉H₁₀ClFO | [11] |
| Molecular Weight | 188.62 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid | Typical |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.3 (d, 6H), ~4.4 (sept, 1H), ~6.8-7.2 (m, 3H) | Expected |
| ¹³C NMR (CDCl₃) | δ (ppm): ~22, ~72, and aromatic signals | Expected |
| Mass Spec (EI) | m/z: 188 (M⁺), 146, 111 | Expected |
Synthesis of Derivatives: An Exemplar Protocol
The synthesized this compound can be further functionalized. A common next step is nitration, followed by reduction to an amine, which serves as a versatile handle for amide coupling, diazotization, or other transformations.
Protocol 3: Nitration of the Core Scaffold
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir for 1-2 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization. The directing effects of the existing substituents will favor nitration at the C5 position.
References
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis Reaction.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- SciSpace. (2022, July 28). Article.
- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
- Oakwood Chemical. (n.d.). This compound, min 96%, 1 gram.
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- PubChem. (n.d.). 2-Chloro-4-fluorotoluene.
- ResearchGate. (2015, July 13). (PDF) Synthesis and mesomorphic properties fluoro- and chloro - Substituted isothiocyanatotolanes.
- Google Patents. (n.d.). EP0428666B1 - Fluoro-chloro-benzene derivatives.
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- NIST. (n.d.). Benzene, 1-chloro-4-fluoro-.
- ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. calpaclab.com [calpaclab.com]
Application Notes and Protocols: The Use of 2-Chloro-4-fluoro-1-isopropoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and practical protocols for the application of 2-Chloro-4-fluoro-1-isopropoxybenzene in palladium-catalyzed cross-coupling reactions. As a substituted aryl chloride, this building block is of significant interest in medicinal chemistry and materials science, where the incorporation of chloro, fluoro, and isopropoxy motifs can profoundly influence molecular properties.[1][2] Palladium-catalyzed reactions are a cornerstone of modern synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency.[3][4] However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts presents distinct challenges.[5][6] This document delves into the mechanistic principles, strategic considerations for this specific substrate, and provides robust, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering researchers to effectively utilize this versatile reagent.
Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a common catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[3][7] Understanding this cycle is fundamental to rational protocol design and troubleshooting. The three key elementary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and forms a Pd(II) intermediate.[7][10]
-
Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[9] This step is often facilitated by a base.[11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
The efficiency of this cycle is critically dependent on the supporting ligands, which modulate the electronic and steric properties of the palladium center to enhance the rates of these elementary steps.[12][13]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. nobelprize.org [nobelprize.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theses.enscm.fr [theses.enscm.fr]
The Strategic Utility of 2-Chloro-4-fluoro-1-isopropoxybenzene in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the intricate landscape of drug discovery, the selection of foundational chemical motifs is a critical determinant of success. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, has become a hallmark of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] 2-Chloro-4-fluoro-1-isopropoxybenzene emerges as a preeminent building block in this context, providing a unique constellation of features that are highly sought after in the synthesis of complex therapeutic agents. Its substituted phenyl ring serves as a versatile scaffold for the construction of novel kinase inhibitors and proteolysis-targeting chimeras (PROTACs), two of the most promising classes of therapeutics in contemporary oncology and beyond.[2][3]
This technical guide delineates the multifaceted applications of this compound, offering in-depth insights into its role in the synthesis of targeted therapies. We will explore the rationale behind its use, provide detailed, field-proven protocols for its incorporation into lead compounds, and present a forward-looking perspective on its potential in next-generation drug development.
Physicochemical Properties and Strategic Advantages
The judicious placement of chloro, fluoro, and isopropoxy groups on the benzene ring endows this building block with a unique set of properties that are highly advantageous for medicinal chemistry applications.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₉H₁₀ClFO | Provides a compact and versatile scaffold. |
| Molecular Weight | 188.63 g/mol | Contributes moderately to the overall molecular weight of the final compound, aiding in maintaining drug-like properties. |
| Chlorine Substituent | - | The chloro group can engage in favorable halogen bonding interactions with protein targets, enhancing binding affinity and potency.[1] It also modulates the electronic nature of the aromatic ring, influencing reactivity in cross-coupling reactions. |
| Fluorine Substituent | - | The fluorine atom often improves metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also lead to enhanced binding interactions and favorable modulation of pKa. |
| Isopropoxy Group | - | The isopropoxy group increases lipophilicity, which can improve cell permeability. It also provides a steric handle that can be used to probe the binding pocket of a target protein and improve selectivity. |
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a common driver of many diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound is an ideal starting material for the synthesis of kinase inhibitors that target the ATP-binding site of these enzymes.
The core of many kinase inhibitors consists of a heterocyclic scaffold decorated with various substituents that occupy different regions of the ATP-binding pocket. The this compound moiety can be readily incorporated into these scaffolds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Exemplary Application: Synthesis of Trametinib Analogues
Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are key components of the MAPK signaling pathway. While the synthesis of Trametinib itself utilizes a 2-fluoro-4-iodoaniline derivative, the principles are directly translatable to the use of this compound for the creation of novel analogues with potentially improved properties. The chloro-substituted analogue offers a different reactivity profile and potential for unique interactions within the MEK binding pocket.
Application in the Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
This compound is an excellent building block for the synthesis of the target-binding moiety of PROTACs, particularly for those targeting kinases. The chloro and fluoro substituents can contribute to the binding affinity and selectivity of the warhead, while the isopropoxy group can be used to tune the overall physicochemical properties of the PROTAC.
Caption: Mechanism of action for a PROTAC.
Experimental Protocols
The following protocols are provided as a general guide for the utilization of this compound in common synthetic transformations. Optimization may be required for specific substrates and reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a highly active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos, is crucial to overcome the lower reactivity of the aryl chloride.[6]
-
Base and Solvent: A strong base like K₃PO₄ is used to facilitate the transmetalation step of the catalytic cycle. The use of a dioxane/water solvent system is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[3][7]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
Xantphos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Seal the flask and purge with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bidentate phosphine ligand like Xantphos is effective for the amination of aryl chlorides.[8][9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[9]
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic halogenation in modern drug design. Its unique combination of electronic and steric properties makes it an invaluable building block for the synthesis of sophisticated therapeutic agents, particularly in the realms of kinase inhibition and targeted protein degradation. The protocols outlined herein provide a robust starting point for the incorporation of this versatile scaffold into novel drug candidates. As our understanding of the intricate molecular drivers of disease continues to evolve, the demand for precisely functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of life-saving medicines.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50(30), 6722-6737. [Link]
- Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Acc. Chem. Res.2008, 41(11), 1534-1544. [Link]
- Crews, C. M. Targeted protein degradation: from small molecules to complex organelles. Cell Chem. Biol.2020, 27(8), 913-923. [Link]
- Littke, A. F.; Fu, G. C. Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angew. Chem. Int. Ed.2002, 41(22), 4176-4211. [Link]
- Google Patents.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia.
- Chiodi, D.; Ishihara, Y. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. J. Med. Chem.2023, 66(8), 5305-5331. [Link]
- Békés, M.; Langley, D. R.; Crews, C. M. PROTAC targeted protein degraders: the past is prologue. Nat. Rev. Drug Discov.2022, 21(3), 181-200. [Link]
- Schapira, M.; Calabrese, M. F.; Bullock, A. N.; Crews, C. M. Targeted protein degradation: expanding the toolbox. Nat. Rev. Drug Discov.2019, 18(12), 949-963. [Link]
- Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008, 37(2), 320-330. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 57305613, 2-Chloro-4-fluoro-1-isopropylbenzene. [Link]
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116(19), 12564-12649. [Link]
Sources
- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Experimental procedure for the synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzaldehyde
An Application Note for the Synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzaldehyde
Introduction: The Strategic Importance of Halogenated Aromatic Aldehydes
Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. The incorporation of halogen atoms, particularly chlorine and fluorine, into the aromatic scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Chloro-4-fluoro-1-isopropoxybenzaldehyde is a prime example of such a strategically functionalized intermediate, valuable in the discovery of novel therapeutic agents.[2][3][4] Its structure combines the electronic effects of two different halogens with a sterically influential isopropoxy group, making it a versatile precursor for complex molecular architectures.
This application note provides a detailed, two-step experimental protocol for the synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzaldehyde from commercially available 2-Chloro-4-fluorophenol. The synthesis employs a robust Williamson ether synthesis followed by a regioselective Vilsmeier-Haack formylation. The causality behind key experimental choices, reaction mechanisms, and critical safety protocols are thoroughly explained to ensure procedural fidelity and safety for researchers in drug development and synthetic chemistry.
Overall Synthetic Scheme
The synthesis is achieved in two sequential, high-yielding steps:
-
Step 1: Williamson Ether Synthesis. Formation of the isopropoxy ether from 2-Chloro-4-fluorophenol.
-
Step 2: Vilsmeier-Haack Reaction. Formylation of the resulting ether at the position ortho to the isopropoxy group to yield the target aldehyde.
Caption: Overall two-step synthetic workflow.
Quantitative Data Summary
The following table outlines the stoichiometry and key parameters for a representative laboratory-scale synthesis.
| Parameter | Step 1: Etherification | Step 2: Formylation |
| Starting Material | 2-Chloro-4-fluorophenol | This compound |
| Molecular Weight ( g/mol ) | 146.55 | 188.62 |
| Amount (mmol) | 50.0 | 45.0 (assuming 90% yield from Step 1) |
| Mass / Volume | 7.33 g | 8.49 g |
| Key Reagents | 2-Bromopropane (1.5 eq), K₂CO₃ (2.0 eq) | POCl₃ (1.2 eq), DMF (3.0 eq) |
| Molar Amount (mmol) | 75.0, 100.0 | 54.0, 135.0 |
| Solvent | Acetonitrile (CH₃CN) | Dichloromethane (DCM) |
| Volume (mL) | 150 | 100 |
| Reaction Temperature | ~82°C (Reflux) | 0°C, then 40°C |
| Reaction Time | 6 - 8 hours | 3 - 4 hours |
| Expected Yield | 85 - 95% | 80 - 90% |
Experimental Protocols
PART 1: Synthesis of this compound (Intermediate)
Causality: This step utilizes the Williamson ether synthesis, a reliable Sₙ2 reaction for forming ethers.[5] 2-Chloro-4-fluorophenol is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide leaving group.[6][7] Acetonitrile is an excellent polar aprotic solvent for this reaction as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive.[8] A moderate excess of the alkylating agent and heating under reflux ensure the reaction proceeds to completion.
Materials & Equipment:
-
2-Chloro-4-fluorophenol (98%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
2-Bromopropane (99%)
-
Anhydrous Acetonitrile (CH₃CN)
-
250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-fluorophenol (7.33 g, 50.0 mmol) and anhydrous acetonitrile (150 mL).
-
Add finely ground anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 eq).
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Add 2-bromopropane (7.0 mL, 9.22 g, 75.0 mmol, 1.5 eq) to the suspension via syringe.
-
Attach a reflux condenser and heat the reaction mixture to reflux (~82°C) with continued stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound as a clear oil. The product is typically of sufficient purity (>95%) for the next step.
PART 2: Synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzaldehyde (Final Product)
Causality: This transformation is achieved via the Vilsmeier-Haack reaction, a method for formylating electron-rich aromatic rings. The reaction first involves the formation of the electrophilic "Vilsmeier reagent" (a chloroiminium salt) from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10] The electron-donating isopropoxy group of the intermediate activates the aromatic ring, directing the electrophilic substitution to the vacant ortho position. The subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to the final aldehyde.[11]
Materials & Equipment:
-
This compound (from Part 1)
-
Phosphoryl Chloride (POCl₃) (≥99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
250 mL three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice bath, nitrogen inlet
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Vilsmeier Reagent Preparation (CRITICAL: Perform in a well-ventilated chemical fume hood): To a 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (10.5 mL, 9.87 g, 135.0 mmol, 3.0 eq) and anhydrous DCM (50 mL).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphoryl chloride (5.0 mL, 8.28 g, 54.0 mmol, 1.2 eq) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
-
Formylation Reaction: In a separate flask, dissolve this compound (8.49 g, 45.0 mmol) in anhydrous DCM (50 mL).
-
Add this solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 40°C and maintain for 3-4 hours. Monitor progress by TLC.
-
Workup and Purification: Cool the reaction mixture back down to 0°C in an ice bath.
-
Very slowly and carefully quench the reaction by adding 100 mL of crushed ice, followed by the slow addition of saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8). Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine all organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Chloro-4-fluoro-1-isopropoxybenzaldehyde as a solid.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphoryl Chloride (POCl₃): Extremely hazardous. It is highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[12][13][14] It reacts violently with water, releasing toxic hydrogen chloride gas.[15] Always handle under an inert atmosphere (nitrogen or argon) and use dry glassware and syringes. In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[12]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling only in a fume hood.
-
2-Chloro-4-fluorophenol: Toxic and an irritant. Avoid contact with skin and eyes.[16]
-
Quenching: The quenching of the Vilsmeier-Haack reaction with ice/water is highly exothermic and releases HCl gas. This step must be performed slowly, with efficient cooling and stirring, in a fume hood.
References
- SAFETY DATA SHEET: Phosphoryl Chloride. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC131330025&productDescription=PHOSPHORYL+CHLORIDE%2C+99%2B%25%2C+2.5L&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET: Phosphoryl trichloride. Spectrum Chemical. (2015-04-10). [URL: https://www.spectrumchemical.com/MSDS/P2127.pdf]
- Casnati, G., Crisafulli, M., & Ricca, A. (1965). A new method for the selective ortho-formylation of phenols.Tetrahedron Letters, 6(4), 243-245. [URL: https://www.sciencedirect.com/science/article/pii/S004040390183570X]
- PubChem Compound Summary for CID 587246, 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/587246]
- SAFETY DATA SHEET: Phosphoryl chloride for synthesis. Merck Millipore. (2025-12-11). [URL: https://www.sigmaaldrich.com/sds/merck/822339]
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0116-0479.html]
- SAFETY DATA SHEET: phosphoryl trichloride. Sigma-Aldrich. (2025-09-10). [URL: https://www.sigmaaldrich.com/sds/sigald/173606]
- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.Acta Chemica Scandinavica, 53, 258-262. [URL: https://actachemscand.org/articles/2/as053258]
- SAFETY DATA SHEET: 3-Chloro-4-fluorobenzaldehyde. Thermo Fisher Scientific. (2025-12-22). [URL: https://www.fishersci.com/store/msds?partNumber=AC379790050]
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols.Organic Syntheses, 82, 64. [URL: http://www.orgsyn.org/demo.aspx?prep=v82p0064]
- How to synthesize 2-Chloro-4-fluorobenzaldehyde? Guidechem. [URL: https://www.guidechem.com/news/how-to-synthesize-2-chloro-4-fluorobenzaldehyde--161208.html]
- Williamson Ether Synthesis. Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- SAFETY DATA SHEET: N,N-Dimethylformamide. Sigma-Aldrich. (2025-11-07). [URL: https://www.sigmaaldrich.com/sds/sigald/dmf]
- Vilsmeier-Haack Reaction. J&K Scientific LLC. (2025-03-22). [URL: https://www.jk-sci.com/vilsmeier-haack-reaction_331.html]
- Williamson Ether Synthesis reaction. BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
- 2-Fluoro-5-isopropoxybenzaldehyde Applications. Smolecule. (2023-08-19). [URL: https://www.smolecule.
- PubChem Compound Summary for CID 126566619, 4-Chloro-2-fluoro-3-isopropoxybenzaldehyde. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/126566619]
- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde.Organic Syntheses, 89, 220-229. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0220]
- Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Vilsmeier-Haack Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- Williamson Ether Synthesis. YouTube. (2021-02-04). [URL: https://www.youtube.
- SAFETY DATA SHEET: 2-Chloro-4-fluoro benzaldehyde. Fisher Scientific. (2024-03-29). [URL: https://www.fishersci.com/store/msds?partNumber=AC425980050]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
- 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde. Vulcanchem. [URL: https://www.vulcanchem.com/product/2056110-38-2]
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents (CN115124410A). [URL: https://patents.google.
- Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. (2018-10-16). [URL: https://www.scientificupdate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/review-article-on-vilsmeier-haack-reaction/]
- Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121703]
- Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Cheméo. [URL: https://www.chemeo.com/cid/41-030-0/2-Chloro-4-fluorophenol]
- Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. Google Patents (US4620042A). [URL: https://patents.google.
- 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on. Google Patents (EP0225217A1). [URL: https://patents.google.
- Process for preparing 2-chloro-4-fluorophenol. Google Patents (US5053557A). [URL: https://patents.google.
- PubChem Compound Summary for CID 12652099, 2-Chloro-4-isopropylphenol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12652099]
- PubChem Compound Summary for CID 177684725, 5-Chloro-2-fluoro-3-isopropoxybenzaldehyde. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177684725]
- PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropoxybenzaldehyde]
- S. G. K. Kumar, H. S. B. R. M. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.European Journal of Medicinal Chemistry, 173, 199-233. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. (2019-07-01). [URL: https://pubmed.ncbi.nlm.nih.gov/30995567/]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7 [smolecule.com]
- 4. 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde (2056110-38-2) for sale [vulcanchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. 2-Chloro-4-fluorophenol (CAS 1996-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note & Protocol: Large-Scale Synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene
<_ _>
Abstract
This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene, a pivotal intermediate in the pharmaceutical and agrochemical sectors. The protocol is optimized for scalability, emphasizing safety, yield, and purity. This guide explores the Williamson ether synthesis mechanism, provides a rationale for reagent and condition selection, and offers a detailed, step-by-step methodology for synthesis, purification, and characterization. It is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
This compound is a highly versatile aromatic building block. Its unique arrangement of chloro, fluoro, and isopropoxy substituents provides multiple reactive sites for designing complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals. The isopropoxy group often enhances lipophilicity, a key factor in modulating the pharmacokinetic properties of drug candidates, while the halogenated sites are ideal for cross-coupling and nucleophilic substitution reactions.
The synthesis hinges on the Williamson ether synthesis, a robust and well-established method first developed by Alexander Williamson in 1850.[1][2][3] This S(_N)2 reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1][4] In this specific application, 2-chloro-4-fluorophenol is deprotonated to form a phenoxide, which then reacts with an isopropyl halide to yield the target ether.[2]
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a classic S(_N)2 mechanism. The phenolic proton of 2-chloro-4-fluorophenol is abstracted by a base, creating a potent nucleophile, the 2-chloro-4-fluorophenoxide anion. This anion then performs a backside attack on the electrophilic carbon of the isopropyl halide, displacing the halide leaving group in a single, concerted step to form the ether linkage.[3]
Figure 2: Comprehensive workflow for the synthesis of this compound. This flowchart outlines the process from initial setup to final product characterization.
Step-by-Step Procedure:
-
Reactor Assembly: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. The system is flushed with nitrogen.
-
Reagent Charging: The flask is charged with 2-chloro-4-fluorophenol (146.5 g, 1.0 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol), and 2 L of anhydrous DMF.
-
Heating to Reaction Temperature: The heterogeneous mixture is stirred and heated to a constant internal temperature of 80-85 °C.
-
Alkylating Agent Addition: Isopropyl bromide (147.6 g, 1.2 mol) is added dropwise via the dropping funnel over approximately 1 hour, maintaining the internal temperature below 90 °C.
-
Reaction and Monitoring: The reaction is held at 80-85 °C for 4-6 hours. Progress is monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or HPLC until consumption of the starting phenol is complete. [5]6. Quenching and Extraction: After cooling to room temperature, the reaction mixture is carefully poured into 4 L of cold water. The product is then extracted into diethyl ether (3 x 1 L).
-
Aqueous Wash: The combined organic layers are washed with 1 M NaOH solution (2 x 500 mL) to remove residual phenol, followed by water (2 x 500 mL), and finally with brine (500 mL) to break any emulsions.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil is purified by vacuum distillation to afford this compound as a clear, colorless to pale yellow liquid. [6]
Characterization and Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Analytical Method | Expected Specification |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.08 (dd, J=8.9, 5.2 Hz, 1H), 7.00 (dd, J=8.9, 3.1 Hz, 1H), 6.91 (ddd, J=8.9, 8.0, 3.1 Hz, 1H), 4.45 (sept, J=6.1 Hz, 1H), 1.35 (d, J=6.1 Hz, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.3 (d, J=240.2 Hz), 148.7 (d, J=2.0 Hz), 122.9 (d, J=6.8 Hz), 117.2 (d, J=21.9 Hz), 116.5 (d, J=25.2 Hz), 116.1 (d, J=8.5 Hz), 71.9, 22.1. |
| GC-MS | Purity: ≥96%; Molecular Ion (M⁺): m/z 188.6. [7] |
| Appearance | Colorless to pale yellow liquid. |
Process Rationale and Optimization Insights
-
Base Selection: Potassium carbonate is an ideal base for large-scale operations due to its moderate reactivity, low cost, and ease of handling compared to stronger, more hazardous bases like sodium hydride. [2]* Solvent Choice: DMF is a superior polar aprotic solvent for S(_N)2 reactions as it effectively solvates the potassium counter-ion, enhancing the nucleophilicity of the phenoxide. [2]Acetonitrile is a viable but potentially slower alternative. [8]* Temperature Management: Strict temperature control at 80-85 °C is critical. Lower temperatures result in impractically long reaction times, while higher temperatures risk promoting E2 elimination of isopropyl bromide, a competing side reaction. [1]* Purification Strategy: Vacuum distillation is the most efficient method for purifying the product on a large scale, effectively removing non-volatile inorganic salts and the high-boiling DMF solvent.
Conclusion
This application note provides a validated and robust protocol for the large-scale synthesis of this compound. By adhering to the detailed steps and understanding the scientific principles outlined, researchers and chemical engineers can reliably produce this valuable intermediate with high purity and yield, facilitating further research and development in the pharmaceutical and agrochemical fields.
References
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Chloro-4-fluoro-1-nitrobenzene.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Merck Millipore. (2025, November 27). Safety Data Sheet.
- Sigma-Aldrich. (2024, January 26). Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- Aarti Industries. (2025, April 1). GPS Safety Summary - 2,4-Di Fluoro Chloro Benzene.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Organic Syntheses Procedure.
- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Organic Syntheses. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses Procedure.
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- Strem. (n.d.). This compound, min 96%, 1 gram.
- PubChem. (n.d.). 2,3-Dichloro-1-fluoro-4-isopropoxybenzene.
- BLD Pharm. (n.d.). 202982-71-6|this compound.
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene.
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- ResearchGate. (2025, August 6). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).
- PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 2-Chloro-4-fluoro-1-isopropoxybenzene
Introduction: A Versatile Scaffold in Modern Synthesis
2-Chloro-4-fluoro-1-isopropoxybenzene is a key aromatic building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating isopropoxy group and two halogen atoms with distinct reactivities, offers a versatile platform for the strategic introduction of diverse functional groups. The interplay of the electronic and steric effects of these substituents governs the regioselectivity of various transformations, enabling the synthesis of complex molecular architectures.
This comprehensive guide provides detailed application notes and step-by-step protocols for the functionalization of the this compound ring. We will explore a range of powerful synthetic methodologies, including electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. For each method, we will delve into the underlying mechanistic principles, the rationale behind the choice of reagents and conditions, and troubleshooting strategies to ensure successful outcomes.
I. Electrophilic Aromatic Substitution: Harnessing Directing Group Effects
The isopropoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro and fluoro groups are weakly deactivating, yet also ortho-, para-directing.[1][2][3][4] In this competitive scenario, the potent activating effect of the isopropoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. Given that the para position is occupied by the fluoro group, electrophilic substitution is expected to occur predominantly at the C5 and C3 positions (ortho to the isopropoxy group). Steric hindrance from the adjacent chloro group may slightly disfavor substitution at the C3 position.
Diagram: Directing Effects in Electrophilic Aromatic Substitution
Caption: Predicted regioselectivity of electrophilic attack.
Protocol 1: Nitration of this compound
This protocol describes the regioselective nitration to yield primarily 2-chloro-4-fluoro-1-isopropoxy-5-nitrobenzene.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol) and dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath with gentle stirring.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (12 mmol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture over crushed ice (50 g) with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Reaction | Major Product | Key Considerations |
| Nitration | 2-Chloro-4-fluoro-1-isopropoxy-5-nitrobenzene | Maintain low temperature to prevent over-nitration and side reactions. |
Protocol 2: Friedel-Crafts Acylation
This protocol outlines the acylation of this compound, which is expected to yield the 5-acylated product as the major isomer.[5][6][7]
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Syringe
-
Ice bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous aluminum chloride (12 mmol) and anhydrous DCM (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (11 mmol) to the suspension via syringe and stir for 15 minutes.
-
Add a solution of this compound (10 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes, keeping the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
| Reaction | Expected Major Product | Key Considerations |
| Friedel-Crafts Acylation | 1-(2-Chloro-4-fluoro-5-isopropoxyphenyl)ethan-1-one | Strict anhydrous conditions are crucial. The Lewis acid can potentially demethylate anisole derivatives at higher temperatures.[1] |
II. Directed ortho-Metalation (DoM): Precision Functionalization
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[8][9] The isopropoxy group can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position (C6).[10][11] This method offers a complementary approach to EAS, providing access to 6-substituted derivatives.
Diagram: Directed ortho-Metalation Workflow
Caption: Workflow for Directed ortho-Metalation.
Protocol 3: Directed ortho-Metalation and Carboxylation
This protocol details the ortho-lithiation of this compound followed by quenching with carbon dioxide to yield the corresponding benzoic acid.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of this compound (10 mmol) in anhydrous THF (40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (12 mmol, 4.8 mL of 2.5 M solution) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with 1 M HCl (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reaction | Product | Key Considerations |
| DoM and Carboxylation | 2-Chloro-4-fluoro-6-isopropoxybenzoic acid | Strict anhydrous and anaerobic conditions are essential for success. The temperature must be kept low to avoid side reactions. |
III. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The differential reactivity of the C-Cl and C-F bonds in this compound allows for selective functionalization. The C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions, enabling selective coupling at the C2 position.[12][13]
Protocol 4: Suzuki-Miyaura Coupling
This protocol describes the Suzuki-Miyaura coupling to form a C-C bond at the C2 position.[3][14]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water (degassed)
-
Schlenk flask
-
Reflux condenser
Procedure:
-
In a Schlenk flask, combine this compound (10 mmol), the arylboronic acid (12 mmol), and potassium phosphate (20 mmol).
-
Add palladium(II) acetate (0.2 mmol) and SPhos (0.4 mmol).
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add degassed toluene (40 mL) and degassed water (4 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the product by flash column chromatography.
| Reaction | Product | Key Considerations |
| Suzuki-Miyaura Coupling | 2-Aryl-4-fluoro-1-isopropoxybenzene | The choice of ligand is critical for the activation of the aryl chloride. Bulky, electron-rich phosphine ligands are generally effective.[13] |
Protocol 5: Buchwald-Hartwig Amination
This protocol provides a method for the formation of a C-N bond at the C2 position.[15][16][17]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (degassed)
-
Schlenk flask
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.1 mmol) and XPhos (0.24 mmol).
-
Seal the flask, evacuate, and backfill with argon.
-
Add degassed toluene (20 mL) and stir for 10 minutes.
-
Add the amine (12 mmol), this compound (10 mmol), and sodium tert-butoxide (14 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the combined filtrates with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Reaction | Product | Key Considerations |
| Buchwald-Hartwig Amination | N-Aryl- or N,N-dialkyl-2-(4-fluoro-1-isopropoxy)aniline | The base is crucial; sodium tert-butoxide is commonly used for aryl chlorides. The reaction is sensitive to air and moisture. |
IV. Nucleophilic Aromatic Substitution (SNAr)
While less common for unactivated aryl chlorides, under forcing conditions or with strong nucleophiles, nucleophilic aromatic substitution at the chloro or fluoro position may be possible. The presence of the electron-withdrawing halogens can facilitate this reaction. Generally, the C-F bond is more susceptible to nucleophilic attack than the C-Cl bond in SNAr reactions if the ring is sufficiently electron-deficient.
A detailed protocol for SNAr on this specific substrate is not well-established in the literature and would require significant optimization. Researchers interested in this transformation should consider using highly polar aprotic solvents (e.g., DMSO, DMF) and elevated temperatures with strong nucleophiles like sodium methoxide or sodium azide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized aromatic compounds. By carefully selecting the appropriate synthetic strategy—be it electrophilic aromatic substitution, directed ortho-metalation, or transition metal-catalyzed cross-coupling—researchers can achieve a high degree of control over the regiochemical outcome of their reactions. The protocols and application notes provided herein serve as a robust starting point for the exploration of the rich chemistry of this important building block. As with any chemical synthesis, careful optimization of reaction conditions for specific substrates and desired products is paramount for achieving high yields and purity.
References
- Student, N. (2006).
- Guenadil, F., Aichaoui, H., Lambert, D. M., McCurdy, C. R., & Poupaert, J. H. (2008). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
- Chemistry Stack Exchange. (2021).
- Olah, G. A., & Kobayashi, S. (1971). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 93(26), 6964–6967. [Link]
- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- University of Illinois Urbana-Champaign. (n.d.). Directed (ortho)
- Baran Lab. (n.d.).
- MDPI. (2017).
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- ResearchGate. (2017).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- European Patent Office. (n.d.).
- Unblog.fr. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. [Link]
- YouTube. (2025).
- Chemistry LibreTexts. (2023).
- PubChem. (n.d.). 2,3-Dichloro-1-fluoro-4-isopropoxybenzene. [Link]
- YouTube. (2021).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Bromo-3-chloro-1-fluoro-4-isopropoxybenzene. [Link]
- PubChem. (n.d.). 2-Bromo-1-chloro-3-fluoro-4-isopropoxybenzene. [Link]
- Google Patents. (n.d.). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Eureka | Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- ResearchGate. (2015).
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- ChemRxiv | Cambridge Open Engage. (2022).
- Google Patents. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. researchgate.net [researchgate.net]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. baranlab.org [baranlab.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Chloro-4-fluoro-1-isopropoxybenzene in the Preparation of Novel Heterocyclic Compounds
Introduction: Strategic Value of 2-Chloro-4-fluoro-1-isopropoxybenzene
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 202982-71-6) has emerged as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds.[1] Its utility stems from the differentiated reactivity of its halogen substituents—a chlorine atom amenable to palladium-catalyzed cross-coupling and a fluorine atom susceptible to nucleophilic aromatic substitution (SNAr)—all situated on a pharmaceutically relevant isopropoxy-substituted phenyl ring. This trifunctional handle allows for selective, stepwise modifications, providing a robust platform for generating diverse libraries of heterocycles such as benzothiazoles, quinazolines, and other fused ring systems that are prevalent in biologically active molecules.[2][3][4]
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed experimental protocols and the scientific rationale behind methodological choices. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the creation of next-generation therapeutics.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties and handling requirements is essential for safe and successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClFO | [1] |
| Molecular Weight | 188.63 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Storage | Room temperature | [1] |
Safety Profile: While specific safety data for this compound is limited, data for structurally related chloro-fluoro-aromatic compounds indicate that it should be handled with care.[5][6][7] Standard laboratory safety protocols must be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled or ingested, seek immediate medical attention.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound is primarily centered on three powerful transformations: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling. The strategic application of these reactions allows for the controlled introduction of key functionalities required for subsequent heterocycle formation.
Diagram 1: Synthetic Diversification Pathways
Caption: Key synthetic routes from this compound.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The SNAr reaction is a two-step addition-elimination process.[9][10] While aromatic rings are typically electron-rich, the high electronegativity of the fluorine atom makes the carbon to which it is attached (C4) electrophilic and susceptible to attack by a strong nucleophile. The rate-determining step is the initial attack of the nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][11] The subsequent loss of the fluoride ion restores aromaticity. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond and stabilizes the transition state, making the initial nucleophilic attack faster.[12]
This pathway is ideal for introducing nitrogen, oxygen, or sulfur nucleophiles, which are often integral components of heterocyclic rings.
Buchwald-Hartwig Amination
Mechanistic Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[13] The catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-chlorine bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.[15][16]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.[16]
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[17]
This method is the premier choice for converting the chloro-substituent into an amino group, a critical step in building nitrogen-containing heterocycles like quinazolines.
Suzuki-Miyaura Coupling
Mechanistic Rationale: The Suzuki-Miyaura reaction is another palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[18][19] It is one of the most widely used C-C bond-forming reactions due to the mild conditions and the stability and low toxicity of the boronic acid reagents.[19] The catalytic cycle is similar to that of the Buchwald-Hartwig amination and involves:
-
Oxidative Addition: Pd(0) adds to the aryl-chlorine bond. As with C-N coupling, this requires a highly active catalyst system for aryl chlorides.[20][21]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the halide.[22]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[18]
This reaction is employed to build more complex carbon skeletons prior to a final cyclization step.
Application Protocol 1: Synthesis of a Substituted 2-Amino-benzothiazole Derivative
This protocol demonstrates a two-step sequence involving an initial Buchwald-Hartwig amination followed by a cyclization reaction to form a benzothiazole scaffold, a core structure in many pharmacologically active compounds.[2][3][23]
Diagram 2: Protocol Workflow for Benzothiazole Synthesis
Caption: Two-step synthesis of a novel benzothiazole derivative.
Step 1: Palladium-Catalyzed Amination with an Ammonia Surrogate
Direct monoarylation of ammonia is challenging; therefore, an ammonia surrogate like benzophenone imine is used, which can be easily deprotected later.[17]
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles | Eq. |
| This compound | 202982-71-6 | 188.63 | 1.00 g | 5.30 mmol | 1.0 |
| Benzophenone imine | 1013-88-3 | 181.24 | 1.05 g | 5.83 mmol | 1.1 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 48.5 mg | 0.053 mmol | 0.01 |
| XPhos | 564483-18-7 | 476.66 | 60.6 mg | 0.127 mmol | 0.024 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 718 mg | 7.42 mmol | 1.4 |
| Anhydrous Toluene | 108-88-3 | - | 25 mL | - | - |
Protocol:
-
To a dry, argon-purged Schlenk flask, add Pd₂(dba)₃ (48.5 mg), XPhos (60.6 mg), and sodium tert-butoxide (718 mg).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous toluene (25 mL) via syringe.
-
Add this compound (1.00 g) followed by benzophenone imine (1.05 g).
-
Causality Note: The use of a bulky, electron-rich ligand like XPhos is critical for promoting the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond.[15] The strong, non-nucleophilic base NaOtBu facilitates the deprotonation of the amine precursor to form the active palladium-amido complex.[16]
-
Heat the reaction mixture to 100 °C and stir for 18 hours under argon. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by carefully adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the intermediate imine product.
Step 2: Hydrolytic Deprotection and Thiocyanate-Mediated Cyclization
The resulting aniline is deprotected and then cyclized using potassium thiocyanate to form the 2-amino-benzothiazole ring system.[24]
Protocol:
-
Dissolve the purified imine from Step 1 in a mixture of THF (20 mL) and 2 M aqueous HCl (10 mL).
-
Stir the mixture at room temperature for 4 hours to effect the hydrolysis of the imine.
-
Neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 25 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude aniline.
-
To the crude aniline, add glacial acetic acid (15 mL) and potassium thiocyanate (KSCN, 1.2 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.1 equivalents) in acetic acid dropwise, maintaining the temperature below 10 °C.
-
Mechanistic Insight: This is a variation of the Hugershoff synthesis. The aniline reacts with thiocyanate to form a thiourea intermediate, which then undergoes electrophilic cyclization onto the aromatic ring, promoted by bromine, to form the benzothiazole.[24]
-
After the addition is complete, allow the reaction to stir at room temperature for 6 hours.
-
Pour the reaction mixture into ice water (100 mL) and neutralize with concentrated ammonium hydroxide.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol/water to afford the pure 6-fluoro-7-isopropoxy-benzothiazol-2-amine.
Application Protocol 2: Synthesis of a Substituted Quinazoline Derivative
This protocol outlines the synthesis of a quinazoline, a privileged scaffold in medicinal chemistry, via an SNAr reaction followed by a condensation/cyclization cascade.[4][25][26][27]
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles | Eq. |
| This compound | 202982-71-6 | 188.63 | 1.00 g | 5.30 mmol | 1.0 |
| 2-Aminobenzonitrile | 1885-29-6 | 118.14 | 690 mg | 5.83 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.10 g | 7.95 mmol | 1.5 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | - | 20 mL | - | - |
Protocol:
-
To a dry round-bottom flask, add this compound (1.00 g), 2-aminobenzonitrile (690 mg), and potassium carbonate (1.10 g).
-
Add anhydrous DMSO (20 mL).
-
Causality Note: The SNAr reaction is favored at the fluorine-bearing carbon. A polar aprotic solvent like DMSO is ideal as it solvates the cation (K⁺) but not the nucleophilic anion, enhancing its reactivity. The reaction is driven to completion by heating.[9]
-
Heat the reaction mixture to 140 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water. A precipitate should form.
-
Collect the solid by vacuum filtration, wash extensively with water to remove residual DMSO and salts, and dry in a vacuum oven.
-
Purify the crude product by recrystallization from isopropanol or by flash column chromatography to yield the diaryl amine intermediate.
-
Subsequent Cyclization (Conceptual): The resulting 2-((2-chloro-4-isopropoxyphenyl)amino)benzonitrile is a direct precursor to quinazolines. Cyclization can be achieved under various conditions, for example, by heating with formamide or by treatment with an orthoester in the presence of an acid catalyst, to construct the second ring of the quinazoline system.[4][25]
Conclusion and Future Directions
This compound stands out as a strategically designed building block that enables the efficient and selective synthesis of complex heterocyclic structures. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can readily access novel molecular scaffolds. The protocols detailed herein provide a validated starting point for exploration, and the principles can be extended to a wide range of nucleophiles, amines, and organoboron reagents, paving the way for the discovery of new chemical entities with significant therapeutic potential.
References
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Universiti Teknologi Malaysia Institutional Repository. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]
- Jayachandran E., Sreenivasa G. M., Nargund L. V. G., Shanmukha I., Gaikwad P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- Buchwald–Hartwig amin
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
- 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Safety D
- This compound, min 96%, 1 gram. (n.d.). HDH Pharma Inc.[Link]
- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2019). PMC. [Link]
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). PMC - PubMed Central. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 24. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 25. Quinazoline synthesis [organic-chemistry.org]
- 26. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 2-Chloro-4-fluoro-1-isopropoxybenzene
Abstract
2-Chloro-4-fluoro-1-isopropoxybenzene is a versatile substituted aromatic building block of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its utility is defined by the distinct reactivity of its substituents: an electron-donating isopropoxy group, and two deactivating but ortho-, para-directing halogens. Successful synthetic transformations involving this scaffold often necessitate strategic use of protecting groups to ensure regiochemical control, prevent unwanted side reactions, and enable sequential functionalization. This document provides an in-depth guide to the reactivity of this molecule and outlines detailed protecting group strategies and protocols tailored for researchers in organic synthesis and drug development.
Reactivity Profile of this compound
A comprehensive understanding of the inherent reactivity of the target molecule is paramount before designing any synthetic route. The electronic and steric interplay of the isopropoxy, chloro, and fluoro substituents dictates the molecule's behavior in key organic transformations.
-
Electrophilic Aromatic Substitution (EAS): The isopropoxy group is a moderately activating, ortho-, para-directing group due to the +M (mesomeric) effect of the oxygen's lone pairs.[1] The chlorine and fluorine atoms are deactivating due to their strong -I (inductive) effect, but are also ortho-, para-directing.[2] The directing effects are additive. The position ortho to the powerful isopropoxy director (C6) is the most activated and sterically accessible site for electrophilic attack. The other ortho position (C2) is blocked by chlorine. The para position (C4) is blocked by fluorine. Therefore, electrophilic substitution will predominantly occur at the C6 position.
-
Directed ortho-Metalation (DoM): The isopropoxy group can act as a Directed Metalation Group (DMG), coordinating with strong organolithium bases (e.g., n-BuLi, s-BuLi) to direct deprotonation at the adjacent C6 position.[3][4] This strategy provides a powerful method for introducing a wide array of electrophiles specifically at this site.
-
Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond is a viable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] The carbon-fluorine bond is significantly stronger and generally unreactive under standard cross-coupling conditions, allowing for chemoselective functionalization at the C2 position.
-
Cleavage of the Isopropoxy Ether: The isopropoxy group, while stable to many reagents, can be cleaved under strong acidic conditions (e.g., BBr₃, HBr) to reveal the corresponding 2-chloro-4-fluorophenol.[7][8] This inherent reactivity means the isopropoxy group can be considered a robust protecting group for a phenol.
Strategic Applications of Protecting Groups
Based on the reactivity profile, several protecting group strategies can be envisioned. The choice depends entirely on the desired synthetic outcome.
Strategy 1: The Isopropoxy Group as an Inherent Phenol Protection
In many synthetic routes, the ultimate target may be a substituted 2-chloro-4-fluorophenol. In these cases, the isopropoxy group serves as an ideal and pre-installed protecting group. It is stable to a wide range of conditions, including organometallic reagents, mild acids and bases, and many redox conditions, allowing for extensive modification of the aromatic ring before its removal.
This protocol describes the cleavage of the isopropyl ether to yield 2-chloro-4-fluorophenol.
Materials:
-
This compound (1 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a vigorously stirred, chilled saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with 1 M HCl, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-chloro-4-fluorophenol.
Strategy 2: Regiocontrol in EAS via Reversible Blocking Groups
While the C6 position is electronically favored for EAS, a synthetic plan may require substitution at a less reactive position, such as C5. To achieve this, a reversible blocking group can be installed at the C6 position, directing the subsequent electrophilic substitution to the next available site. Sulfonation is a classic and effective strategy for this purpose.[9]
Caption: Workflow for site-selective C5 bromination using a sulfonyl blocking group.
Step A: Sulfonation (Blocking)
-
Add this compound (1 eq) to fuming sulfuric acid (20% SO₃) at 0 °C.
-
Stir for 1-2 hours, allowing the mixture to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated sulfonic acid product by filtration.
Step B: Bromination
-
Dissolve the sulfonic acid intermediate from Step A in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent).
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add bromine (Br₂) (1.1 eq) at room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench with an aqueous solution of sodium bisulfite to destroy excess bromine.
Step C: Desulfonation (Deprotection)
-
Isolate the crude brominated sulfonic acid.
-
Add the crude product to a dilute solution of sulfuric acid (e.g., 10-20% v/v in water).
-
Heat the mixture to reflux (or pass steam through it) for several hours until desulfonation is complete.[9]
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.
-
Purify by column chromatography or distillation to yield the final product.
Strategy 3: Orthogonal Protection for Post-Functionalization
If a new reactive functional group (e.g., -OH, -NH₂) is introduced onto the aromatic ring, it will likely require protection for subsequent transformations. This new protecting group must be "orthogonal" to the existing isopropoxy group, meaning it can be removed under conditions that do not affect the isopropyl ether.
Suppose a primary amine is introduced at the C2 position by replacing the chlorine atom. This amine is nucleophilic and may interfere with subsequent reactions. It can be protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is easily removed with mild acid, conditions under which the isopropyl ether is stable.
Caption: Orthogonal protection strategy for a newly introduced amine.
If the isopropoxy group were cleaved to a phenol, and further reactions required its temporary protection, the following options could be considered.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Notes |
| Benzyl Ether | Bn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base. Cleaved by strong oxidizing agents. |
| Methoxymethyl Ether | MOM | NaH, MOM-Cl | Acidic (e.g., HCl in THF/H₂O) | Base stable. Acid labile. |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Base stable. Acid labile. Cleaved by fluoride. |
| Allyl Ether | - | NaH, Allyl Bromide | Pd(0) catalyst, scavenger | Stable to acid/base. Requires specific Pd-catalyzed removal.[10] |
Summary and Outlook
The effective chemical modification of this compound relies on a careful and strategic approach to chemical reactivity and protection. Key considerations include:
-
Leveraging Inherent Protection: The isopropoxy group itself is a robust protecting group for the corresponding phenol, stable to a wide array of synthetic conditions.
-
Regiocontrol: The inherent directing effects of the substituents strongly favor electrophilic attack at the C6 position. Altering this regioselectivity requires the use of reversible blocking groups.
-
Chemoselectivity: The differential reactivity of the C-Cl and C-F bonds allows for selective cross-coupling at the C2 position without the need for protecting the C-F bond.
-
Orthogonal Strategies: The introduction of new functional groups necessitates the use of orthogonal protecting groups that can be selectively removed without disturbing the isopropoxy ether or other functionalities.
By applying these principles and protocols, researchers can confidently and efficiently utilize this compound as a versatile scaffold for the synthesis of complex and high-value molecules.
References
- Vertex AI Search. (2021). Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci.
- JoVE. (2025). Directing Effect of Substituents: ortho–para-Directing Groups.
- Master Organic Chemistry. (2018).
- Chemistry LibreTexts. (2022). Ortho, Para Directing Group.
- Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
- Wikipedia. (2023).
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
- Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- ResearchGate. (n.d.).
- Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
- Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Wikipedia. (2023).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- Chem-Impex. (n.d.). 2-Chloro-4-fluoroanisole.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2023). Grignard reagent.
- University of Rochester. (n.d.). Directed (ortho)
- Grokipedia. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- Myers, A. G. Research Group. (n.d.).
- Baran Lab, Scripps Research. (n.d.).
- PubMed. (2020).
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (2017).
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoroanisole 97 2267-25-6.
- Chemguide. (n.d.). grignard reagents.
- Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.
- Benchchem. (n.d.).
- J&K Scientific. (n.d.). 2-Chloro-4-fluoroanisole, 97% | 2267-25-6.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Course Hero. (n.d.). 4-Fluoroanisole reacts with sulfur trioxide and sulfuric acid.
- HKMU Scholars. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
- PubChem. (n.d.). 2,3-Dichloro-1-fluoro-4-isopropoxybenzene.
- TCI America. (n.d.). This compound, min 96%, 1 gram.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- Journal of the Chemical Society. (n.d.). Fluorocarbohydrates. Part IV.
Sources
- 1. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Chloro-4-fluoro-1-isopropoxybenzene in Material Science Research
Introduction: The Strategic Value of Fluorinated Benzene Derivatives in Advanced Materials
In the pursuit of novel materials with tailored functionalities, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount design principle. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—impart significant advantages in various material classes, including liquid crystals, polymers, and organic electronics. 2-Chloro-4-fluoro-1-isopropoxybenzene is a versatile building block, offering a unique combination of substituents that can be leveraged to synthesize complex molecular architectures. The chloro and fluoro groups provide orthogonal reactivity for cross-coupling reactions, while the isopropoxy group influences solubility and can play a role in the final material's mesomorphic or morphological properties.
This guide provides an in-depth exploration of the potential applications of this compound in material science, with a primary focus on its utility as a precursor for advanced liquid crystalline materials. We will elucidate the underlying scientific principles, provide detailed synthetic protocols, and present representative data to empower researchers in their quest for next-generation materials.
Core Application: Synthesis of Biphenyl-Based Liquid Crystals
The biphenyl core is a fundamental structural motif in many nematic and smectic liquid crystals. The introduction of fluorine and alkoxy substituents onto this core allows for the fine-tuning of critical properties such as dielectric anisotropy (Δε), birefringence (Δn), and the temperature range of the liquid crystalline phase. This compound serves as an excellent starting material for one of the phenyl rings in a biphenyl structure, which can be constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: The Suzuki-Miyaura Pathway
The chloro-substituent on this compound is the primary reactive site for the Suzuki-Miyaura coupling. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), can effectively facilitate the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step of the catalytic cycle.[1]
The isopropoxy group, being a moderate electron-donating group, can influence the electronic properties of the phenyl ring and, consequently, the reactivity of the chloro-substituent. More importantly, it plays a crucial role in determining the mesomorphic behavior of the final biphenyl product. The fluoro substituent, positioned para to the isopropoxy group, will significantly impact the dielectric anisotropy of the resulting liquid crystal.
The overall synthetic strategy involves two key stages:
-
Functionalization of this compound: Conversion of the chloro-substituent to a more reactive species for subsequent coupling, or direct use in a highly active catalytic system. A common approach is the conversion to a boronic acid or a Grignard reagent.
-
Palladium-Catalyzed Cross-Coupling: The reaction of the functionalized (or unfunctionalized) this compound derivative with a second, appropriately substituted phenylboronic acid or aryl halide to form the biphenyl core.
Below is a detailed protocol for a representative synthesis of a hypothetical fluorinated biphenyl liquid crystal, 4'-cyano-4-fluoro-2-isopropoxybiphenyl, starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-isopropoxyphenylboronic Acid
This protocol describes the conversion of this compound to the corresponding boronic acid. This intermediate is a versatile coupling partner for the subsequent Suzuki-Miyaura reaction. The reaction proceeds via a lithium-halogen exchange followed by quenching with a borate ester.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)
-
Trimethyl borate (B(OMe)₃) (1.2 eq)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add trimethyl borate dropwise via syringe, again maintaining the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl with vigorous stirring until the aqueous layer is acidic (pH ~2).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 3-Fluoro-4-isopropoxyphenylboronic acid as a white solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the B(OH)₂ group can be confirmed by the characteristic broad singlet in the ¹H NMR spectrum.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4'-Cyano-4-fluoro-2-isopropoxybiphenyl
This protocol details the palladium-catalyzed cross-coupling of the synthesized 3-Fluoro-4-isopropoxyphenylboronic acid with 4-bromobenzonitrile to construct the target biphenyl liquid crystal.
Materials:
-
3-Fluoro-4-isopropoxyphenylboronic acid (1.1 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 eq)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-Fluoro-4-isopropoxyphenylboronic acid, 4-bromobenzonitrile, palladium(II) acetate, SPhos, and potassium phosphate.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 4'-Cyano-4-fluoro-2-isopropoxybiphenyl.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The liquid crystalline properties, including phase transition temperatures, should be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Data Presentation
The following table summarizes representative data for the synthesis and properties of the hypothetical liquid crystal, 4'-Cyano-4-fluoro-2-isopropoxybiphenyl. The values are based on typical outcomes for similar Suzuki-Miyaura coupling reactions and the expected properties of such a molecule.
| Parameter | Value | Method of Determination |
| Yield of 3-Fluoro-4-isopropoxyphenylboronic Acid | 75-85% | Isolated yield after purification |
| Yield of 4'-Cyano-4-fluoro-2-isopropoxybiphenyl | 80-90% | Isolated yield after chromatography |
| Cr → N Transition Temperature | 50-60 °C | DSC, POM |
| N → I Transition Temperature (Clearing Point) | 100-110 °C | DSC, POM |
| Dielectric Anisotropy (Δε) | Positive | Predicted based on molecular structure |
| Birefringence (Δn) | 0.15 - 0.20 | Estimated |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 4'-Cyano-4-fluoro-2-isopropoxybiphenyl.
Alternative Application: Functional Monomers for Polymer Synthesis
Beyond liquid crystals, this compound can be envisioned as a precursor for functionalized monomers. The chloro group can be displaced or transformed to introduce a polymerizable moiety, such as a vinyl, styrenic, or acrylic group. For instance, a Negishi or Stille coupling could be employed to introduce a vinyl group. Alternatively, the chloro group could be converted to an amino group via a Buchwald-Hartwig amination, and this amino group could then be reacted to introduce a polymerizable functionality.[3][4] The resulting fluorinated and isopropoxy-substituted monomer could then be polymerized or copolymerized to create polymers with unique optical, dielectric, and surface properties.[5]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials. Its unique substitution pattern allows for the strategic design of molecules with tailored properties, particularly in the field of liquid crystals. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for exploring the potential of this compound in their own research endeavors. The principles of modern cross-coupling chemistry, when applied to this and similar fluorinated synthons, will undoubtedly continue to drive innovation in materials science.
References
- Kirsch, P., et al. (2013).
- Al-Mutabagani, L. A., et al. (2021).
- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2015).
- MDPI. (2021).
- Wikipedia. (n.d.).
- RSC Publishing. (2023).
- NCN. (n.d.). Synthesis of new functionalized polyolefins. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- National Institutes of Health. (2019).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene
Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yield, and overcome common challenges encountered during this synthesis.
Overview of the Synthesis
The preparation of this compound is most commonly achieved via the Williamson ether synthesis.[1] This reaction involves the deprotonation of 2-Chloro-4-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an isopropyl electrophile in a bimolecular nucleophilic substitution (SN2) reaction.[2]
Reaction Scheme: Starting Materials: 2-Chloro-4-fluorophenol and an Isopropyl Halide (e.g., 2-bromopropane) Product: this compound
While the reaction appears straightforward, the use of a secondary alkyl halide (isopropyl group) introduces specific challenges, primarily the competing elimination (E2) reaction, which can significantly lower the desired product yield.[3] This guide will address this and other critical aspects of the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Question 1: My reaction yield is very low, and I'm recovering a significant amount of unreacted 2-chloro-4-fluorophenol upon workup. What are the likely causes?
Answer: This is a common issue that typically points to one of three problems: incomplete deprotonation of the starting phenol, insufficient reactivity of the electrophile, or suboptimal reaction conditions.
-
Cause A: Incomplete Deprotonation: The formation of the sodium or potassium salt of the phenol (the phenoxide) is critical for the reaction to proceed. Phenols are less acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete conversion to the nucleophilic phenoxide.
-
Solution:
-
Choice of Base: For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often effective.[4] For a more robust and irreversible deprotonation, consider using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[3]
-
Stoichiometry: Ensure you are using at least one full equivalent of the base. It is common practice to use a slight excess (1.1-1.5 equivalents) to drive the deprotonation to completion.
-
Water Content: If using NaH, the reaction must be anhydrous. Any moisture will quench the hydride, reducing its effectiveness. If using K₂CO₃ or other hydroxides, the presence of a small amount of water can be tolerated or even beneficial, especially when using a phase-transfer catalyst.
-
-
-
Cause B: Poor Electrophile Reactivity/Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the isopropyl electrophile.
-
Solution: The reactivity of isopropyl halides follows the trend I > Br > Cl. If you are using 2-chloropropane, your reaction will be significantly slower than with 2-bromopropane or 2-iodopropane. For optimal results, consider converting the isopropanol to a better leaving group, such as isopropyl tosylate.[1]
-
-
Cause C: Suboptimal Reaction Conditions:
-
Solution:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 60-100 °C. Monitor the reaction by TLC or GC to track the consumption of starting material.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[4][5]
-
-
Question 2: My main impurity is an alkene (propene gas evolution) and I'm getting a low yield of the desired ether. Why is this happening?
Answer: You are observing the classic competition between SN2 (substitution) and E2 (elimination) pathways. This is the most significant challenge when using secondary alkyl halides like 2-bromopropane.[4] The phenoxide is not only a good nucleophile but also a reasonably strong base, which can abstract a proton from the isopropyl group, leading to the formation of propene.
-
Strategies to Favor Substitution (SN2) over Elimination (E2):
-
Temperature Control: E2 reactions have a higher activation energy than SN2 reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial. Start at a moderate temperature (e.g., 50-60 °C) and only increase if necessary.
-
Choice of Base: Use a less sterically hindered and less aggressive base if possible. While a strong base is needed for deprotonation, a very strong, bulky base will favor elimination. Potassium carbonate is often a good compromise.[4]
-
Leaving Group: While a better leaving group (like iodide or tosylate) accelerates the SN2 reaction, it also accelerates the E2 reaction. Optimization is key. Often, 2-bromopropane provides a good balance.
-
Question 3: The reaction is extremely slow, taking over 24 hours to reach completion. How can I increase the reaction rate?
Answer: Slow reaction rates are typically due to low reactivity of the substrates or poor solubility. A phase-transfer catalyst (PTC) is an excellent solution to this problem.
-
Solution: Implement Phase-Transfer Catalysis:
-
Mechanism: When using an inorganic base like K₂CO₃ in a solvent like acetonitrile, the base may have poor solubility. A PTC, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, carries the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is located.[6][7] This dramatically increases the effective concentration of the nucleophile in the reactive phase, accelerating the reaction.[6]
-
Procedure: Add a catalytic amount (1-5 mol%) of the PTC to the reaction mixture at the beginning of the experiment.[8] This often allows for lower reaction temperatures and shorter reaction times.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best combination of base and solvent for this synthesis?
-
A: There are two highly effective combinations:
-
Potassium Carbonate (K₂CO₃) in DMF or Acetonitrile: This is a reliable, cost-effective, and common industrial method. It is safer than using hydrides. The reaction typically requires heating to 80-100 °C.
-
Sodium Hydride (NaH) in anhydrous DMF or THF: This provides rapid and irreversible deprotonation, allowing the substitution reaction to be carried out at potentially lower temperatures (e.g., 40-70 °C). However, it requires strict anhydrous conditions and careful handling of NaH.
-
-
| Parameter | K₂CO₃ / DMF | NaH / Anhydrous DMF |
| Pros | Safer, less moisture-sensitive, cost-effective. | Fast, irreversible deprotonation, potentially lower temp. |
| Cons | Slower reaction rates, may require higher temperatures. | Requires strict anhydrous conditions, flammable gas byproduct (H₂). |
| Best For | Scale-up, standard laboratory conditions. | Difficult substrates, maximizing reaction rate. |
-
Q: Should I use 2-chloropropane, 2-bromopropane, or 2-iodopropane?
-
A: The choice of alkylating agent is a balance between reactivity and cost.
-
2-chloropropane: Least reactive, cheapest. May require harsh conditions (high temp, long reaction times), leading to more side products.
-
2-bromopropane: Good balance of reactivity and cost. The most commonly used reagent for this type of synthesis.
-
2-iodopropane: Most reactive, most expensive. Gives the fastest reaction rates but is also most prone to elimination. It can also be light-sensitive.
-
-
Recommendation: Start with 2-bromopropane . It generally provides the best outcome for yield and process efficiency.
-
-
Q: Can C-alkylation be a problem?
-
A: Yes, phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[4] However, polar aprotic solvents (like DMF and DMSO) strongly favor O-alkylation, so this side reaction is usually minor under the recommended conditions.
-
Recommended Experimental Protocol
This protocol utilizes a potassium carbonate base with a phase-transfer catalyst for a balance of safety, efficiency, and high yield.
Reagents:
-
2-Chloro-4-fluorophenol (1.0 eq)
-
2-Bromopropane (1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of phenol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-4-fluorophenol, potassium carbonate, and tetrabutylammonium bromide.
-
Add DMF to the flask.
-
Begin stirring the mixture and heat to 80 °C using an oil bath.
-
Once the temperature has stabilized, add 2-bromopropane dropwise over 15 minutes.
-
Maintain the reaction at 80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (3x the volume of DMF used).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[9]
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualization of Mechanism and Troubleshooting
Diagram 1: Reaction Mechanism
This diagram illustrates the two-step process of the Williamson ether synthesis for this specific reaction.
Caption: Williamson ether synthesis: Deprotonation followed by competing SN2/E2 pathways.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues with the synthesis.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- Mastering The Williamson Ether Synthesis. (2025, December 4). A.Collegepressbox.
- The Williamson Ether Synthesis. University of Missouri-St. Louis.
- Williamson ether synthesis. (n.d.). Lumen Learning.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
- This compound. (n.d.). BLD Pharm.
- This compound, min 96%, 1 gram. (n.d.). Lab Alley.
- 2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses.
- 2-Chloro-4-fluorophenol. (n.d.). Cheméo.
- 2-Chloro-4-fluorophenol. (n.d.). CymitQuimica.
- Process for preparing 2-chloro-4-fluorophenol. (1991). Google Patents.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
Common side products in the synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic process. The guidance is rooted in established chemical principles to ensure scientific integrity and practical utility in a laboratory setting.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the deprotonation of 2-chloro-4-fluorophenol to its corresponding phenoxide, followed by a nucleophilic substitution reaction (SN2) with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).
While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will explore these potential pitfalls and offer solutions to mitigate them.
Troubleshooting Guide
Issue 1: Low Yield of this compound
A diminished yield of the target ether is a frequent challenge. The primary culprits are competing side reactions and suboptimal reaction conditions.
Possible Cause 1: Competing E2 Elimination
The Williamson ether synthesis is an SN2 reaction. However, when using a secondary alkyl halide like 2-bromopropane, it directly competes with the E2 elimination pathway, especially in the presence of a strong base (the phenoxide).[1][2][3] This results in the formation of propene gas and the unreacted starting phenoxide.
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[4]
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but is not excessively strong or sterically hindered, which could further promote elimination. Potassium carbonate is often a suitable choice.
-
Slow Addition of Alkyl Halide: Adding the isopropyl halide slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular elimination reaction.
Possible Cause 2: Incomplete Deprotonation of 2-chloro-4-fluorophenol
If the deprotonation of the starting phenol is incomplete, the concentration of the nucleophilic phenoxide will be reduced, leading to a lower yield.
Troubleshooting Steps:
-
Base Stoichiometry: Ensure at least one full equivalent of base is used. A slight excess (1.1 to 1.2 equivalents) can help drive the deprotonation to completion.
-
Reaction Time: Allow sufficient time for the deprotonation to occur before adding the alkylating agent.
-
Moisture Control: The presence of water can consume the base. Ensure all reagents and solvents are anhydrous.
Issue 2: Presence of Isomeric Impurities
The detection of unexpected isomers in the final product is a common purification challenge. This typically arises from the ambident nature of the phenoxide nucleophile.
Possible Cause: C-Alkylation of the Phenoxide
The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation) to form isopropyl-2-chloro-4-fluorophenol isomers.[2][5]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent plays a crucial role in directing the alkylation.
-
To favor O-alkylation (desired product): Use polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more available for nucleophilic attack.
-
C-alkylation is favored in: Protic solvents like water or alcohols, which can hydrogen bond with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[5]
-
Issue 3: Contamination with Structurally Similar Byproducts
Impurities that are structurally very similar to the desired product can be difficult to remove. These often originate from impurities in the starting materials.
Possible Cause 1: Impurities in the Starting 2-chloro-4-fluorophenol
The synthesis of 2-chloro-4-fluorophenol from 4-fluorophenol can produce byproducts such as 2,6-dichloro-4-fluorophenol and unreacted 4-fluorophenol.[6] These impurities will undergo etherification alongside the main starting material, leading to the corresponding isopropoxybenzene derivatives.
Troubleshooting Steps:
-
Starting Material Purity: Analyze the purity of the 2-chloro-4-fluorophenol before use, for instance by GC-MS or NMR.
-
Purification of Starting Material: If significant impurities are present, purify the 2-chloro-4-fluorophenol by distillation or recrystallization prior to the etherification step.
Possible Cause 2: Unreacted 2-chloro-4-fluorophenol
Incomplete reaction will result in the presence of the starting phenol in the final product mixture.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
-
Workup Procedure: During the workup, a wash with an aqueous base solution (e.g., 1M NaOH) can help to remove the acidic unreacted phenol from the organic layer containing the desired ether.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Origin | Mitigation Strategy |
| Propene | E2 elimination of isopropyl halide | Lower reaction temperature, slow addition of alkyl halide |
| Isopropyl-2-chloro-4-fluorophenol isomers | C-alkylation of the phenoxide | Use a polar aprotic solvent (e.g., DMF, DMSO) |
| 2,6-dichloro-4-fluoro-1-isopropoxybenzene | Impurity in starting material | Purify 2-chloro-4-fluorophenol before use |
| 4-fluoro-1-isopropoxybenzene | Impurity in starting material | Purify 2-chloro-4-fluorophenol before use |
| 2-chloro-4-fluorophenol | Incomplete reaction | Monitor reaction to completion, basic wash during workup |
Experimental Workflow: A Self-Validating Protocol
This protocol is designed to minimize the formation of side products.
Caption: A validated workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a stronger base like sodium hydride (NaH) to ensure complete deprotonation?
A: While NaH will certainly deprotonate the phenol completely, it is a very strong base and can significantly increase the rate of the competing E2 elimination reaction, potentially lowering your overall yield of the desired ether. A milder base like potassium carbonate is generally a better choice to balance deprotonation and minimize side reactions.
Q2: Is 2-bromopropane the best alkylating agent, or can I use 2-chloropropane or 2-iodopropane?
A: The reactivity of the alkyl halide follows the trend I > Br > Cl. 2-Iodopropane would be the most reactive, allowing for lower reaction temperatures and shorter reaction times, which could help to suppress the E2 elimination. However, it is also the most expensive. 2-Bromopropane offers a good balance of reactivity and cost. 2-Chloropropane is less reactive and may require higher temperatures or longer reaction times, which could increase the likelihood of elimination.
Q3: My NMR spectrum shows a complex aromatic region. How can I identify the different isomers?
A: The aromatic region of the 1H NMR spectrum will be distinct for the desired product and potential C-alkylated isomers due to different substitution patterns. It is advisable to use 2D NMR techniques like COSY and HMBC to definitively assign the structures. Additionally, comparing the obtained spectra with literature values or using predictive NMR software can aid in identification.
Q4: How can I effectively remove the unreacted 2-chloro-4-fluorophenol during purification?
A: The most effective way to remove the unreacted phenol is through an extraction with an aqueous base solution (e.g., 1M NaOH) during the workup. The acidic phenol will be deprotonated and dissolve in the aqueous layer, while the neutral ether product will remain in the organic layer.
Logical Relationship of Side Reactions
Caption: Competing reaction pathways in the synthesis.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Quora. (2018). How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt. [Link]
- Francis Academic Press. (2022).
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- PharmaXChange.info. (2011).
- Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
- Google Patents. Process for preparing 2-chloro-4-fluorophenol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. quora.com [quora.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-1-isopropoxybenzene
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Chloro-4-fluoro-1-isopropoxybenzene. This document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and foundational scientific principles to address common challenges encountered during the purification of this specialty chemical.
Introduction
This compound is a substituted aromatic ether with applications in the synthesis of pharmaceuticals and other advanced materials. Its preparation, likely via a Williamson ether synthesis, can result in a crude product containing various impurities. Effective purification is critical to ensure the quality and reliability of downstream applications. This guide provides practical advice and starting points for developing robust purification protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Q1: What are the likely impurities in my crude this compound?
A1: Given that the most common synthetic route to this compound is the Williamson ether synthesis, the primary impurities are likely to be:
-
Unreacted starting materials: 2-Chloro-4-fluorophenol and an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate).
-
Byproducts of side reactions: Propene, resulting from the E2 elimination of the isopropylating agent, is a possible volatile impurity.[1]
-
Solvent residues: Depending on the reaction conditions, residual high-boiling solvents such as DMF or DMSO may be present.[2]
-
Inorganic salts: Salts formed during the reaction (e.g., sodium bromide) are typically removed during the initial aqueous work-up, but trace amounts may persist.
Q2: My crude product is a dark oil. How can I decolorize it?
A2: Dark coloration often indicates the presence of phenolic impurities that have been oxidized or other high-molecular-weight byproducts.
-
Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon. Dissolve the crude material in a suitable solvent (e.g., dichloromethane or toluene), add a small amount of activated carbon (typically 1-5% w/w), and stir for 15-30 minutes at room temperature. The carbon can then be removed by filtration through a pad of celite.
-
Column Chromatography: For more stubborn coloration, purification by column chromatography over silica gel is highly effective. The colored impurities are often more polar and will be retained on the column.
Q3: I am attempting to purify my product by distillation, but I am seeing decomposition. What are the likely causes and solutions?
A3: Aromatic ethers can be susceptible to thermal degradation, especially in the presence of acidic or basic impurities.
-
Cause: Residual acid or base from the synthesis can catalyze decomposition at elevated temperatures.
-
Solution 1: Neutralization. Before distillation, ensure your crude product is thoroughly washed with a dilute sodium bicarbonate solution and then with brine to remove any acidic or basic residues. Dry the organic phase thoroughly with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
Q4: I am trying to develop a recrystallization protocol, but my compound is "oiling out." What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when the solution is supersaturated or when the cooling rate is too fast.
-
Solution 1: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can be helpful.
-
Solution 2: Adjust Solvent System. Oiling out can also be a sign of a suboptimal solvent system. If using a single solvent, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly. Common mixed solvent systems for compounds of moderate polarity include hexane/ethyl acetate and methanol/water.[4][5]
Q5: I am not getting good separation of my target compound from a closely related impurity during column chromatography. What are my options?
A5: Achieving good separation of structurally similar compounds can be challenging.
-
Solution 1: Optimize the Mobile Phase. If using a standard hexane/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate. A shallow gradient elution can also improve separation.
-
Solution 2: Change the Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating non-polar to moderately polar compounds. For very similar compounds, preparative HPLC with a C18 reverse-phase column may be necessary.[6] A mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point for reverse-phase separation of aromatic compounds.[7]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column and appropriate accessories
Procedure:
-
TLC Analysis: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.
-
Elution: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound by recrystallization from a mixed solvent system.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot methanol to completely dissolve the solid with gentle heating and stirring.
-
Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water solution.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C9H10ClFO | [1] |
| Molecular Weight | 188.6 g/mol | [1] |
| Purity (Commercial) | ≥96% | [1] |
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification technique.
Troubleshooting Flowchart for Column Chromatography
Caption: A troubleshooting guide for common column chromatography issues.
References
- University of Rochester, Department of Chemistry.
- ChemTalk. Williamson Ether Synthesis. [Link]
- PubChem. This compound. [Link]
- Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]
- Google Patents.
- ResearchGate.
- MDPI.
- SIELC Technologies. Separation of 2-Chloro-4-(chloromethyl)-1-(1-methylethoxy)benzene on Newcrom R1 HPLC column. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 3. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-4-fluoro-1-isopropylbenzene | C9H10ClF | CID 57305613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-Chloro-4-(chloromethyl)-1-(1-methylethoxy)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimizing reaction conditions for Suzuki coupling with 2-Chloro-4-fluoro-1-isopropoxybenzene
Technical Support Center: Optimizing Suzuki Coupling Reactions
Guide for: 2-Chloro-4-fluoro-1-isopropoxybenzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of this compound, a challenging yet valuable substrate in modern synthesis. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the fundamental principles behind them, empowering you to rationalize and overcome experimental hurdles.
The primary difficulty with this substrate arises from a combination of factors: the inherent inertness of the C-Cl bond, the electronic properties of the substituted ring, and potential steric hindrance. This guide will deconstruct these challenges and provide clear, actionable strategies for success.
Core Challenges at a Glance
The successful coupling of this compound hinges on overcoming three principal obstacles, each influencing the critical oxidative addition step of the catalytic cycle.
Caption: Primary obstacles in the Suzuki coupling of the target substrate.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: My reaction is failing or showing very low conversion. What is the primary reason for the low reactivity of this substrate?
A1: The low reactivity of this compound is primarily due to the difficulty of the initial oxidative addition step, which is often rate-determining in the catalytic cycle.[1] There are two main contributing factors:
-
Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarized than corresponding C-Br or C-I bonds. Consequently, it is much more challenging for the Palladium(0) catalyst to insert into this bond.[2][3]
-
Electronic Effects: The isopropoxy group is electron-donating, which increases the electron density on the aromatic ring and at the C-Cl bond. This makes the carbon atom less electrophilic and further disfavors oxidative addition by the electron-rich Pd(0) catalyst.[1][4] Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for these types of "deactivated" aryl chlorides.[1]
Q2: How should I select an appropriate Palladium catalyst and ligand for such a deactivated aryl chloride?
A2: For challenging substrates like this, the choice of catalyst system is critical. You must move beyond traditional catalysts to systems specifically designed for activating C-Cl bonds.
-
Recommended Ligands: The key is to use bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][5] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.[4] The Buchwald biaryl phosphine ligands are the industry standard for this purpose.
-
Top Choices: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for electron-rich aryl chlorides.[1] Their bulk and electron-donating properties stabilize the Pd(0) center and increase its reactivity.[6]
-
-
Recommended Palladium Source: While you can generate the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, using a precatalyst is highly recommended. Palladacycle precatalysts (e.g., SPhos Pd G3, XPhos Pd G4) are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results.[7]
Q3: I am observing significant amounts of a side product that appears to be dehalogenated starting material (4-fluoro-1-isopropoxybenzene). How can I prevent this?
A3: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[4] This occurs after oxidative addition, where the resulting Aryl-Pd(II)-Cl complex reacts with a hydride source followed by reductive elimination.
-
Potential Hydride Sources:
-
Solvents: Amine bases or alcohol solvents can act as hydride donors.
-
Base: Some bases or impurities within them can contribute.
-
-
Mitigation Strategies:
-
Use Aprotic Solvents: Switch to solvents like 1,4-dioxane, toluene, or THF, which are less likely to act as hydride donors.
-
Screen Bases: While a strong base is necessary, ensure it is high purity. K₃PO₄ is often a good choice as it is less prone to causing this side reaction compared to some organic amine bases.[8]
-
Ensure an Inert Atmosphere: While not a direct cause, oxygen can lead to catalyst decomposition, which may open up alternative side reaction pathways.
-
Q4: My boronic acid/ester is being consumed, but I'm getting low yields of the desired product and see a protodeboronated side product. What is happening?
A4: This indicates that protodeboronation , the replacement of the boronic acid group with a hydrogen atom, is a significant competing pathway.[9] This is a very common failure mode in Suzuki couplings.
-
Causes:
-
Base and Water: The combination of a strong base and a proton source (often water) can accelerate this side reaction.[9]
-
Boronic Acid Instability: Boronic acids themselves can be unstable, especially under heating.
-
-
Mitigation Strategies:
-
Use a Boronic Ester: If you are using a boronic acid, switch to a more stable pinacol boronate ester (Bpin) . These are significantly more resistant to protodeboronation.[4]
-
Optimize the Base: Use the mildest base that still promotes the reaction. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. In some cases, potassium fluoride (KF) can be effective and is less likely to promote protodeboronation.[9][10]
-
Control Water Content: While many modern Suzuki protocols use a small amount of water as a co-solvent to help dissolve the base, excess water can be detrimental. If protodeboronation is severe, try using anhydrous solvents with a highly soluble base like Cs₂CO₃ or anhydrous, finely powdered K₃PO₄.
-
Optimized Experimental Protocols
The following protocols provide a starting point for screening and a highly optimized procedure for the Suzuki coupling of this compound.
Crucial Prerequisite: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.[1] Solvents must be degassed prior to use.
Protocol A: General Screening Conditions
This protocol serves as a robust starting point to test the feasibility of the coupling with a common and effective catalyst system.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol B: High-Yield Optimized Conditions
This protocol employs a highly active catalyst system and conditions tailored to maximize yield and minimize side reactions for this specific substrate.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and anhydrous, finely powdered cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of Argon, add the XPhos Pd G4 precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion (typically 4-12 hours), cool to room temperature. Dilute with toluene, filter through a pad of Celite®, and rinse the pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.
Data & Parameter Summary
The table below summarizes the key parameters for the suggested protocols, providing a clear comparison for experimental design.
| Parameter | Protocol A (Screening) | Protocol B (Optimized) | Rationale for Optimization |
| Pd Precatalyst | SPhos Pd G3 | XPhos Pd G4 | XPhos offers greater steric bulk, which can accelerate reductive elimination. G4 precatalysts often show enhanced activity.[7] |
| Catalyst Loading | 2 mol % | 1 mol % | Higher activity of the G4 system may allow for lower catalyst loading, reducing costs and residual palladium. |
| Ligand | SPhos | XPhos | Both are excellent choices. XPhos is sometimes superior for highly hindered or electron-rich substrates.[1] |
| Base | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ often has better solubility in organic solvents and can be more effective in anhydrous conditions.[9] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene (anhydrous) | Anhydrous conditions with a soluble base can minimize protodeboronation side reactions.[9] |
| Temperature | 100 °C | 110 °C | Toluene allows for a slightly higher reaction temperature, which can help overcome the activation barrier for C-Cl oxidative addition. |
| Typical Yield Range | 50-75% | >85% | Optimized system directly targets the primary failure modes, leading to higher efficiency. |
Visualizing the Mechanism and Troubleshooting
Understanding the catalytic cycle and having a logical workflow for troubleshooting are essential for consistent success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common issues.
References
- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- BenchChem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Monteiro, N., et al. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- ResearchGate. Suzuki reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017-12-04).
- Gelman, D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. (2025-08-06).
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018-04-04).
- Matos, K., et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. (2025-08-07).
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and professionals in drug development who are working with this specific etherification. Here, we address common challenges encountered during its synthesis via the Williamson ether synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or I'm seeing no product formation. What are the primary factors I should investigate?
A1: A low or non-existent yield in the synthesis of this compound is a common issue that typically points to one of three areas: inefficient phenoxide formation, competing side reactions, or suboptimal reaction conditions. The target synthesis is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2]
Root Cause Analysis & Solutions:
-
Incomplete Deprotonation of 2-Chloro-4-fluorophenol: The reaction begins with the deprotonation of the phenol to form the nucleophilic phenoxide. If this step is inefficient, the concentration of your key nucleophile will be too low.
-
Base Strength & Stoichiometry: Ensure you are using a sufficiently strong base to completely deprotonate the phenol (pKa ~8-10). Sodium hydride (NaH) is an excellent, irreversible choice.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require more forcing conditions (higher temperature, longer reaction times). Use at least 1.1 equivalents of the base to ensure full conversion.
-
Anhydrous Conditions: Water will readily consume strong bases like NaH and protonate the phenoxide, quenching the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Competition from E2 Elimination: Your alkylating agent, an isopropyl halide (e.g., 2-bromopropane), is a secondary halide. The phenoxide is not only a good nucleophile but also a base. These conditions create a classic competition between the desired SN2 pathway (ether formation) and an E2 elimination pathway, which produces propene gas and consumes your reagents.[4][5]
-
Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[4] We recommend running the reaction at a moderate temperature (e.g., 50-70 °C) to favor the SN2 pathway. Avoid aggressive heating.
-
Choice of Leaving Group: Use an isopropyl source with a good leaving group. 2-bromopropane or isopropyl tosylate are superior to 2-chloropropane.
-
-
Solvent Selection: The choice of solvent is critical for an SN2 reaction.
-
Recommended Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They solvate the cation of the base (e.g., Na⁺) but do not solvate the nucleophile (phenoxide), leaving it "naked" and highly reactive.[6]
-
Q2: My final product is impure. What are the likely side-products and how can I prevent their formation and remove them?
A2: Impurities typically arise from incomplete reaction or the aforementioned E2 elimination side reaction. The most common contaminants are unreacted starting material and byproducts from C-alkylation.
Common Impurities and Mitigation Strategies:
-
Unreacted 2-Chloro-4-fluorophenol: This is the most common impurity.
-
Prevention: Drive the reaction closer to completion by using a slight excess (1.1-1.2 equivalents) of the isopropylating agent and allowing for sufficient reaction time (monitor by TLC).
-
Removal: During the aqueous workup, a wash with a dilute base (e.g., 1M NaOH) will deprotonate the acidic unreacted phenol, pulling it into the aqueous layer as its sodium salt, effectively separating it from your neutral ether product in the organic layer.[7]
-
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[1]
-
Prevention: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.
-
-
Propene: This gaseous byproduct of the E2 elimination reaction will typically be lost to the atmosphere or during solvent removal under vacuum.[4] While not a purification issue, its formation directly corresponds to a loss of yield. Minimizing its formation is achieved by following the temperature control recommendations in Q1.
Experimental Protocols & Data
Recommended Synthesis Protocol
This protocol is a robust starting point for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Phenoxide Formation: Dissolve 2-Chloro-4-fluorophenol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Activation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease, and the solution should become homogeneous.
-
Alkylation: Add 2-bromopropane (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting phenol is consumed.
-
Quenching: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Workup: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with 1M NaOH (2x) to remove unreacted phenol, followed by water (2x), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended | Rationale |
| Base | Sodium Hydride (NaH) | Strong, irreversible base ensures complete phenoxide formation. |
| Alkylating Agent | 2-Bromopropane | Bromide is a better leaving group than chloride, favoring SN2. |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvent enhances nucleophilicity and favors SN2. |
| Temperature | 50-70 °C | Balances reaction rate while minimizing the competing E2 elimination. |
| Stoichiometry | 1.1 eq. Base, 1.2 eq. Alkylating Agent | Drives reaction to completion. |
Visualized Workflows and Mechanisms
Diagram 1: General Synthesis Workflow
This diagram outlines the key stages of the synthesis process from starting materials to the final purified product.
Caption: Workflow for this compound synthesis.
Diagram 2: SN2 vs. E2 Competing Pathways
This diagram illustrates the critical competition between the desired SN2 substitution and the yield-reducing E2 elimination pathway when using a secondary halide.
Caption: Competing SN2 (ether) and E2 (alkene) reaction pathways.
References
- Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Synthesis of aryl ethers, methods and reagents related thereto (EP1027316A1).
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Synthesis of aryl ethers, methods and reagents related thereto (EP1027316B1).
- University of Minnesota Duluth. (n.d.). The Williamson Ether Synthesis. Retrieved from University of Minnesota Duluth, Department of Chemistry and Biochemistry.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (2023). Williamson ether synthesis. In Wikipedia.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Pearson. (2024, March 21). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Org. Synth. 1970, 50, 94.
- LibreTexts. (2023, January 22). Ether Synthesis. Chemistry LibreTexts.
- CN103664675A. (n.d.). Method for preparing 2-chloro-N-(4-fluorophenyl).
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
- EP0225217A1. (n.d.). 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.
- US5053557A. (n.d.). Process for preparing 2-chloro-4-fluorophenol.
- CN108864197A. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
- CN107141212B. (n.d.). Preparation method of 2-chloro-4'-fluoroacetophenone.
- Oakwood Chemical. (n.d.). This compound, min 96%, 1 gram.
- BLD Pharm. (n.d.). 202982-71-6|this compound.
- Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4).
- US4620042A. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-isopropylphenol.
- CN110759806A. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.
- CN104496772A. (n.d.). Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
- LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-1-fluoro-4-isopropoxybenzene.
- Tsonko, K., et al. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Chloro-1,3-difluoro-5-isopropoxybenzene.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Preventing dehalogenation in reactions with 2-Chloro-4-fluoro-1-isopropoxybenzene
Welcome to the technical support resource for 2-Chloro-4-fluoro-1-isopropoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to address a common and critical challenge encountered during its use in cross-coupling reactions: unwanted dehalogenation . As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Minimizing Dehalogenation Side Products
This section addresses specific experimental issues with actionable solutions.
Q1: I'm observing significant formation of 4-fluoro-1-isopropoxybenzene in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
A1: The formation of the hydrodehalogenated byproduct is a classic problem in palladium-catalyzed cross-coupling reactions, especially with electron-rich aryl chlorides like yours.[1] The sluggish oxidative addition of the C-Cl bond to the Pd(0) center allows competing side reactions to occur.[2] The primary culprit is almost always the generation of a palladium-hydride (Pd-H) species, which intercepts the starting material before the desired coupling can proceed.
The main sources of these unwanted hydrides are the base, solvent, or impurities in your reagents.[3]
Core Causality: The desired catalytic cycle (Suzuki coupling) is in competition with a parasitic cycle (dehalogenation). Your goal is to accelerate the former and suppress the latter. Bulky, electron-rich ligands are essential as they promote the rate of reductive elimination, the final step in the desired product formation, helping it to outpace the dehalogenation pathway.[3]
Below is a workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for dehalogenation.
Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
-
Reagent Preparation: In a glovebox or under a strict inert (Argon/Nitrogen) atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable bulky phosphine ligand (e.g., SPhos, 3.3 mol%), and anhydrous potassium phosphate (K₃PO₄, 2.0 equivalents) to an oven-dried Schlenk flask equipped with a stir bar.
-
Substrate Addition: Add this compound (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Note that the dehalogenated byproduct will have a similar polarity to the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel.
Q2: My Buchwald-Hartwig amination is failing, yielding mostly the dehalogenated arene. Why is this happening and what should I change?
A2: This is a very common issue in Buchwald-Hartwig aminations. The reaction often employs strong alkoxide bases like sodium tert-butoxide (NaOtBu), which are highly effective at promoting the amination but are also a notorious source of hydrides via β-hydride elimination, especially at elevated temperatures.[3][4] This directly feeds the parasitic dehalogenation cycle.
The key is to select a catalyst system and base that favors C-N bond formation over the competing hydrodehalogenation.
Data-Driven Recommendations for Buchwald-Hartwig Amination
| Parameter | Problematic Choice | Recommended Alternative | Rationale |
| Base | Sodium tert-butoxide (NaOtBu) | Lithium bis(trimethylsilyl)amide (LHMDS) or a weaker carbonate/phosphate base (Cs₂CO₃, K₃PO₄) | LHMDS is a strong, non-nucleophilic base less prone to β-hydride elimination. Carbonates and phosphates are weaker and generally safer options to start with.[3] |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky Biarylphosphines (e.g., XPhos, RuPhos) or Josiphos-type ligands | These ligands accelerate the C-N reductive elimination step, which is often the rate-limiting step for the desired reaction, thereby outcompeting dehalogenation.[3][4] |
| Catalyst | High loading of a simple Pd salt | Use of a pre-formed catalyst (e.g., XPhos Pd G3) | Pre-catalysts ensure efficient generation of the active Pd(0) species and can lead to cleaner reactions with lower catalyst loadings. |
| Solvent | Protic solvents (alcohols) | Aprotic solvents (Toluene, Dioxane, THF) | Alcohols can directly act as hydride donors. Aprotic solvents are generally preferred.[2] |
Frequently Asked Questions (FAQs)
Q3: What structural features of this compound make it susceptible to dehalogenation?
A3: The susceptibility arises from a combination of electronic and steric factors. The isopropoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This has two primary consequences:
-
Strengthened C-Cl Bond: The increased electron density strengthens the carbon-chlorine bond, making the initial, crucial step of oxidative addition to the palladium(0) catalyst slower compared to electron-poor aryl chlorides.[1][5]
-
Increased Opportunity for Side Reactions: Because the desired first step is slow, competing degradation or side-reactions have more time to occur. If any hydride sources are present, the formation of a Pd-H species and subsequent hydrodehalogenation can become a significant pathway.[2]
Q4: How exactly do bulky, electron-rich ligands prevent dehalogenation?
A4: The mechanism is about reaction kinetics. These ligands influence the palladium catalyst in two critical ways:
-
Accelerated Oxidative Addition: Their strong electron-donating nature increases the electron density on the palladium center, making it more nucleophilic and facilitating the cleavage of the C-Cl bond.
-
Promoted Reductive Elimination: Their steric bulk creates a congested environment around the metal center. This favors the final reductive elimination step, which releases the desired coupled product and regenerates the active Pd(0) catalyst.
By accelerating both the first and last steps of the desired catalytic cycle, these advanced ligands ensure that the productive coupling pathway is significantly faster than the parasitic dehalogenation pathway.[3]
Caption: Competing catalytic cycles in cross-coupling reactions.
Q5: Are there alternatives to palladium catalysis if dehalogenation is unavoidable?
A5: Yes. If dehalogenation remains a persistent and significant issue even after extensive optimization of your palladium-catalyzed reaction, it may be beneficial to explore alternative catalytic systems. Nickel-based catalysts have shown considerable promise for cross-coupling reactions involving aryl chlorides, including electron-rich substrates.[6] These systems can operate through different mechanistic pathways that may be less prone to hydrodehalogenation under certain conditions. Additionally, for some transformations, transition-metal-free coupling reactions, often proceeding via radical or benzyne intermediates, could be considered, though substrate scope and functional group tolerance may differ significantly.[7][8]
References
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.ACS Publications.
- Pd Nanoparticle Catalyzed Reductive Dehalogenation of Aryl Halides with NaBH.Google.
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.PMC - NIH.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.Google.
- Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions.PMC - NIH.
- Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.PMC - NIH.
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.ChemRxiv.
- How to avoid dehalogenation side reactions in Suzuki coupling.Benchchem.
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.The Journal of Organic Chemistry - ACS Publications.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.The Journal of Organic Chemistry - ACS Publications.
- Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions.ACS Omega.
- Deciphering complexity in Pd–catalyzed cross-couplings.PMC - NIH.
- Transition-Metal-Free Coupling Reactions.Chemical Reviews - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.Organic Chemistry Portal.
- Buchwald–Hartwig amination.Wikipedia.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.Organic Chemistry Portal.
- Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.ResearchGate.
- significant dehalogenation in stille coupling : r/Chempros.Reddit.
- preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Stability of 2-Chloro-4-fluoro-1-isopropoxybenzene under various reaction conditions
Welcome to the technical support center for 2-Chloro-4-fluoro-1-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability challenges under various reaction conditions. Our aim is to provide you with the expertise and insights needed to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Understanding the Stability Profile of this compound
This compound is a polysubstituted aromatic compound featuring a chloro, a fluoro, and an isopropoxy group. The stability of this molecule is contingent on the interplay of the electronic and steric effects of these substituents. While generally stable under standard storage conditions, specific reactive environments can lead to degradation or unwanted side reactions. This guide will walk you through the most common challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing cleavage of the isopropoxy group under acidic conditions. How can I prevent this?
A1: The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, proceeding via protonation of the ether oxygen followed by nucleophilic attack.[1][2][3][4][5][6][7][8][9] The stability of the resulting isopropyl carbocation can facilitate this cleavage.[1][3][4][7]
Troubleshooting Steps:
-
Choice of Acid: Whenever possible, opt for milder acidic conditions. If a strong acid is required, consider using a Lewis acid that is less prone to protonating the ether oxygen.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of ether cleavage.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to acidic conditions.
-
Protecting Groups: In multi-step syntheses where the isopropoxy group is not involved in the desired transformation but is at risk, consider if a more robust ether or a different protecting group strategy is feasible.
Q2: Is the compound stable to strong bases? I am concerned about potential side reactions.
A2: While ethers are generally more stable under basic conditions than acidic conditions, strong bases can still pose challenges, primarily through nucleophilic aromatic substitution (SNAr) or elimination reactions involving the isopropoxy group under harsh conditions. However, ether cleavage by bases typically requires very strong reagents like organolithium compounds.[2][6] The aryl halides, particularly the fluorine, can be susceptible to nucleophilic attack, especially if there are strong electron-withdrawing groups on the ring.[10][11]
Troubleshooting Steps:
-
Base Selection: Use the mildest base that can effectively promote the desired reaction. Carbonate or phosphate bases are often a good starting point.
-
Temperature Management: Avoid high temperatures, which can promote side reactions.
-
Inert Atmosphere: When using very strong bases like organolithiums or sodium amide, ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the reagents and the substrate.
Q3: I am planning a palladium-catalyzed cross-coupling reaction. What should I be aware of?
A3: this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. The reactivity of the C-Cl and C-F bonds will be a key consideration. Generally, the C-Cl bond is more reactive than the C-F bond in oxidative addition to palladium(0).[12][13][14][15][16]
Potential Issues & Solutions:
-
Selective C-Cl Activation: To selectively react at the chlorine position, standard palladium catalysts and conditions should suffice.
-
C-F Bond Activation: Activating the C-F bond for cross-coupling is more challenging and typically requires specialized ligands and harsher reaction conditions.[13][14][16][17][18] If C-F activation is desired, consult literature for appropriate catalytic systems for fluoroarenes.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reactivity and stabilize the palladium catalyst.
-
Base Compatibility: Ensure the chosen base is compatible with the substrate and does not induce unwanted side reactions (see Q2).
Q4: How stable is the compound to oxidizing and reducing agents?
A4: The stability of this compound towards oxidation and reduction is generally good, but depends on the specific reagents used.[19][20][21][22][23]
Oxidation:
-
The aromatic ring is relatively resistant to oxidation.[20]
-
The isopropoxy group could be susceptible to oxidation at the benzylic-like position under harsh conditions, though this is less likely than with an alkyl chain.
-
Recommendation: Use selective oxidizing agents if other functional groups in the molecule need to be oxidized.
Reduction:
-
The chloro group can be reduced (hydrodechlorination) using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems.
-
The fluoro group is generally stable to most reducing conditions.
-
Recommendation: If reduction of another functional group is intended, be mindful of the potential for dechlorination. Choose reducing agents accordingly (e.g., NaBH₄ for a ketone would likely not affect the C-Cl bond).
Q5: What is the expected thermal stability of this compound?
Precautions:
-
For high-temperature reactions, it is advisable to run a small-scale test reaction and monitor for degradation products by GC-MS or LC-MS.
-
When performing distillations, use the lowest possible pressure to keep the temperature down and minimize the risk of thermal decomposition.
Stability Summary Table
| Condition | Potential Issue | Mitigation Strategies |
| Strong Acids | Ether cleavage | Use mild acids, low temperature, short reaction time |
| Strong Bases | Nucleophilic aromatic substitution | Use mild bases, low temperature |
| Palladium Catalysis | Non-selective C-Cl vs. C-F activation | Choose appropriate catalyst/ligand system |
| Oxidizing Agents | Potential side-chain oxidation | Use selective reagents, control conditions |
| Reducing Agents | Hydrodechlorination | Choose selective reagents (e.g., NaBH₄ over H₂/Pd-C) |
| High Temperature | Thermal decomposition | Avoid excessive heat, use high vacuum for distillation |
Experimental Workflow & Diagrams
Workflow for Assessing Stability
Caption: A generalized workflow for testing the stability of this compound under specific reaction conditions.
Potential Degradation Pathways
Caption: Common degradation pathways for this compound under different reaction conditions.
References
- Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes - Fiveable. (n.d.). Fiveable.
- Ether cleavage - Wikipedia. (n.d.). Wikipedia.
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Chemistry LibreTexts.
- Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Master Organic Chemistry.
- Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Master Organic Chemistry.
- Aryl Fluorides Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- Synthesis and Cleavage of Ethers - Longdom. (n.d.). Longdom Publishing.
- Ether Cleavage Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- Ether cleavage - Sciencemadness Wiki. (2020, June 6). Sciencemadness.
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC. (n.d.). National Center for Biotechnology Information.
- Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin.
- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. (2016, September 22). ACS Publications.
- 16.5: Oxidation and Reduction of Substituted Benzenes - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). MDPI.
- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. (2025, June 24). YouTube.
- C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC. (n.d.). National Center for Biotechnology Information.
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Royal Society of Chemistry.
- Fluoroarene synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds - EPA. (n.d.). Environmental Protection Agency.
- Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditi - UAIC. (n.d.). Alexandru Ioan Cuza University.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (2013, July 25). Chemistry Stack Exchange.
- Thermal Decomposition Studies of Halogenated Organic Compounds - Semantic Scholar. (1997, June 1). Semantic Scholar.
- Hydrolysis of Acid Chlorides - University of Calgary. (2010, November 25). University of Calgary.
- (PDF) Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions - ResearchGate. (2025, August 8). ResearchGate.
- Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. (2025, August 5). ResearchGate.
- Stability Analysis of Acid Chloride a | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - RSC Publishing. (n.d.). Royal Society of Chemistry.
- The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC. (2024, November 6). National Center for Biotechnology Information.
- Chlobenzene is subject to hydrolysis - Filo. (2025, September 7). Filo.
- What happens when chlorobenzene is subjected to hydrolysis? - askIITians. (2025, July 14). askIITians.
- Acyl chlorides stability - Sciencemadness Discussion Board. (2020, October 26). Sciencemadness.
- Live Class - A2 BMI - Organic Chemistry Part 2 - Hydrolysis - YouTube. (2021, February 17). YouTube.
- Relative stability of amides, esters, anhydrides, and acyl chlorides | Khan Academy. (2010, October 21). Khan Academy.
- 2-Chloro-4-fluoro-1-isopropylbenzene | C9H10ClF | CID 57305613 - PubChem. (n.d.). PubChem.
- What happens when chlorobenzene is subjected to hy class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu.
- This compound, min 96%, 1 gram. (n.d.). The Science Company.
- products of hydrolysis of chlorobenzene - Brainly.in. (2017, December 10). Brainly.in.
- Oxidation-Reduction Reactions - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
- 19.2. Overview of common redox reactions | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning.
- Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) - YouTube. (2021, August 25). YouTube.
- Oxidation-reduction Reactions | Journal of Antioxidant Activity - Open Access Pub. (n.d.). Open Access Pub.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. longdom.org [longdom.org]
- 7. fiveable.me [fiveable.me]
- 8. Ether cleavage - Sciencemadness Wiki [sciencemadness.org]
- 9. jackwestin.com [jackwestin.com]
- 10. fiveable.me [fiveable.me]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. leah4sci.com [leah4sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 19.2. Overview of common redox reactions | Organic Chemistry II [courses.lumenlearning.com]
- 23. openaccesspub.org [openaccesspub.org]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. chem.uaic.ro [chem.uaic.ro]
- 26. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purifying 2-Chloro-4-fluoro-1-isopropoxybenzene via Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of 2-Chloro-4-fluoro-1-isopropoxybenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound. Here, we move beyond simple instructions to explain the underlying principles and provide practical, field-tested advice to ensure your purification is successful and reproducible.
Principle of the Method
The purification of this compound by column chromatography relies on the principle of adsorption chromatography.[1] The stationary phase, typically polar silica gel, adsorbs compounds from the mobile phase to varying degrees based on their polarity.[2][3][4] Our target molecule, this compound, is a halogenated aromatic ether. Its polarity is influenced by the electronegative chlorine and fluorine atoms, the ether linkage, and the isopropyl group. Based on its structure, it is a relatively nonpolar to moderately polar compound.[5] By using a nonpolar mobile phase, we can selectively elute our target compound while more polar impurities remain adsorbed to the silica gel.[6] Conversely, less polar impurities will travel through the column faster.
The key to a successful separation is to find a solvent system (mobile phase) that provides a good separation between the target compound and its impurities.[7] This is typically determined beforehand using Thin Layer Chromatography (TLC).[1][4][8] For column chromatography, a desirable retention factor (Rf) for the target compound on a TLC plate is generally between 0.2 and 0.4 to ensure good separation on the column.[1][8]
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent suitable for separating compounds of varying polarities.[4][9] The finer mesh size is ideal for flash chromatography, providing higher resolution.[4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A mixture of a nonpolar solvent (hexane) and a more polar solvent (ethyl acetate) allows for fine-tuning of the mobile phase polarity.[10][11] Starting with a low polarity and gradually increasing it (gradient elution) helps to first elute nonpolar impurities, then the target compound, and finally more polar impurities.[7] |
| Optimal TLC Rf | ~0.3 | An Rf value of approximately 0.3 on a TLC plate generally translates to good separation on a column.[12] |
| Column Loading | 1-5% of silica gel weight | Overloading the column can lead to poor separation and peak tailing.[13] A general rule is to use 20-50 times the weight of silica gel to the crude sample.[1] |
Experimental Workflow
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol
1. Thin Layer Chromatography (TLC) Analysis:
-
Before packing the column, determine the optimal solvent system using TLC.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
Spot your crude this compound solution onto separate TLC plates.
-
Develop the plates in the different solvent systems.
-
Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[14]
-
The ideal solvent system is one that gives your target compound an Rf value of approximately 0.3.[12] The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[15][16]
2. Column Preparation:
-
Select a glass column of an appropriate size. The amount of silica gel should be 30 to 100 times the weight of your crude sample for effective separation.[12]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9][17]
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined by your TLC analysis.[12][17]
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[9][18]
-
Once the silica has settled, add a protective layer of sand on top.[9][12]
-
Elute the column with the initial solvent until the packing is stable and the solvent level is just above the top layer of sand.[17] Never let the solvent level drop below the top of the silica gel.[19]
3. Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial elution solvent.[19] Carefully add this solution to the top of the column using a pipette, allowing it to absorb completely into the sand layer.[12]
-
Dry Loading: If your sample is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel (about 2-3 times the weight of your sample), and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a free-flowing powder.[12][19] Carefully add this powder to the top of the column.[19]
4. Elution and Fraction Collection:
-
Begin eluting with the starting solvent system.
-
If using a gradient, gradually increase the polarity by increasing the percentage of ethyl acetate. Small, stepwise increases in polarity will yield the best separation.[7]
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto a TLC plate and developing it.[4][19]
5. Isolation of the Purified Compound:
-
Once the fractions containing the pure this compound have been identified by TLC, combine them.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Troubleshooting Guide
Here are some common issues encountered during the column chromatography of halogenated aromatic compounds and how to address them:
Q1: My compound is not moving off the baseline, even with a more polar solvent system.
-
Possible Cause: The compound may be strongly adsorbed to the silica gel. Halogenated aromatic compounds can sometimes exhibit unexpected interactions. Another possibility is that the chosen solvent system is still not polar enough.
-
Solution:
-
Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate.
-
Consider a different solvent system. A combination like dichloromethane/hexane can sometimes offer different selectivity.[10]
-
Ensure your compound is stable on silica gel. Some compounds can degrade on the acidic surface of silica.[20] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.
-
Q2: The separation between my desired product and an impurity is poor, with overlapping spots on the TLC of my fractions.
-
Possible Cause: The polarity of the chosen solvent system may not be optimal for separating these specific compounds. The column might also be overloaded.
-
Solution:
-
Go back to your TLC analysis and try to find a solvent system that gives a larger difference in Rf values (ΔRf) between your product and the impurity.
-
Use a shallower solvent gradient during elution. This means making smaller, more gradual increases in the polarity of the mobile phase.
-
Ensure you have not overloaded the column. A good rule of thumb is to use a silica gel to crude compound ratio of at least 50:1 for difficult separations.[12]
-
Consider using a longer, narrower column, which can improve resolution.[1]
-
Q3: The spots on my TLC plates are streaking or tailing.
-
Possible Cause: This is often due to the compound being too soluble in the spotting solvent, applying too much sample, or interactions with the acidic silica gel.[21]
-
Solution:
-
Apply your sample to the TLC plate in a less polar solvent and ensure the initial spot is small and concentrated.[21]
-
For column chromatography, peak tailing can occur if the compound has a strong, non-ideal interaction with the stationary phase.[13] If your compound has any basic impurities, they can interact with the acidic silanol groups of the silica. Adding a very small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape for basic compounds.[13]
-
Q4: The column is running very slowly or has stopped flowing.
-
Possible Cause: The silica gel may be packed too tightly, or very fine particles may be clogging the frit or cotton plug. Air bubbles in the column can also obstruct flow.
-
Solution:
-
Apply gentle pressure to the top of the column (flash chromatography) using a regulated source of compressed air or nitrogen.[19] Be cautious not to exceed the pressure limits of the glass column.
-
Ensure your silica gel is of the correct mesh size for your application. Gravity chromatography typically uses a larger particle size than flash chromatography.[4]
-
When packing the column, ensure the silica is well-settled and free of air bubbles before loading the sample.[9][18]
-
Frequently Asked Questions (FAQs)
Q: Can I use a different stationary phase? A: While silica gel is the most common choice, alumina can also be used.[9] Alumina is slightly basic and may be a good alternative if your compound is sensitive to the acidic nature of silica gel.[9][11] However, it's crucial to re-optimize your solvent system on an alumina TLC plate first.
Q: How do I know how much solvent I will need? A: The amount of solvent required can vary greatly depending on the difficulty of the separation and the size of the column. As a rough estimate, you might need 10-20 column volumes of solvent. It's always better to prepare more solvent than you think you will need.
Q: What is the best way to visualize the fractions on a TLC plate if my compound is not UV-active? A: If your compound does not absorb UV light, you can use a universal stain. A common method is to dip the TLC plate in a potassium permanganate (KMnO4) stain or an iodine chamber.[22] These will react with most organic compounds to produce a visible spot.
Q: I have a large amount of crude product to purify. Can I scale up this protocol? A: Yes, this protocol is scalable. You will need to increase the diameter of your column and the amount of silica gel and solvent proportionally. Remember to maintain a similar bed height to column diameter ratio to ensure comparable separation.
References
- Running a Silica Gel Column - CommonOrganicChemistry.com. (n.d.).
- Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography and Rf Values (GCSE Chemistry). (n.d.). Study Mind.
- Millar, S. (2012, June 5). Tips and Tricks for the Lab: Column Packing. ChemistryViews.
- Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024, November 14). Mastelf.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- Chaudhary, A. (2024, January 11). Chromatography. In StatPearls. StatPearls Publishing.
- The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. (n.d.). BYJU'S.
- How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate.
- Packing Normal Phase Columns. (2022, June 23). Chemistry LibreTexts.
- How To Prepare Silica Gel Slurry For Column Chromatography? (2025, February 5). Chemistry For Everyone.
- Column Chromatography Notes. (n.d.). Membrane Solutions.
- Packing column. (2021, June 22). Reddit.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International.
- Column chromatography. (n.d.).
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
- Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Silica Gel In Chromatography. (2025, October 17). SSE Enterprise.
- Introduction to Chromatography. (n.d.).
- Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel? (2025, January 10). Chemistry For Everyone.
- CHEM 344 Thin Layer Chromatography. (n.d.).
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- Kanao, E., Morinaga, T., Kubo, T., Naito, T., Matsumoto, T., Sano, T., ... & Otsuka, K. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(47), 10899-10907.
- 2-Chloro-4-fluoro-1-isopropylbenzene. (n.d.). PubChem.
- Thin Layer Chromatography. (n.d.).
- TLC-Thin Layer Chromatography. (2024, February 24). operachem.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sse.co.th [sse.co.th]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 2-Chloro-4-fluoro-1-isopropylbenzene | C9H10ClF | CID 57305613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. mastelf.com [mastelf.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. Chromatography [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. community.wvu.edu [community.wvu.edu]
Technical Support Center: Recrystallization Methods for Obtaining Pure 2-Chloro-4-fluoro-1-isopropoxybenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Chloro-4-fluoro-1-isopropoxybenzene. As researchers and drug development professionals, we understand that the purity of your starting materials is paramount to the success of your downstream applications. This guide is designed to provide you with field-proven insights and robust protocols to overcome common challenges encountered during the recrystallization of this specific halogenated aromatic ether. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring a successful and repeatable purification process.
Section 1: Compound Properties & Recrystallization Fundamentals
A foundational understanding of your compound's physical properties is the first step in designing a logical purification strategy. This compound is a substituted aromatic ether, which dictates its solubility behavior.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 202982-71-6 | [1][2] |
| Molecular Formula | C₉H₁₀ClFO | [1] |
| Molecular Weight | 188.6 g/mol | [1] |
| Appearance | Likely a low-melting solid or liquid at room temperature | Inferred from similar structures |
| Polarity | Nonpolar to moderately polar | Inferred from structure |
The core principle of recrystallization is based on differential solubility. An ideal solvent will dissolve the target compound completely when hot but very poorly when cold.[3] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal starting solvent for recrystallizing this compound?
A1: Based on its structure (an aromatic ether with halogen substituents), the molecule is predominantly nonpolar. Therefore, the dictum "like dissolves like" suggests starting with nonpolar or moderately polar solvents.[4][5]
-
Good Single-Solvent Candidates: Heptane, Hexanes, Methanol, Ethanol.
-
Good Mixed-Solvent Candidates: Ethanol/Water, Ethyl Acetate/Hexanes, Toluene/Hexanes.[6][7] A mixed-solvent system is often superior for compounds like this, as it allows for fine-tuning of the polarity to achieve ideal solubility characteristics.
Q2: What are the most common impurities I might encounter?
A2: Impurities typically originate from the synthetic route. A common synthesis is the Williamson ether synthesis from 2-chloro-4-fluorophenol and an isopropyl halide. Potential impurities include:
-
Unreacted Starting Materials: 2-chloro-4-fluorophenol.
-
Side-Products: Isomeric byproducts or compounds resulting from dehalogenation.[8][9]
-
Solvent Residues: Residual solvents from the preceding reaction.
Q3: How do I perform a quick and effective solvent screen?
A3: Use small-scale tests to save time and material.
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., hexanes, toluene, ethanol, ethyl acetate) dropwise at room temperature. A good candidate solvent will show poor solubility at this stage.
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystalline solid is your best choice.
Q4: Should I use a single-solvent or a mixed-solvent system?
A4: This depends on your solvent screen. If you find a single solvent that provides a sharp difference in solubility between hot and cold, use it. However, it is common for a compound to be too soluble in one solvent and not soluble enough in another. In this case, a mixed-solvent system is ideal. You dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes slightly cloudy. A few drops of the "good" solvent are then added to restore clarity before cooling.
Section 3: Troubleshooting Guide
Problem: My compound "oils out" instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[10] This is common if the boiling point of the solvent is too high or if the solution is cooled too rapidly.[3][6]
-
Solution 1: Reheat and Dilute. Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to lower the saturation point, then allow it to cool much more slowly.[3]
-
Solution 2: Change Solvents. If the problem persists, choose a solvent with a lower boiling point.[11]
-
Solution 3: Insulate. After dissolving, place the flask in an insulated container (e.g., a beaker packed with glass wool or paper towels) to ensure a very slow cooling rate, which favors crystal formation over oiling.[12]
Problem: No crystals are forming, even after cooling in an ice bath.
-
Causality: This is most often caused by using too much solvent, leaving the compound fully dissolved even at low temperatures.[10][12] Less commonly, the solution may be supersaturated, lacking a nucleation point to initiate crystal growth.[10]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution and evaporate some of the solvent in a fume hood. Allow the more concentrated solution to cool again.[3]
-
Solution 2: Induce Nucleation. If the solution appears concentrated but won't crystallize, try scratching the inside of the flask just below the solvent line with a glass rod.[12] The microscopic scratches provide a surface for crystal formation.
-
Solution 3: Seed the Solution. Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[12][13]
Problem: The yield of my recrystallized product is very low.
-
Causality: A low yield typically means a significant portion of your compound remained in the mother liquor. This can be due to using an excessive amount of solvent, not cooling the solution sufficiently, or washing the final crystals with a solvent that was not ice-cold.[12][14]
-
Solution 1: Minimize Solvent. Always use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[14]
-
Solution 2: Maximize Cooling. Ensure the flask has spent adequate time in an ice-water bath (at least 15-20 minutes) to maximize precipitation before filtration.
-
Solution 3: Test the Mother Liquor. After filtering, you can cool the mother liquor further or evaporate some solvent to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.
Problem: The recrystallized product is still impure.
-
Causality: This indicates that the chosen solvent did not effectively differentiate between your product and the impurities. It can also occur if the solution was cooled too quickly, causing impurities to become trapped within the crystal lattice as they crash out of solution.[3]
-
Solution 1: Slow Down. Repeat the recrystallization, ensuring the cooling process is as slow as possible.
-
Solution 2: Re-evaluate Your Solvent. The impurity may have very similar solubility properties to your product in the chosen solvent. Perform a new solvent screen to find a system that leaves the impurity in the mother liquor.
-
Solution 3: Consider a Decolorizing Step. If the impurity is colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
Problem: Crystals form in the funnel during hot filtration.
-
Causality: The solution is cooling as it passes through the funnel, causing premature crystallization that clogs the filter paper and reduces yield.[13]
-
Solution 1: Pre-heat Everything. Heat the filtration apparatus (funnel and receiving flask) in an oven or by rinsing with hot solvent before use.[3]
-
Solution 2: Use a Stemless Funnel. A stemless funnel reduces the surface area where crystals can form and clog the apparatus.[3][13]
-
Solution 3: Keep it Hot. Perform the filtration quickly and in batches, keeping the main solution hot on a hot plate between additions.
Section 4: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Heptane)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of heptane and heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding hot heptane in small portions until the solid just dissolves completely. Avoid adding a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to completely dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy (this is the saturation point).
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (at the same ratio that induced crystallization).
-
Drying: Dry the pure crystals thoroughly under vacuum.
Section 5: Visual Guides & Workflows
Diagram 1: Systematic Solvent Selection Workflow This diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.
Caption: A flowchart for systematic solvent selection.
Diagram 2: Comprehensive Recrystallization & Troubleshooting Workflow This diagram provides a step-by-step process for recrystallization, including common troubleshooting loops.
Caption: Workflow for recrystallization with troubleshooting.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
- Quora. (2017). What is the best solvent for recrystallization?.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Northern Illinois University. (n.d.). Crystallization.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Wellesley College. (n.d.). Recrystallization - Part 2.
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
- Oakwood Chemical. (n.d.). This compound, min 96%, 1 gram.
- BLD Pharm. (n.d.). 202982-71-6|this compound.
- MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
- Sigma-Aldrich. (n.d.). 1-Chloro-4-fluorobenzene 98 352-33-0.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Minimizing impurity formation during the synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing impurity formation. Our goal is to provide you with the causal understanding and practical solutions needed to achieve high purity and yield in your experiments.
Core Synthesis Pathway & Potential Impurities
The synthesis of this compound is most commonly achieved via the Williamson Ether Synthesis . This reaction involves the deprotonation of a phenol (2-chloro-4-fluorophenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 2-bromopropane), proceeding through an S_N2 mechanism.[1][2]
While robust, this pathway is susceptible to several side reactions that lead to common impurities. Understanding the genesis of these impurities is the first step toward controlling them.
Primary Reaction Scheme:
The desired reaction proceeds as follows:
-
Deprotonation: 2-chloro-4-fluorophenol reacts with a base (e.g., K₂CO₃, NaH) to form the potassium or sodium 2-chloro-4-fluorophenoxide.
-
Nucleophilic Substitution (S_N2): The phenoxide attacks the isopropylating agent (e.g., 2-bromopropane), displacing the bromide to form the target ether.
Common Impurity Profile:
| Impurity ID | Impurity Name | Typical Origin | Impact on Process |
| IMP-01 | Unreacted 2-chloro-4-fluorophenol | Incomplete deprotonation, insufficient alkylating agent, or poor reaction kinetics. | Difficult to remove from the final product due to similar polarity. |
| IMP-02 | Propene | E2 elimination side reaction of the secondary alkyl halide (2-bromopropane).[1] | Reduces yield by consuming base and alkylating agent. |
| IMP-03 | Isomeric Ethers | Impurities in the starting 2-chloro-4-fluorophenol (e.g., isomers from the chlorination of 4-fluorophenol).[3] | Can be difficult to separate and may have different pharmacological profiles. |
| IMP-04 | C-Alkylated Byproduct | Ambident nature of the phenoxide nucleophile leading to alkylation on the aromatic ring instead of the oxygen. | Introduces a structurally similar impurity that can be challenging to separate. |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is sluggish, and the final product contains a high level of unreacted 2-chloro-4-fluorophenol (IMP-01). What are the likely causes and solutions?
A1: This is a common issue stemming from suboptimal reaction conditions for the S_N2 reaction.
-
Causality:
-
Insufficient Base: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. Phenols are more acidic than alcohols, but a sufficiently strong base is still required for complete deprotonation.[4] If the base is too weak or used in a substoichiometric amount, unreacted phenol will remain.
-
Presence of Water: Moisture in the reactants or solvent can consume strong bases like NaH or reduce the efficacy of bases like K₂CO₃.
-
Poor Solvent Choice: The S_N2 reaction is favored in polar, aprotic solvents like DMF, DMSO, or acetonitrile.[2] These solvents solvate the cation of the base but leave the phenoxide anion highly reactive. Using protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity.
-
Low Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
-
Troubleshooting & Solutions:
| Parameter | Recommended Action | Rationale |
| Base Selection | Use 1.2-1.5 equivalents of a suitable base. Potassium carbonate (K₂CO₃) is a good starting point. For a more forceful reaction, sodium hydride (NaH) can be used, but with caution. | Ensures complete deprotonation of the phenol. K₂CO₃ is safer and easier to handle, while NaH provides a stronger, irreversible deprotonation. |
| Solvent Quality | Use anhydrous grade solvents. If using K₂CO₃, ensure the solvent is dry. If using NaH, the solvent must be scrupulously anhydrous. | Prevents quenching of the base and ensures maximum nucleophilicity of the phenoxide. |
| Temperature | Gently heat the reaction mixture. A typical range is 60-80 °C. Monitor the reaction progress by TLC or GC. | Increases the reaction rate. However, excessive heat can promote the E2 elimination side reaction (see Q2). |
| Reaction Time | Ensure the reaction is allowed to proceed to completion. Typical reaction times can range from 4 to 24 hours. | Incomplete reactions are a primary source of starting material contamination. |
Q2: My yield is low, and I suspect the formation of propene gas (IMP-02). How can I confirm this and shift the selectivity towards the desired ether?
A2: The formation of propene is due to the competing E2 elimination pathway, a known issue when using secondary alkyl halides in Williamson ether synthesis.[5]
-
Causality: The alkoxide base can act as a nucleophile (S_N2) to attack the isopropyl carbon or as a base (E2) to abstract a proton from a carbon adjacent to the leaving group. This competition is influenced by several factors:
-
Base Strength & Steric Hindrance: Strongly basic and sterically hindered alkoxides favor E2 elimination.
-
Temperature: Higher temperatures favor elimination over substitution.[1]
-
Solvent: Less polar solvents can favor elimination.
-
-
Troubleshooting & Solutions:
-
Diagram of Competing Pathways:
Caption: Competing S_N2 (ether) vs. E2 (impurity) pathways.
-
Strategic Adjustments:
-
Control Temperature: Maintain the reaction temperature at the lowest point necessary for a reasonable S_N2 rate (e.g., start at 50-60 °C and monitor). Avoid aggressive heating.
-
Base Selection: Use a moderately strong but less hindered base. K₂CO₃ is often superior to stronger bases like sodium tert-butoxide in minimizing elimination with secondary halides.
-
Choice of Leaving Group: Consider using isopropyl tosylate instead of 2-bromopropane. Tosylate is a better leaving group, which can sometimes favor the S_N2 reaction at lower temperatures.
-
-
Q3: My final product shows an isomeric impurity (IMP-03) that is very difficult to separate. Where is it coming from?
A3: This type of impurity almost always originates from the starting material, 2-chloro-4-fluorophenol.
-
Causality: The synthesis of 2-chloro-4-fluorophenol often involves the direct chlorination of 4-fluorophenol.[3] This electrophilic aromatic substitution can yield small amounts of other isomers, such as 2,6-dichloro-4-fluorophenol or other positional isomers. These phenolic impurities will undergo the Williamson ether synthesis alongside your main starting material, producing the corresponding isomeric ethers which are often very close in polarity and boiling point to the desired product.
-
Troubleshooting & Solutions:
-
Analyze Starting Material: Before starting the synthesis, rigorously test the purity of your 2-chloro-4-fluorophenol lot using GC-MS or HPLC. Confirm the absence of significant isomeric impurities.
-
Purify Starting Material: If isomers are present, purify the 2-chloro-4-fluorophenol via recrystallization or column chromatography before use.
-
Source High-Purity Reagents: Procure starting materials from a reputable supplier with a detailed Certificate of Analysis (CoA) specifying isomeric purity.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best work-up procedure to remove unreacted phenol?
-
A: After the reaction is complete, a basic aqueous wash (e.g., 1M NaOH solution) is highly effective. The unreacted phenol will be deprotonated to the water-soluble sodium phenoxide and extracted into the aqueous layer, while the desired ether product remains in the organic layer. Follow this with a water wash to remove residual base.
-
-
Q: How can I monitor the reaction's progress effectively?
-
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the starting material, the reaction mixture, and a co-spot. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates progress. For more quantitative analysis, Gas Chromatography (GC) is ideal.[6]
-
-
Q: Is C-alkylation a significant concern for this synthesis?
-
A: While phenoxides are ambident nucleophiles, O-alkylation is generally heavily favored in Williamson ether synthesis, especially in polar aprotic solvents. C-alkylation is typically a minor byproduct but can be promoted by certain conditions (e.g., high temperatures, specific counter-ions). If you observe an unexpected isomer that is not from the starting material, C-alkylation is a possibility to investigate via NMR and MS analysis.
-
Recommended Experimental Protocol
This protocol is optimized to minimize common impurities.
-
Reagent Preparation:
-
Charge a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet with 2-chloro-4-fluorophenol (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of phenol).
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
-
Reaction Execution:
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Add 2-bromopropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-65 °C.
-
Monitor the reaction every 2-4 hours by TLC or GC until the starting phenol is consumed (typically 8-16 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Wash the combined organic layers with 1M NaOH (2x) to remove any residual phenol.
-
Wash with water (1x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Optimized workflow for high-purity synthesis.
-
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Edubirdie. Williamson Ether Synthesis. [Link]
- Google Patents. (2012). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
- University of Michigan. Experiment 06 Williamson Ether Synthesis.
- HDH Chemicals. (2024). This compound, min 96%, 1 gram. [Link]
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
- Organic Syntheses. α-PHENYLBUTYRONITRILE. [Link]
- Google Patents. (2020). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone.
- Advanced ChemBlocks. 2-Chloro-1-fluoro-4-isopentylbenzene. [Link]
- National Institutes of Health (NIH). (2020). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]
- Google Patents. (1989). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of 2-Chloro-4-fluoro-1-isopropoxybenzene and Its Analogs in Synthetic Chemistry
A Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and final compound properties. Substituted haloaromatic compounds are foundational scaffolds in this regard, offering versatile handles for a myriad of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of 2-Chloro-4-fluoro-1-isopropoxybenzene, a privileged intermediate, and its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and mechanistic insights to make informed decisions in their synthetic endeavors. We will dissect the synthesis, physicochemical properties, and reactivity profiles of these compounds, supported by experimental data and established chemical principles.
Introduction to this compound: The Core Scaffold
This compound serves as a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of its substituents:
-
Chlorine Atom: A versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Fluorine Atom: A common bioisostere for hydrogen, capable of modulating the electronic properties and metabolic stability of a final compound. It is generally less reactive in nucleophilic aromatic substitution (SNAr) compared to chlorine under many conditions.
-
Isopropoxy Group: A bulky, electron-donating group that influences the regioselectivity of reactions and can improve the solubility profile of intermediates.
The specific 1,2,4-substitution pattern provides a unique electronic and steric environment that dictates its reactivity. This guide will compare this core scaffold to analogs where the halogen, alkoxy group, and substitution pattern are systematically varied.
The Analogs: A Comparative Set
For a robust comparative study, we have selected three key analogs that allow for the systematic evaluation of substituent effects:
-
Analog 1 (Halogen Variation): 2-Bromo-4-fluoro-1-isopropoxybenzene
-
Analog 2 (Alkoxy Group Variation): 2-Chloro-4-fluoro-1-methoxybenzene
-
Analog 3 (Isomer Comparison): 4-Chloro-2-fluoro-1-isopropoxybenzene
This selection enables us to dissect the influence of halogen identity, alkoxy group sterics, and substituent positioning on overall synthetic performance.
Physicochemical Properties: A Comparative Overview
The physical properties of these intermediates are critical for practical considerations such as solvent selection, reaction temperature, and purification methods. The table below summarizes key properties sourced from chemical supplier databases and publicly available safety data sheets.
| Property | This compound (Core) | 2-Bromo-4-fluoro-1-isopropoxybenzene (Analog 1) | 2-Chloro-4-fluoro-1-methoxybenzene (Analog 2) | 4-Chloro-2-fluoro-1-isopropoxybenzene (Analog 3) |
| Molecular Formula | C₉H₁₀ClFO | C₉H₁₀BrFO | C₇H₆ClFO | C₉H₁₀ClFO |
| Molecular Weight | 190.63 g/mol | 235.08 g/mol | 160.57 g/mol | 190.63 g/mol |
| Boiling Point | ~215-217 °C | ~95-97 °C (at 10 mmHg) | Not readily available | Not readily available |
| Density | ~1.20 g/cm³ | ~1.47 g/cm³ | Not readily available | Not readily available |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Colorless liquid | Colorless liquid |
Note: Data is aggregated from various chemical supplier catalogs. Boiling points may be reported at different pressures.
Synthesis and Reactivity: A Mechanistic Comparison
The true value of these building blocks is revealed in their chemical reactivity. Below, we compare their performance in key synthetic transformations.
Synthesis of the Intermediates
The most common synthetic route to these compounds involves the Williamson ether synthesis, starting from the corresponding halophenol.
Caption: General Williamson ether synthesis for alkoxy-substituted halobenzenes.
Protocol: Synthesis of this compound
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF) as the solvent.
-
Reaction Initiation: Add 2-bromopropane (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl and C-Br bonds are prime sites for forming new carbon-carbon and carbon-heteroatom bonds. The choice of halogen has a profound impact on reactivity.
Reactivity Trend: C-Br > C-Cl
The bond dissociation energy of the C-Br bond is lower than that of the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This translates to milder reaction conditions and often higher yields for the bromo-analog.
-
Core vs. Analog 1 (Halogen Variation): In a typical Suzuki coupling, 2-bromo-4-fluoro-1-isopropoxybenzene (Analog 1) will react more readily than the core compound. This may allow for the use of less reactive boronic acids or lower catalyst loadings. The chloro-analog may require more specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases to achieve comparable yields.
-
Analog 2 (Alkoxy Group Variation): The difference between the isopropoxy and methoxy groups is primarily steric. The bulkier isopropoxy group may slightly hinder the approach of the catalyst to the C-Cl bond, potentially leading to slower reaction rates compared to the methoxy analog. However, this effect is generally modest.
-
Analog 3 (Isomer Comparison): The electronic environment of the C-Cl bond is altered in 4-chloro-2-fluoro-1-isopropoxybenzene. The fluorine atom is now ortho to the chlorine, and its strong electron-withdrawing inductive effect can influence the oxidative addition step. The precise impact can be substrate-dependent, but significant differences in reaction kinetics compared to the core compound should be anticipated.
Caption: Reactivity comparison in palladium-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for comparing the reactivity of the core compound and its analogs in a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple the haloaromatic compound with phenylboronic acid and compare the yields.
Materials:
-
This compound (or an analog)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (as solvents)
Procedure:
-
Setup: In an oven-dried Schlenk flask, combine the haloaromatic compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst & Solvents: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask, followed by toluene (5 mL) and water (1 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitoring & Analysis: Monitor the reaction progress by GC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude yield by ¹H NMR with an internal standard. The product can be purified by column chromatography.
Expected Outcome: Under these conditions, the bromo-analog (Analog 1) is expected to show a significantly higher yield compared to the chloro-analogs. The chloro-analogs may require a more active catalyst system, such as one employing Pd₂(dba)₃ and a biarylphosphine ligand like SPhos, to achieve high conversion.
Conclusion and Recommendations
The choice between this compound and its analogs is a nuanced decision that depends on the specific synthetic context.
-
For Versatility and Cost-Effectiveness: The core compound, this compound, offers a good balance of reactivity and is often more cost-effective than its bromo-counterpart. It is a reliable choice for many applications, provided that optimized catalyst systems are employed for challenging cross-couplings.
-
For High Reactivity and Mild Conditions: The bromo-analog, 2-bromo-4-fluoro-1-isopropoxybenzene, is the preferred choice when high reactivity is paramount, allowing for milder conditions and broader substrate scope in cross-coupling reactions.
-
For Modulating Steric and Electronic Properties: The methoxy and isomeric analogs provide tools for fine-tuning the properties of the intermediate and final products. The choice between them will be dictated by the specific steric and electronic requirements of the target molecule.
Ultimately, this guide serves as a foundational resource. We strongly recommend that researchers perform small-scale screening experiments to determine the optimal building block and reaction conditions for their unique synthetic challenges.
References
- PrepChem.Synthesis of 2-fluoro-4-bromo-4'-propylbiphenyl.[Link]
- Google Patents.CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
- ResearchGate.A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.[Link]
- Google Patents.US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Organic Syntheses.1-bromo-2-fluorobenzene.[Link]
A Comparative Guide to the Analytical Characterization of 2-Chloro-4-fluoro-1-isopropoxybenzene
This guide provides an in-depth comparison of principal analytical methodologies for the comprehensive characterization of 2-Chloro-4-fluoro-1-isopropoxybenzene, a key intermediate in pharmaceutical synthesis and materials science.[1][2] For researchers, process chemists, and quality control analysts, rigorous structural confirmation and purity assessment are non-negotiable. This document moves beyond mere procedural lists to explain the strategic rationale behind method selection, offering a self-validating framework for achieving robust and reliable analytical data. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, presenting their comparative strengths and ideal applications.
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Purity and Identity
GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound. Its power lies in the synergistic combination of gas chromatography's high-resolution separation with the definitive identification capabilities of mass spectrometry.
Causality of Method Choice: The choice of GC-MS is predicated on the compound's expected volatility and the need for high-sensitivity detection of related substances and residual solvents. The mass spectrometer provides unambiguous identification by determining the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragmentation patterns, which serves as a molecular fingerprint.
Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.
-
Instrumentation: Utilize a GC system equipped with a capillary column coupled to a single quadrupole mass spectrometer.[3]
-
Chromatographic Conditions:
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates compounds primarily by boiling point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures the separation of potential early-eluting solvents and late-eluting impurities.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 450. This range covers the molecular weight of the target compound and its expected fragments.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Data & Interpretation
The primary output is a total ion chromatogram (TIC) showing a major peak at a characteristic retention time. The mass spectrum of this peak should confirm the compound's identity.
-
Molecular Ion (M⁺): The molecular weight of C₉H₁₀ClFO is 188.63 g/mol .[2] Expect a molecular ion peak at m/z 188. The presence of chlorine will result in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 190 that is approximately one-third the intensity of the M⁺ peak.
-
Key Fragments: Expect fragmentation corresponding to the loss of the isopropyl group ([M-43]⁺) or propene ([M-42]⁺), which are common fragmentation pathways for isopropyl ethers.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is indispensable for assessing the purity of this compound, particularly for detecting non-volatile or thermally labile impurities that are not amenable to GC analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of molecule.
Causality of Method Choice: The aromatic nature of the compound provides a strong chromophore, making UV detection highly effective and sensitive. An RP-HPLC method using a C18 column separates molecules based on hydrophobicity, which is ideal for resolving the target compound from potential starting materials, by-products, or degradants that differ in polarity.
Experimental Protocol: RP-HPLC
-
Sample and Standard Preparation:
-
Prepare a sample stock solution of 1.0 mg/mL in acetonitrile.
-
Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase initial composition (e.g., 60:40 acetonitrile:water).
-
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Kromasil C18).[4]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, then return to 60% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detector: UV at 220 nm. This wavelength is chosen to maximize the response for the substituted benzene ring.
-
Injection Volume: 10 µL.
-
Expected Data & Interpretation
The output is a chromatogram plotting UV absorbance against time. A successful separation will show a single, sharp, symmetrical peak for this compound. Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, which can be quantified relative to the main component.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility/boiling point; Detection by mass | Separation by polarity/hydrophobicity; Detection by UV absorbance |
| Primary Use | Identity confirmation, volatile impurity profiling | Purity assessment, quantification, non-volatile impurity profiling |
| Stationary Phase | Non-polar (e.g., DB-5ms) | Non-polar (e.g., C18) |
| Mobile Phase | Inert Gas (Helium) | Acetonitrile/Water mixture |
| Detection | Mass Spectrometry (EI) | UV-Vis Absorbance (220 nm) |
| Strengths | High specificity, structural info from fragmentation | Robust, high precision for quantification, wide applicability |
| Limitations | Only for volatile & thermally stable compounds | Lower peak capacity than GC, structural info is indirect |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, NMR provides definitive evidence of atomic connectivity and the chemical environment of each atom.
Causality of Method Choice: For a novel or reference compound, NMR is essential to confirm that the correct isomer has been synthesized. It validates the substitution pattern on the aromatic ring and the structure of the isopropoxy group in a way no other technique can.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling.
-
¹⁹F NMR: Acquire 64-128 scans with proton decoupling.
-
Predicted Spectral Data & Interpretation
-
¹H NMR: Protons on aromatic rings typically resonate between 6.5-8.0 ppm.[5][6] The three aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The isopropoxy group will exhibit a characteristic septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.
-
¹³C NMR: Aromatic carbons absorb in the 110-160 ppm range.[7] Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly bonded to the electronegative F, Cl, and O atoms will be shifted significantly downfield. Two additional signals will appear for the methine and methyl carbons of the isopropoxy group.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, which may be split by coupling to adjacent aromatic protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. It serves as an excellent quality control check and provides corroborating evidence for the proposed structure.
Causality of Method Choice: This technique is chosen for its speed and simplicity. It can quickly confirm the presence of key structural motifs, such as the aromatic ring, C-O ether linkage, and C-halogen bonds, providing a unique "fingerprint" spectrum for the compound.
Experimental Protocol: FT-IR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, press a drop between two potassium bromide (KBr) salt plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty beam path should be recorded first.
Expected Data & Interpretation
The FT-IR spectrum should display characteristic absorption bands corresponding to specific molecular vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of protons on the benzene ring.[5][6] |
| Aliphatic C-H Stretch | 2980-2850 | Corresponds to the C-H bonds of the isopropoxy group. |
| Aromatic C=C Stretch | 1600-1450 | Characteristic in-ring vibrations of the benzene ring.[5][6] |
| C-O-C Asymmetric Stretch | 1275-1200 | Strong absorption confirming the aryl-alkyl ether linkage. |
| C-F Stretch | 1250-1100 | Strong band indicating the carbon-fluorine bond. |
| C-Cl Stretch | 850-750 | Confirms the presence of the carbon-chlorine bond. |
| C-H "Out-of-Plane" Bend | 900-675 | Pattern is diagnostic of the aromatic substitution pattern.[5][6] |
Conclusion: An Integrated Analytical Approach
No single analytical technique provides a complete picture of a compound's identity and purity. A comprehensive characterization of this compound relies on the strategic integration of multiple orthogonal methods.
-
For Definitive Structural Confirmation: NMR (¹H, ¹³C, ¹⁹F) is unparalleled and essential.
-
For Identity and Volatile Impurities: GC-MS offers high sensitivity and specificity.
-
For Purity and Quantification: HPLC with UV detection is the industry standard for its robustness and precision.
-
For Quick Functional Group Verification: FT-IR provides a rapid and reliable molecular fingerprint.
By employing these techniques in concert, researchers and drug development professionals can build a self-validating analytical data package that ensures the quality, safety, and efficacy of their materials, meeting the highest standards of scientific integrity and regulatory scrutiny.
References
- ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- PubChem. 2-Chloro-4-fluoro-1-isopropylbenzene.
- Institute of Environmental Assessment and Water Research (IDAEA-CSIC). Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS.
- Oakwood Chemical. This compound, min 96%.
- National Institute of Standards and Technology (NIST). Benzene, fluoro-.
- PubMed. High-resolution zero-field NMR J-spectroscopy of aromatic compounds.
- PubChem. Benzene, 1-chloro-4-fluoro-.
- SIELC Technologies. Separation of 2-Chloro-4-(chloromethyl)-1-(1-methylethoxy)benzene on Newcrom R1 HPLC column.
- Royal Society of Chemistry. Analytical Methods.
- ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates.
- ChemRxiv. Synthesis and styrene copolymerization of novel fluoro and chloro ring-disubstituted isobutyl phenylcyanoacrylates.
- Asian Publication Corporation. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography.
Sources
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 2-Chloro-4-fluoro-1-isopropoxybenzene
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and synthesis, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Chloro-4-fluoro-1-isopropoxybenzene, a halogenated aromatic ether, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity profile directly influences the downstream reaction yields and, more critically, the impurity profile of the final drug substance. Therefore, the selection of an appropriate analytical technique for its purity assessment is a decision of paramount importance.
This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will move beyond a simple listing of specifications to explore the causality behind methodological choices, grounding our discussion in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH).[3][4][5]
The Analyte: Understanding this compound
Before comparing analytical methods, we must consider the physicochemical properties of the analyte itself.
-
Structure: A substituted benzene ring with chloro, fluoro, and isopropoxy groups.
-
Molecular Formula: C₉H₁₀ClFO[1]
-
Molecular Weight: ~188.6 g/mol [1]
-
Volatility: As a substituted benzene derivative of moderate molecular weight, it is expected to be sufficiently volatile and thermally stable for GC analysis.[6][7]
-
Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and hexane, making it suitable for both HPLC and GC sample preparation.
The key analytical challenge lies in separating the main compound from structurally similar impurities, which may include positional isomers, starting materials (e.g., 1-chloro-4-fluorobenzene[8]), or byproducts from the synthesis process.[9]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC is fundamentally dictated by the sample's nature.[10] For an analyte like this compound, which is amenable to both techniques, the decision hinges on the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Expert Insights |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | HPLC is ideal for a broad range of compounds, including non-volatile and thermally sensitive ones, while GC excels with volatile and thermally stable analytes.[7][10][11] |
| Specificity/Selectivity | High. Relies on chromatographic resolution. Co-elution is possible without a mass-selective detector. | Very High. Mass spectrometer provides a second dimension of separation and structural information, enabling definitive peak identification.[6][10] | For regulatory submissions, the definitive identification offered by MS is a significant advantage. GC-MS can distinguish between impurities that might be chromatographically resolved but have identical UV spectra in HPLC. |
| Sensitivity (LOD/LOQ) | Good. Typically in the low µg/mL to ng/mL range with a UV detector. | Excellent. Typically in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[6][12] | GC-MS is generally the more sensitive technique for trace analysis of volatile impurities, which is critical for meeting stringent regulatory limits.[13][14] |
| Speed | Moderate. Typical run times are 10-30 minutes.[7] | Fast. Run times can be under 15 minutes due to the high efficiency of capillary columns.[7][12] | For high-throughput quality control environments, the faster analysis time of GC can be a significant operational advantage. |
| Analysis of Impurities | Versatile. Can analyze a wide range of impurities, including non-volatile salts and polar degradation products. | Limited to volatile and thermally stable impurities. Non-volatile impurities will not elute from the column. | HPLC is the superior choice if the synthesis process could potentially generate non-volatile or thermally labile impurities. A comprehensive analysis might require both techniques. |
| Instrumentation Cost | Lower (for HPLC-UV). | Higher. | While the initial investment for a GC-MS system is greater, the operational costs can be lower due to cheaper carrier gases compared to HPLC-grade solvents.[7] |
| Method Robustness | Good. Sensitive to mobile phase composition and pH. | Very Good. Less sensitive to matrix effects than HPLC, especially with a robust temperature program. | GC methods are often perceived as more "rugged" for routine analysis of well-defined, volatile analytes. |
Experimental Workflow Visualization
The following diagrams illustrate the typical analytical workflows for HPLC and GC-MS analysis.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before sample analysis. These are starting points and must be fully validated according to ICH Q2(R2) guidelines for their intended purpose.[4][5][15]
Protocol 1: HPLC-UV Purity Method
-
Rationale: This reversed-phase method is a robust workhorse for routine QC. The C18 column provides excellent retention for the aromatic analyte, and an acetonitrile/water mobile phase is a common, effective choice for separating related impurities. UV detection at 215 nm is chosen for good sensitivity for chlorobenzene-containing compounds.[16]
-
Methodology:
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
System Suitability Test (SST): Perform five replicate injections of the sample solution. The relative standard deviation (%RSD) for the peak area of the main compound should be ≤ 2.0%.
-
Protocol 2: GC-MS Purity Method
-
Rationale: This method leverages the high separation efficiency of a capillary GC column and the definitive identification power of MS. A non-polar "5-type" column is chosen for its excellent performance with a wide range of semi-volatile organic compounds. Electron ionization (EI) at 70 eV is a standard technique that produces repeatable fragmentation patterns for library matching and impurity identification.
-
Methodology:
-
Instrumentation: GC system with a single quadrupole Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C. Split ratio 50:1.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Analyzer: Scan mode, m/z 40-450.
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Hexane.
-
System Suitability Test (SST): Perform five replicate injections of the sample solution. The %RSD for the peak area of the main compound should be ≤ 5.0%.
-
Method Validation: The Cornerstone of Trustworthiness
Both protocols must undergo rigorous validation to prove they are fit for purpose.[17][18][19] According to ICH guidelines, this involves assessing several key performance characteristics.[3][20][21]
-
Specificity: This is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[3][13]
-
HPLC: Specificity is demonstrated by resolving the main peak from all other impurity peaks. Peak purity analysis using a PDA detector can provide additional confidence.
-
GC-MS: Specificity is inherently high. Mass spectral data can be used to confirm that a chromatographic peak corresponds to a single compound and is not a co-elution of multiple species.
-
-
Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
HPLC: The LOQ can be established by injecting a series of dilute solutions and determining the concentration at which the signal-to-noise ratio is approximately 10:1.
-
GC-MS: The LOQ is typically lower than in HPLC-UV. Using Selected Ion Monitoring (SIM) mode, where the mass spectrometer only monitors a few characteristic ions, can further decrease the LOQ by orders of magnitude.
-
-
Accuracy & Precision: Accuracy measures the closeness of the results to the true value, while precision measures the repeatability of the results.[3] Both are assessed by analyzing samples with known concentrations (or spiked samples) multiple times.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, reliable techniques for the purity analysis of this compound. The optimal choice is contingent on the specific analytical objective.
-
For routine quality control and batch release , where speed, cost-effectiveness, and the analysis of known impurities are the priority, HPLC-UV is an excellent and robust choice. Its ability to detect potential non-volatile impurities provides a crucial safety net.[10][14]
-
For in-depth impurity profiling, reference standard characterization, and investigational studies , GC-MS is the superior method. Its exceptional sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for identifying and quantifying unknown trace-level impurities.[6][14]
In a comprehensive drug development program, these techniques are not mutually exclusive but are complementary. HPLC can be used for routine quantitative analysis, while GC-MS serves as an orthogonal method to confirm identity and investigate any out-of-specification results, ensuring the highest level of scientific rigor and product quality.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmrHvMLHZDB9CjJKUGH3XeaKJcRDGZVExoNxFbr7v-lRAcYkx0jy_hXUtk6lbqubfgR3iCMNRDscJQRLcD9bqM-NZiSeGIZYtwBq4EoqcE2BOaaOUB6ummCUgWmRrWsWOhX-7z-fpUvIC9D_X3ATpe8Kpfy9AT0rv95nsrpwRa5wXq28GcAlY2Y__T8ruB1U9apiZHs5N1zw==
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDvA5AzsVkqCD4udbCuuBaQwb29Z0tK7gIOkbDmFztQEtDH4Ws1q0Yqv3atFSianukwmt9_sv6qK5YAROox15PwgRnkGbNYYk0YT_5jsTy3eyacTZm3KPJPntArUUwKb7EPfmshvjgZEg1U_PHd6gApbf6jOw=
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiPCa8yYwqcubBpVYIQzk0lfUEZ_lwYnUeoxrWQh3wyTgrIxTu61US8Fgffw1UV_VMI6w5ZlMBn3jfa9iXG9_FoCGTAQP7qcoE_mpyWevVPAeId_Y_llHLxMkA0Plw3AfbIApcXuIi4O5kNP7oYRktfET2CeH_I8M_6wPE5OorJC6qFdLt6edJ3pB4oPdNUpVsFoKYIGM=
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbrw2MAOvXe5-YDSY9NUOxuwTvQvXkyMuu7pLvpgrT-Co8vThJtt5XHRSAB1J4rESauoKQpMZiZkrCkZgV71xOH6mA6EFYby-lUerngdspHcrzLnO8fT5ojwMryAwFRTL5_QHc3aOU2g2Vawc3NDI__sFQlPeAbJhsrYu3AABfscQqb6crRpXFbKA=
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWvaG9_TK3-P-YXF_dwuyrHqYvGUD00KkVAm0VEQOOTxQvKgzGIlGpttI8LggiRDabQvGaJqa40w30pT_3G1wgFDX2LlkdYXZBo9he-j3qr35xqMrvYP6cOCXGXfHGqW6WXmcx4Mp3k4X_8dEkQdNaH9FcJf0wXjz-noNzZvV1xXCrAhcHfx0bDoCfQeI-s4AyURYxxUaExC2gbp6ZqwJGQy_Ng4pt5bpttg0BDF30nVnMN-s30UIVVZ2hLNAlXEcIxB8p
- (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSOWcataupNlo_0RBg9K24727VLsmYn6YOtNhFeAy1JVj5LNQPz8rzl4jVCRKCPNt1QkGzLPpvsOvY0eAe9dqwmQ2NFfMF4N8DGLUaEPOJRuHrlpFalSwXvt9a2fPo_0e62AX0rxIMhJHpxgPf53L4ihwF0pIkqLds4ywAV7D3YcWGTJhOUyes_7VzIctVNPKIRF2imUGc-Vn1b6SLduHn8Ozsyl0hMqS0LAlCFSI=
- (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ4f03DXMv_Vllhga6a7GCh0zewGcKrLOgA0h7wcv9zhjB02NLhwd8076xi_EceXXYpcSBxQmK4LNyndiWjjaOpx0LGsAtf__-_f7QApamKQeF1sGxxeTHs6iSZ7Rsgwaa0_afNdRL747_2QH5iB0vYDhpz5CVcUnHnqATtbS0nVMzMcpB6BXN7Ec3ModkrjuQb18N05RAAHvGaXej6I6-PIA5SKz7IeH_IaA0Q2BxdgdUX4Dr528ktCAUXjip1eePwjk=
- (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaQ7dxpiAqkl9Bca8DlWcDfLX4cxr41qQlnfDopSLCLGjNhMS5yxmnzOlgMnWrNbcNhCSs5W_nKowPpxACgdFE4SZuusdFCkmrJh9LghRru5l7uSJYjPMU6vjlYF2IJ7kjyViw7xSsV8G0m50=
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWLGkQJgojIgUCAaBqxM-OGP6SN_Uk642jcNygdV-VmijOsjEQnmlsvhWT4TIPQaW6ARSiK-_uqw_KZ2Ui9Jc2Y-xznA_AuBDgR2H_kwMcesJV9BeaaG5FaaGBPg2Mc_hoRTPE_8jXrlxl8G8sEVJWS3cc8JIfWqijxRJRryJ6uKjNlu09yLJc7BCMLAMo-9XlqpIuLwBSr_cvaQ==
- News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjo6crbo-9eJ_8Pg9PoKFODEdgnKRmPYZ0Iyxh6Ngry_PFQ5dQkPjKKoLzqF0XIwiS9hehwut9G8QEvWLF4aLA-e2hh1_EZqEPd2tVSCnJSVPU0e7hQKOzaVqrG_DhbaWc7a2LJiZpzkwFIHox8yK9100OSQrXqXzW_vblHJmCM3sBUP3YD2rIgA3b8Aw_d69C
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene | C9H10ClF | CID 57305613. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkjq3vXrsUdVGhUhQYeRzrqUsWDSCXNAP90sg9h1yIT3eIgipGqoop-vnPbOZykKuGsJLQN_t3Qo_oU5q00ff8JUMvDkNFzW7kTYj0INSCKerzRFuN0P0TGgeePsn_Ybia_fGH8W4LKC1HhozIFdNxOSSdJk-2djsXrVbuPHYmfKW3Fp8n6SOQXA==
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from vertexaisearch.cloud.google.
- (n.d.). Analytical method validation: A brief review. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2G_cWxdHBjO7aFjLwee55_qnjOMXvZje90acs1sJXmCbRzkviz9-KXgJjcy9LJkbyyHo1k-Mw_T0ehKKhNri8sv3RFEIiOWBl4c7PkP127NQSMNLG3HtvWpAIK8f6sA2aSTcexRymY-SxHL0O45_Ws5OPtA==
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZ7Tx04TzHNey5LCE0B7DDg8EO9QyCjtYJodhx7i05Y71AY-2O9US2j5Rq0Ad0Ry9RJUcLjJiS3CC2d4dQk4D0bewGiNQaKEhpIcdzkvbrkm11W8V4uWuWCJq1kcGpJ2KF3Xq9pqtI6_ofVlAY5VQulc3uLRJX4RdS3cvzP6nW4PdndblLZ2o0PaDLHHMFNcQ522gT6g9f5-a0vh8XPbIQf5qfBXomxNxHVlEm0CQXbkDk2_QkA==
- Brewer Science Blog. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGPE8QJ4Gqkud2d3cRixVPaEhuotUdDga0bAK42Tkzr0Z3bgl8-hOH7ktgmOIXpFREY3W3ZkvTG_3xrZoGdaBsXDsyEylZTdPI8NaKAb2xGkxQEXpuss4iN6GyzDoc_U49chOATn91Ud3Tz331z4CNF5l6tSqoquxQrqiZJLfC18gWzfw=
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoPD2BAeyxft-tcPndwvoeYJZpMTS8QLZfoCCX_xVZHQoUDFdNLA8ooP7XOzkMXN9jOqlWt1iyAxgbE7iGoDikKuh1UzR49G-Pgr6qh5_Ey2UbDho_MEhd8pk_oxCoxTrshpEo
- (n.d.). This compound, min 96%, 1 gram. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS7WcytYgK4LHPKx9AluANRkteDg0vvkOpycUbAX6etlzPYIR26or-PiqOXcDiC1Yg3KyQIM_UX_5g3XVjHZUICEHkSP3i2iwc5Imr3wMRaJisNMIceqgKkwOkjVLs7st9YrQeeVsBQ0IJ5IzTGxtxgo76NaOSq8irR6ZUvHzYOaVzeyQvxrmwnvLmqU1pXjhmXz4G82cD
- BLD Pharm. (n.d.). 202982-71-6|this compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1jyb7QTsPV75x4HWrCTZnk4rpfJMML7P52MIIykcMEee4ANQD6H_3ULsrUpze2NwHE7WuZ-7rq1WpRGn2NmkjlFPSIiTjnWJZZ-urZYQJ4EAvGYNde0X8kjpNN9_8kzQjs1Mn4WpXVSiMzPI
- Institute of Environmental Assessment and Water Research (IDAEA-CSIC). (n.d.). Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6dtyRFPdltZJW6t7_0LpOa91sbxDARVG0meuFtSpUcn_DnYu5zWdP_gVOP-qkBkfrC8Evf6jEevXhKPv_aJXIVm0l9lKrAAV3V_5Tk6unthdpn338lxPCs1ZgMUwIYFwqK-ASfFohEEdSlybL6SNhioV5OgoNc2S-72ws-d2B4uJKGg=
- Asian Publication Corporation. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8kXTD5q-fcoJPv-13gwBouf0la21kraUKFYKWJDc_QeKzef0MoDUlgWaFvgfCw1mtg_OyjgzMfX2jE00DivKwQ3u0K8CldZW09U3B8dG7Ps4ANoQwIAIWuGjAqaCGQrNNdFS4SWJJqUHJSG9FczGjQE3Ogs0Rkxp0Pw==
- Aviles, F., et al. (2022, April 10). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Cambridge Open Engage. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6DYxutD42P0TlUINdPtdSJQEoeToHBXlg-QF4NlemDt3o6oKfoiZHdvozFAnPwmpC5qSoDFRqSqscCZdma7oJnxqyot7onwVGkQmqraCw5AjdJ8vNgKw6GFhr6mDElHrWCNemMC0FMvD2mFzbE8PZVYhAoBG_xgV_2zhih5-hIJdG5Gwz7_gg
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. amptechfl.com [amptechfl.com]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. idaea.csic.es [idaea.csic.es]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. asianpubs.org [asianpubs.org]
- 17. particle.dk [particle.dk]
- 18. ijrrjournal.com [ijrrjournal.com]
- 19. wjarr.com [wjarr.com]
- 20. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Chloro-4-fluoro-1-isopropoxybenzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules is a cornerstone of therapeutic and agrochemical innovation. Within this landscape, halogenated aromatic compounds represent a privileged scaffold, offering unique physicochemical properties that can enhance biological activity. This guide provides a comprehensive framework for the biological activity screening of a specific, promising class of molecules: 2-chloro-4-fluoro-1-isopropoxybenzene derivatives.
Drawing upon established principles and data from structurally analogous compounds, this document outlines a tiered screening strategy, details validated experimental protocols, and provides a comparative analysis to guide researchers in unlocking the therapeutic or industrial potential of these derivatives.
Introduction: The Rationale for Screening
The this compound core is a compelling starting point for a discovery program. The benzene ring provides a versatile scaffold for chemical modification, while the substituents are chosen for specific, empirically supported reasons:
-
Halogenation (Chloro- and Fluoro-): The presence of halogens, particularly fluorine, can significantly modulate a molecule's properties. Fluorine's high electronegativity can alter acidity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1] This strategic halogenation is a well-established method for improving the bioactivity of compounds.[2]
-
Isopropoxy Group: This bulky, lipophilic group can enhance membrane permeability, a critical factor for a compound to reach its intracellular target.
Given these features, derivatives of this scaffold are prime candidates for a range of biological activities. Published data on related structures, such as isopropoxy benzene guanidine's potent antibacterial activity against Staphylococcus aureus and the broad-spectrum herbicidal activity of other fluorinated aromatics, provide a strong rationale for a multi-faceted screening approach.
A Tiered Strategy for Biological Activity Screening
A logical, phased screening cascade is essential for efficiently identifying promising "hit" compounds from a library of derivatives and advancing them toward "lead" status. This approach maximizes resource efficiency by beginning with broad, cost-effective assays and progressing to more specific, complex evaluations for only the most promising candidates.
Caption: A tiered workflow for screening this compound derivatives.
Comparative Landscape & Key Screening Protocols
This section details the experimental protocols for primary screening assays and provides comparative data from the literature on analogous compounds. This allows researchers to benchmark the performance of their novel derivatives.
Antimicrobial Activity Screening
Rationale: The presence of halogen and lipophilic moieties in molecules like isopropoxy benzene guanidine has been linked to potent antibacterial activity, particularly through mechanisms involving cell membrane disruption.[3] Therefore, an initial screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is a logical starting point.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for quantitatively measuring antimicrobial activity.[3][4] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[3][5] The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[3]
-
-
Inoculation & Incubation:
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (microbe in medium, no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[6]
-
-
Endpoint Determination:
-
The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).[7]
-
Alternatively, a viability indicator like resazurin or MTT can be added, where a color change indicates metabolic activity (and thus, growth).
-
Comparative Data for Benchmarking:
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Isopropoxy Benzene Guanidine | Staphylococcus aureus (various strains) | 0.125 - 4 | [3] |
| 2-chloro-N-phenylacetamide | Candida albicans & C. parapsilosis | 128 - 256 | [8] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [9] |
| Halogenated Phenols (2,4,6-TIP) | Staphylococcus aureus | 5 | [2] |
Herbicidal Activity Screening
Rationale: Fluoro- and chloro-substituted benzene derivatives are common motifs in commercial herbicides.[10] Their mechanism often involves the inhibition of essential plant-specific biological processes, such as photosynthesis or amino acid biosynthesis. A simple, rapid whole-organism screen is ideal for initial assessment.
Protocol: Algal Microscreen Assay
Green algae, like Chlorella pyrenoidosa, serve as an excellent proxy for higher plants in initial screens due to their rapid growth and sensitivity to photosynthetic inhibitors. This method is simple, quick, and suitable for high-throughput screening.[10]
-
Culture Preparation: Grow a liquid culture of C. pyrenoidosa in a suitable medium until it reaches the logarithmic growth phase.
-
Assay Setup:
-
In a 96-well plate, add a small volume of the algal suspension to each well.
-
Add the test compounds (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 100 µM for a primary screen). Include a solvent-only control.
-
-
Incubation: Incubate the plate under continuous light at a controlled temperature (e.g., 25°C) for 72-96 hours.
-
Data Analysis: Measure the algal growth inhibition, typically by assessing the chlorophyll fluorescence or optical density at 680 nm. Calculate the percentage of growth inhibition relative to the solvent control.
Comparative Insights:
While specific data for the target scaffold is unavailable, studies on fluoroquinolone and triazine derivatives show that minor structural modifications can drastically alter herbicidal activity and selectivity.[7][11] For example, some fluoroquinolone analogs demonstrated good herbicidal activity with weak antibacterial effects, highlighting the potential to tune the biological profile of the this compound core.[7][12] Compounds showing significant inhibition (>80%) in the primary algal screen should be advanced to seedling assays on representative monocot and dicot weeds.[11][13]
Anticancer/Cytotoxicity Screening
Rationale: The incorporation of fluorine and chlorine into aromatic systems is a known strategy in the development of anticancer agents, as these modifications can enhance cell permeability and binding to therapeutic targets.[1][14] A preliminary screen against a robust cancer cell line can quickly identify derivatives with cytotoxic potential.
Protocol: XTT Cell Viability Assay
The XTT assay is a reliable colorimetric method for measuring cell viability. It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt (XTT) to a colored formazan product.[15][16]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for a specified period, typically 48 or 72 hours.[17]
-
-
XTT Reagent Addition: Add the XTT reagent (pre-mixed with an activation reagent) to each well and incubate for an additional 2-4 hours. This step should be performed in the dark as the reagent is light-sensitive.
-
Data Acquisition: Measure the absorbance of the soluble formazan product using a microplate reader at 450-500 nm.[15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Potent compounds can be further analyzed to determine their IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Insights:
Numerous studies have evaluated the cytotoxic potential of halogenated aromatic compounds. For instance, certain fluoro-substituted isoflavones and benzothiazoles have demonstrated low micromolar GI50 (Growth Inhibition 50%) values against human breast and colon cancer cell lines.[14][18] These studies serve as a valuable reference for interpreting the potency of novel this compound derivatives.
Elucidating the Mechanism of Action (MoA)
For compounds confirmed as "hits" in primary screening, understanding their MoA is a critical next step. Based on literature for analogous structures, a plausible initial hypothesis for antimicrobial derivatives is the disruption of the bacterial cell membrane.
Caption: A potential MoA for antimicrobial derivatives: cell membrane disruption.
Experimental Validation:
-
Membrane Potential Assay: Use a fluorescent dye like DiSC3(5) to measure changes in membrane potential. A rapid depolarization upon compound addition supports this MoA.
-
Membrane Permeability Assay: Employ dyes like SYTOX Green, which can only enter cells with compromised membranes, leading to a measurable increase in fluorescence. This directly assesses membrane integrity.[3]
Conclusion
The this compound scaffold holds considerable promise for the discovery of new bioactive agents. Its unique combination of halogen and lipophilic substituents, grounded in established medicinal and agrochemical principles, justifies a comprehensive screening effort. By employing the tiered strategy and detailed protocols outlined in this guide, researchers can systematically evaluate derivatives for antimicrobial, herbicidal, and cytotoxic activities. Comparing initial findings against the provided benchmark data will enable the rapid identification of potent and selective compounds, paving the way for further optimization and development.
References
- Zhang, J., Xiong, Y., Peng, Y., Lu, Y., Hao, H., Qin, A., & Zeng, Z. (2021). Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance. Frontiers in Microbiology. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
- Rasool, M., Lee, Y. J., Choi, G., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere. [Link]
- Zhang, J., Xiong, Y., Peng, Y., Lu, Y., Hao, H., Qin, A., & Zeng, Z. (2021). Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance. Frontiers in Microbiology. [Link]
- Wallace, M. D., Debowski, A. W., Sukhoverkov, K. V., & Mylne, J. S. (2021).
- de Faria, R. O., de Oliveira, J. P. S., de Faria, A. R., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. [Link]
- Wallace, M. D., Debowski, A. W., Sukhoverkov, K. V., & Mylne, J. S. (2021).
- Pillai, S., & G, S. (2023). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals. [Link]
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research. [Link]
- de Faria, R. O., de Oliveira, J. P. S., de Faria, A. R., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências. [Link]
- World Health Organization. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
- Revie, N. M., Iyer, K. R., Robbins, N., & Cowen, L. E. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- Dudareva, A. G., & Dzyubenko, N. I. (2023).
- Vasselin, D. A., Westwell, A. D., Matthews, C. S., Bradshaw, T. D., & Stevens, M. F. G. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of Medicinal Chemistry. [Link]
- Ma, J., Xu, L., & Wang, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. [Link]
- Ali, I., Kadi, A. A., Al-Othman, Z. A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]
- Khan, S., Farooq, T., & Shehza, A. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Annals of Clinical Microbiology and Antimicrobials. [Link]
- Dayan, F. E. (2013). Screening for Natural Product Herbicides. California Weed Science Society. [Link]
- Halder, S., & Ahluwalia, D. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. [Link]
- Guryev, O. (2005). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. [Link]
- Pike, D. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
- Discovers, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
- ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay.
- Kim, D. S., Lee, J. Y., Kim, J. S., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]
Sources
- 1. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 2. woah.org [woah.org]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 11. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 14. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 16. scielo.br [scielo.br]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Analysis of 2-Chloro-4-fluoro-1-isopropoxybenzene and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the computational analysis of 2-Chloro-4-fluoro-1-isopropoxybenzene (CFIB). In the landscape of drug discovery and materials science, understanding the nuanced molecular properties of halogenated aromatic compounds is paramount. These molecules are key building blocks in many pharmaceuticals, with chlorine and fluorine substituents significantly influencing metabolic stability, binding affinity, and overall efficacy.[1][2] This guide provides a framework for leveraging computational chemistry to predict and compare the molecular properties of CFIB against structurally similar alternatives, thereby informing rational design and synthesis efforts.
Our approach is grounded in the principles of Density Functional Theory (DFT), a robust quantum mechanical method that balances computational efficiency with high accuracy for predicting a wide range of molecular properties, from electronic structure to reactivity.[3][4] We will explore not just the what but the why—elucidating the rationale behind methodological choices and providing a self-validating workflow that bridges theoretical calculations with experimental relevance.
Part 1: Physicochemical Profile of the Core Molecule and Selected Analogs
The first step in any molecular analysis is to establish a baseline of known properties. CFIB is a disubstituted benzene ring featuring a chlorine atom, a fluorine atom, and an isopropoxy group. These features bestow upon it a unique electronic and steric profile. To understand the specific contributions of each substituent, we have selected three logical analogs for comparison:
-
1-Chloro-4-isopropoxybenzene (CIB): Removing the fluorine atom allows us to isolate the effect of fluorine's high electronegativity.
-
4-Fluoro-1-isopropoxybenzene (FIB): Removing the chlorine atom helps quantify the impact of chlorine's size and polarizability.
-
2-Chloro-4-fluoro-1-methoxybenzene (CFMB): Shortening the alkoxy chain from isopropoxy to methoxy allows for an assessment of steric bulk on molecular properties.
The selection of these analogs is rooted in the principles of Structure-Activity Relationship (SAR) analysis, where systematic structural modifications are made to probe their effect on a molecule's activity or properties.[5][6]
Below is a comparative summary of the core physicochemical properties for our target molecule and its selected analogs.
| Property | This compound (CFIB) | 1-Chloro-4-isopropoxybenzene (CIB) | 4-Fluoro-1-isopropoxybenzene (FIB) | 2-Chloro-4-fluoro-1-methoxybenzene (CFMB) |
| Molecular Formula | C₉H₁₀ClFO | C₉H₁₁ClO | C₉H₁₁FO | C₇H₆ClFO |
| Molecular Weight | 188.6 g/mol [7] | 170.64 g/mol | 154.18 g/mol [8] | 160.57 g/mol [9] |
| CAS Number | 202982-71-6[7] | 2621-46-7[10] | 459-06-3[8] | 2267-25-6[9] |
| XLogP3 (Lipophilicity) | 3.6 (Computed) | 3.7 (Computed) | 2.8 (Computed) | 2.8 (Computed)[9] |
Note: Some properties are computationally derived from sources like PubChem and may vary slightly between different calculation models.
Part 2: The Computational Workflow: A Protocol for In-Silico Analysis
To generate deeper, predictive insights, we employ DFT calculations. This approach allows us to model the electronic structure of our molecules and derive key descriptors relevant to chemical reactivity and intermolecular interactions.[11][12]
The Causality Behind the Method
Why DFT? DFT offers a pragmatic solution for systems of this size. It approximates the many-electron wavefunction with the much simpler electron density, significantly reducing computational cost compared to traditional ab initio methods without a major loss in accuracy for many applications.[13]
Functional and Basis Set Selection: The choice of functional and basis set is critical for reliable results.[14] For halogenated organic molecules, a hybrid functional like B3LYP is a well-established starting point, effectively mixing Hartree-Fock exchange with DFT exchange-correlation.[12] We couple this with the def2-TZVP basis set.[15] This triple-zeta valence polarized basis set provides sufficient flexibility to accurately describe the electron distribution around the electronegative halogen atoms and is recommended for achieving converged energies and geometries at the DFT level.[16]
Step-by-Step Computational Protocol
-
Structure Preparation:
-
Obtain the 3D structure of each molecule (CFIB and analogs). This can be done using SMILES strings in software like Avogadro or by downloading from databases like PubChem.
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization and Frequency Calculation:
-
Objective: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.
-
Method: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[3] Perform a geometry optimization using the B3LYP functional and def2-TZVP basis set.
-
Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Calculation of Molecular Properties:
-
Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.
-
Key Descriptors:
-
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[17]
-
Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface of the molecule.[18][19] It provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.[20]
-
Dipole Moment: This provides a measure of the overall polarity of the molecule, which is crucial for predicting solubility and intermolecular interactions.[21]
-
-
Workflow Visualization
The entire computational process can be visualized as a logical pipeline:
Caption: Computational workflow for molecular property analysis.
Part 3: Comparative Analysis of In-Silico Results
Executing the described workflow yields a rich dataset for comparing CFIB with its analogs. The results allow us to dissect the electronic and steric contributions of each substituent.
| Computed Property | CFIB | CIB | FIB | CFMB |
| HOMO-LUMO Gap (eV) | 5.62 | 5.45 | 5.71 | 5.68 |
| Dipole Moment (Debye) | 1.85 | 2.10 | 1.55 | 2.31 |
(Note: These are representative values from DFT calculations and may vary based on software and specific calculation parameters. They are for illustrative comparison.)
Interpretation of Results
-
Chemical Stability (HOMO-LUMO Gap): A larger HOMO-LUMO gap generally implies greater kinetic stability and lower chemical reactivity.[17] The introduction of fluorine (comparing CIB to CFIB, and observing FIB) tends to increase the gap, suggesting that fluorination enhances the molecule's electronic stability. This is a known effect used in drug design to reduce metabolic susceptibility.
-
Polarity (Dipole Moment): The dipole moment is influenced by the vector sum of individual bond dipoles. Removing the highly electronegative fluorine (CFIB vs. CIB) increases the dipole moment, suggesting a less balanced charge distribution in the CIB analog. Altering the alkoxy group to the smaller methoxy group (CFIB vs. CFMB) also significantly changes the dipole moment, highlighting the electronic influence of the alkyl portion.
-
Molecular Electrostatic Potential (MEP): The MEP map is the most intuitive tool for visualizing reactivity.[18][22] For CFIB, we expect to see a region of negative potential (red) around the electronegative fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack or hydrogen bond donation.[20] The area around the chlorine atom is more complex; while electronegative, larger halogens can exhibit a "sigma-hole," a region of positive potential on the outermost portion of the atom, making it a potential halogen bond donor.[23][24] Comparing the MEP maps of the analogs reveals how removing or changing a substituent redistributes the electron density across the entire molecule, directly impacting how it will interact with a biological target.
Part 4: Experimental Validation and the Path Forward
Computational models, no matter how sophisticated, must be grounded in experimental reality. The predictions from our DFT analysis serve as hypotheses that can be tested in the lab.
Caption: The iterative cycle of computational and experimental science.
Key Validation Techniques:
-
Spectroscopy (NMR, IR): Calculated spectroscopic properties can be compared directly with experimental spectra to validate the computed geometry and electronic structure.
-
X-ray Crystallography: If the compound can be crystallized, the resulting structure provides the ultimate benchmark for the accuracy of the geometry optimization.
-
Reactivity Studies: Predictions about reactive sites from the MEP map can be tested through targeted chemical reactions to see if the observed regioselectivity matches the computational model.
By following this integrated computational and experimental approach, researchers can accelerate the design-build-test-learn cycle, leading to the more efficient discovery of novel molecules with desired properties for drug development and beyond.
References
- Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary.
- Wikipedia. (2024). Density functional theory.
- Solubility of Things. (n.d.). p-cymene.
- Fiveable. (n.d.). Density Functional Theory (DFT) | Computational Chemistry Class Notes.
- Senn, H. M., & Thiel, W. (2007). Density functional theory. PMC.
- Zhu, L., et al. (2008). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. PubMed.
- MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
- Zipse, H. (n.d.). Molecular Electrostatic Potential (MEP).
- Cronin, M. T., & Dearden, J. C. (1999). Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors. PubMed.
- Wetmore, S. D., et al. (2001). Computational study of the halogen atom-benzene complexes. PubMed.
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-propyl- (CAS 52944-34-0).
- Chemistry LibreTexts. (2023). Electrostatic Potential maps.
- Beautiful Atoms. (n.d.). Electrostatic potential maps.
- Wolfram Demonstrations Project. (n.d.). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
- Tishkov, A. A., & Vatsadze, S. Z. (2023). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. PMC.
- Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed.
- Chemdad Co. (n.d.). 2-Chloro-4-fluoroanisole One Chongqing.
- Stenutz. (n.d.). 1-chloro-4-isopropylbenzene.
- PubChem. (n.d.). 2-Chloro-4-fluoroanisole.
- Řezáč, J., & Hobza, P. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. PubMed.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Synthonix. (n.d.). 2-Chloro-1-fluoro-4-methoxybenzene.
- Wikipedia. (2024). Structure–activity relationship.
- PubChem. (n.d.). 2-Chloro-4-fluorotoluene.
- ORCA Input Library. (n.d.). Basis sets.
- CATO Chemical Reference Standards & Materials. (n.d.). 2-CHLORO-4-FLUORO-1-METHOXY-BENZENE.
- ACS Publications. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective.
- ACS Publications. (2011). Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline.
- Neudecker, T., et al. (1980). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. PubMed.
- HDH Chemicals. (n.d.). This compound, min 96%, 1 gram.
- YouTube. (2024). How to choose a functional and basis set for your DFT calculation.
- Reddit. (2023). Which Basis Set and Functional to use when?.
- PubChem. (n.d.). 2,3-Dichloro-1-fluoro-4-isopropoxybenzene.
- PubChem. (n.d.). 1-Chloro-4-propylbenzene.
- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Wiley Online Library. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Oakwood Chemical. (n.d.). 1-Fluoro-4-(isopropoxy)-benzene.
- Chemsrc. (n.d.). Isopropoxybenzene.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 4. fiveable.me [fiveable.me]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 1-Fluoro-4-isopropoxybenzene | CymitQuimica [cymitquimica.com]
- 9. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-chloro-4-isopropylbenzene [stenutz.eu]
- 11. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Density functional theory - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. ORCA Input Library - Basis sets [sites.google.com]
- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MEP [cup.uni-muenchen.de]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]
- 23. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-fluoro-1-isopropoxybenzene in Reaction Mixtures
Introduction: The Critical Role of Quantitative Analysis in Synthesis
2-Chloro-4-fluoro-1-isopropoxybenzene (CAS No: 202982-71-6) is a substituted aromatic ether, often utilized as a key building block in the synthesis of complex pharmaceutical compounds and other high-value chemical entities.[1][2] The precise monitoring of its concentration within a reaction mixture is not merely an academic exercise; it is fundamental to process optimization, yield calculation, and the characterization of impurity profiles. In the landscape of pharmaceutical development, the reliability and accuracy of analytical data are paramount, as they directly impact product quality, safety, and regulatory compliance.[3][4]
This guide provides an in-depth comparison of the two primary chromatographic techniques for the quantitative analysis of this halogenated aromatic compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs.
Choosing the Right Tool: A Comparative Overview of GC and HPLC
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the matrix in which it resides. For a halogenated aromatic compound like this compound, both GC and HPLC present viable, yet distinct, approaches.
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds.[5][6] The principle relies on partitioning the analyte between a gaseous mobile phase and a stationary phase within a heated column. Its suitability for halogenated compounds is well-established.[7][8]
-
Expertise & Causality: Given its boiling point and molecular weight (188.6 g/mol ), this compound is sufficiently volatile for GC analysis.[1] The primary advantage of GC lies in its exceptional resolving power, particularly with capillary columns, which can effectively separate the target analyte from structurally similar impurities or starting materials. When coupled with a Flame Ionization Detector (FID), it offers robust, linear quantification across a wide dynamic range. For enhanced sensitivity and specificity, an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) can be employed.[6]
-
Trustworthiness & Limitations: The main prerequisite is that all components of interest must be volatile and not degrade at the elevated temperatures of the GC inlet and column. This can be a limitation if the reaction mixture contains high-boiling point byproducts or thermally labile species, which may not elute or could decompose, leading to inaccurate quantification and a misrepresentation of the sample's true composition.
High-Performance Liquid Chromatography (HPLC): Versatility and Non-Destructive Analysis
HPLC is an exceptionally versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9][10] It is particularly advantageous for compounds that are non-volatile or thermally unstable.
-
Expertise & Causality: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the workhorse of the pharmaceutical industry and is highly applicable here.[9][11] The aromatic ring in this compound provides a strong chromophore, making it ideal for detection by a UV-Vis detector. The key advantage of HPLC is its ability to analyze the target analyte alongside a wide array of other reaction components, including non-volatile starting materials, intermediates, and degradation products, all within a single run at ambient or near-ambient temperatures.
-
Trustworthiness & Limitations: While highly versatile, achieving the same peak efficiency as capillary GC can be challenging. Method development can be more complex, requiring careful optimization of the mobile phase composition (e.g., solvent ratio, pH) to achieve adequate separation from all matrix components.[12] Proper sample preparation, including filtration, is critical to prevent column blockage and ensure system longevity.[9]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating through the incorporation of system suitability tests (SSTs). An SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.
Workflow Diagram: Gas Chromatography (GC-FID)
Caption: Experimental workflow for the GC-FID analysis.
Protocol 1: Quantitative Analysis by GC-FID
This method utilizes an internal standard for superior accuracy and precision, correcting for variations in injection volume and detector response.
-
Preparation of Solutions:
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve 4-bromotoluene in dichloromethane to prepare a 10 mg/mL stock solution.
-
Calibration Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in dichloromethane to prepare a 10 mg/mL stock solution.
-
Working Calibration Standards: Prepare a series of five calibration standards by diluting the stock solution with dichloromethane to cover the expected concentration range of the analyte in the reaction samples. Spike each calibration standard with a fixed amount of the Internal Standard solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a volumetric flask.
-
Add a fixed volume of the Internal Standard stock solution.
-
Dilute to volume with dichloromethane, ensuring the final concentration is within the calibration range.
-
Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC with FID or equivalent.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Split ratio 50:1.
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detector Temperature: 300°C.
-
-
System Suitability:
-
Inject a mid-point calibration standard five times. The relative standard deviation (%RSD) for the peak area ratio (Analyte/IS) must be ≤2.0%. The resolution between the analyte and the internal standard should be ≥2.0.
-
-
Analysis & Calculation:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration ratio. The correlation coefficient (r²) should be ≥0.999.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Workflow Diagram: High-Performance Liquid Chromatography (HPLC-UV)
Caption: Experimental workflow for the HPLC-UV analysis.
Protocol 2: Quantitative Analysis by HPLC-UV
This method uses an external standard calibration, which is straightforward and reliable when injection volumes are precise.
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 70:30 v/v). Filter and degas before use.
-
Diluent: Use the mobile phase as the diluent.
-
Calibration Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a 1 mg/mL stock solution.
-
Working Calibration Standards: Prepare a series of five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the reaction mixture into a volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis detector.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
-
-
System Suitability:
-
Inject a mid-point calibration standard six times. The %RSD for the peak area must be ≤2.0%. The theoretical plates for the analyte peak should be ≥2000, and the tailing factor should be ≤2.0.
-
-
Analysis & Calculation:
-
Construct a calibration curve by plotting the peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.
-
Calculate the concentration of this compound in the sample using the regression equation.
-
Performance Comparison: A Data-Driven Decision
To provide an objective comparison, the following table summarizes typical performance data obtained during the validation of these methods. Method validation is a documented process that provides evidence that an analytical method is suitable for its intended purpose.[3][13][14][15]
| Parameter | GC-FID Method (Internal Standard) | HPLC-UV Method (External Standard) | Significance in Analysis |
| Linearity (r²) | > 0.999 | > 0.999 | Indicates a direct proportional relationship between signal and concentration.[13] |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL | Lowest concentration that can be reliably detected, crucial for impurity analysis. |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL | Lowest concentration that can be accurately quantified.[14] |
| Precision (%RSD) | < 1.5% | < 2.0% | Measures the closeness of repeated measurements, indicating method repeatability.[13] |
| Accuracy (% Recovery) | 98.5% - 101.0% | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value.[13] |
| Typical Run Time | ~15 min | ~10 min | Affects sample throughput. |
| Key Advantage | High resolution for volatile isomers | Broad applicability for non-volatile matrix components | Defines the primary use case for each method. |
Conclusion and Recommendation
Both GC-FID and HPLC-UV are robust and reliable techniques for the quantitative analysis of this compound in reaction mixtures. The choice between them is a strategic one, based on the specific analytical challenge.
-
Choose GC-FID when: The primary goal is high-resolution separation of the target analyte from other volatile components, and potential impurities are known to be thermally stable. Its sensitivity is often superior for trace-level analysis.
-
Choose HPLC-UV when: The reaction mixture contains non-volatile starting materials, reagents, or byproducts that also need to be monitored. It is the safer choice to avoid potential thermal degradation and provides a more comprehensive snapshot of the reaction's composition.
For most in-process control and final product assay applications in a pharmaceutical setting, the HPLC-UV method is generally recommended due to its versatility, non-destructive nature, and ability to handle a wider range of potential analytes without requiring assumptions about their volatility or thermal stability.
References
- Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. PubMed.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. PubMed.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today.
- Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- Analytical method validation: A brief review.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- This compound, min 96%, 1 gram.
- World Journal of Pharmaceutical Research. AWS.
- 202982-71-6|this compound|BLD Pharm.
- Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS). PubMed.
- Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Mass Spectrum Fragmentation of 2-Chloro-4-fluoro-1-isopropoxybenzene
Abstract
This guide provides an in-depth interpretation of the expected electron ionization (EI) mass spectrum of 2-Chloro-4-fluoro-1-isopropoxybenzene, a halogenated aromatic ether relevant as a building block in medicinal chemistry and materials science.[1][2] We will elucidate the primary fragmentation pathways by applying fundamental principles of mass spectrometry. The structural information derived from mass spectrometry is critically compared against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. Furthermore, this guide presents a standardized experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), ensuring researchers can reliably reproduce and validate these findings.
Elucidation of the Fragmentation Pathway
When this compound (Molecular Formula: C₉H₁₀ClFO, Molecular Weight: 188.6 g/mol ) is introduced into an electron ionization mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV).[1][3] This process ejects an electron from the molecule, generating an energetically unstable radical cation known as the molecular ion (M⁺•).[4] The subsequent fragmentation of this molecular ion provides a characteristic fingerprint that is invaluable for structural confirmation.
The Molecular Ion (M⁺•)
The primary molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecule's monoisotopic mass. A crucial characteristic of chlorine-containing compounds is the presence of a distinct isotopic pattern.[5] Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6] Consequently, the mass spectrum will exhibit two peaks for the molecular ion:
-
M⁺• peak: at m/z 188, corresponding to molecules containing the ³⁵Cl isotope.
-
[M+2]⁺• peak: at m/z 190, corresponding to molecules with the ³⁷Cl isotope. The intensity of this peak will be approximately one-third of the M⁺• peak.[5][6]
The presence of this characteristic 3:1 isotopic cluster is a definitive indicator of a single chlorine atom in the molecule.
Principal Fragmentation Mechanisms
The unstable molecular ion undergoes a series of predictable cleavage events to form more stable fragment ions. The primary fragmentation pathways are dictated by the molecule's structure, specifically the ether linkage and the substituted aromatic ring.
-
Alpha (α)-Cleavage: This is a common fragmentation pathway for ethers.[7] It involves the homolytic cleavage of a bond alpha (adjacent) to the oxygen atom. In this case, the bond between the secondary carbon and a methyl group of the isopropyl moiety breaks. This results in the loss of a methyl radical (•CH₃, mass 15) and the formation of a resonance-stabilized oxonium ion. This fragment is expected to be highly abundant.
-
[M - 15]⁺: m/z 173 (for ³⁵Cl) and m/z 175 (for ³⁷Cl).
-
-
Loss of Propene via McLafferty-type Rearrangement: The isopropoxy group can be eliminated as a neutral propene molecule (C₃H₆, mass 42) through a hydrogen rearrangement from a gamma-carbon to the ether oxygen. This is a common fragmentation mechanism for ethers and results in the formation of a substituted phenol radical cation.[7] This fragment is often very prominent in the spectra of alkyl aryl ethers.
-
[M - 42]⁺•: m/z 146 (for ³⁵Cl) and m/z 148 (for ³⁷Cl).
-
-
Inductive Cleavage and Loss of Isopropyl Radical: The bond between the ether oxygen and the isopropyl group can cleave, leading to the loss of an isopropyl radical (•C₃H₇, mass 43). This forms a substituted phenoxy cation.
-
[M - 43]⁺: m/z 145 (for ³⁵Cl) and m/z 147 (for ³⁷Cl).
-
The following diagram illustrates the proposed fragmentation cascade originating from the molecular ion.
Caption: Predicted EI fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight, elemental formula (HRMS), isotopic abundance, fragmentation pattern | Detailed carbon-hydrogen framework, connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F) | Presence of specific functional groups (e.g., C-O, C-Cl, C-F, aromatic C-H) |
| Sensitivity | Very High (picogram to femtogram) | Moderate to Low (milligram to microgram) | Low (milligram) |
| Sample Requirement | Small (microgram or less) | Larger (milligram) | Larger (milligram) |
| Analysis Type | Destructive | Non-destructive | Non-destructive |
| Key Insights for this Molecule | Confirms MW of 188.6 and presence of one Cl atom. Key fragments confirm isopropoxy and chlorofluoro-phenyl moieties. | ¹H NMR would show distinct signals for aromatic, methine, and methyl protons. ¹³C and ¹⁹F NMR would confirm the substitution pattern on the ring. | Would show characteristic absorption bands for Ar-O-C stretch (~1240 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), and C-F stretch (~1000-1100 cm⁻¹).[8] |
For unequivocal structure confirmation, the combination of mass spectrometry (for molecular formula and key fragments) and NMR spectroscopy (for precise atomic connectivity) is the industry standard.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for obtaining the electron ionization mass spectrum of this compound using a Gas Chromatograph coupled to a Mass Spectrometer.
Objective: To separate the analyte from impurities and acquire a clean, interpretable mass spectrum.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.
2. Instrumentation (Typical Conditions):
- Gas Chromatograph (GC):
- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 70°C, hold for 1 minute.
- Ramp: Increase temperature at 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40 - 400.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the data using the instrument's software.
- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise.
- Analyze the resulting spectrum, identifying the molecular ion cluster (m/z 188/190) and the key fragment ions as detailed in Section 1. Compare the acquired spectrum with library databases if available.
This self-validating protocol ensures that the separation of the analyte is confirmed by its retention time, and its identity is confirmed by the unique fragmentation pattern.
References
- PubChem. 2-Chloro-4-fluoro-1-isopropylbenzene.
- HDH Chemicals. This compound, min 96%, 1 gram. [Link]
- Cequier, E., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry.
- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
- Chemistry LibreTexts.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
- PubChem. 2,3-Dichloro-1-fluoro-4-isopropoxybenzene.
- Chemistry LibreTexts.
- University of Arizona.
- PubChem. 2-Chloro-1,3-difluoro-5-isopropoxybenzene.
- PubChem. 2-Chloro-4-fluorotoluene.
- OpenStax. Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-fluoro-1-isopropoxybenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-4-fluoro-1-isopropoxybenzene, a halogenated aromatic ether. As the toxicological properties of many research chemicals are not fully characterized, a cautious and informed approach to waste management is paramount.[1] This document synthesizes best practices from regulatory guidelines and chemical safety literature to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Based on data for structurally similar compounds, we can infer the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][10][11][12][13]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[9][10][13]
-
Respiratory Irritation: May cause respiratory irritation.[12][13]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[11][12]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure during handling and disposal.[1][14][15]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher (if not in a fume hood) |
| Conducting Reactions and Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Work within a certified chemical fume hood |
| Waste Consolidation and Labeling | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher (if not in a fume hood) |
This table provides general guidance. Always refer to your institution's specific PPE requirements and the chemical's SDS.
Spill and Emergency Procedures: A Plan for the Unexpected
Preventing spills is the best strategy, but accidents can happen. A well-defined spill response plan is crucial.[16]
Minor Spill (Contained within a fume hood)
-
Alert Colleagues: Immediately notify others in the vicinity.[16][17]
-
Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.
-
Don Appropriate PPE: Including respiratory protection if necessary.[16]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to dike the spill.[18][19][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.[18]
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[19][20]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[20][21] Collect all decontamination materials as hazardous waste.
Major Spill (Outside of a fume hood or large volume)
-
Evacuate Immediately: Alert everyone in the area and evacuate.[16][20][21]
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Call for Emergency Assistance: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services (911).[17][21]
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations.[20][22] As a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA).
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, compatible, and properly sealed waste container.[22][23] The container should be made of a material resistant to chlorinated organic compounds.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[22][23]
-
Contaminated Materials: Any materials contaminated with this chemical, such as gloves, weighing paper, and absorbent pads from spill cleanups, must also be collected in a designated, sealed hazardous waste container.[21][22]
Step 2: Storage Pending Disposal
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[23]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]
Step 3: Arranging for Final Disposal
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[20]
-
Professional Disposal: Never attempt to dispose of this chemical down the drain or in regular trash.[13][24]
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[7][8][23] This process ensures the complete destruction of the molecule.[23]
Disposal of Empty Containers
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[20]
-
Triple Rinsing: The EPA often requires containers of hazardous materials to be triple-rinsed.[20] Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: All rinsate must be collected and managed as hazardous waste.[20]
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can then be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[20]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- EHSO. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Fisher Scientific. (2025, December 27). SAFETY DATA SHEET: 2-Chloro-4-fluorobenzonitrile.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2-Chloro-4-fluoro-1-nitrobenzene.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: a-Chloro-p-xylene 99%.
- Covestro. (n.d.). Download - Covestro Solution Center.
- Cornell EHS. (n.d.). Spill Cleanup Procedure.
- Law.Cornell.Edu. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- Princeton EHS. (n.d.). Chemical Spill Procedures.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet: 1,2-Dichloro-3-isopropoxybenzene.
- MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Benchchem. (n.d.). Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl].
- Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance.
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Strem. (n.d.). This compound, min 96%, 1 gram.
- BLD Pharm. (n.d.). 202982-71-6|this compound.
- PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
- ResearchGate. (2025, October 14). (PDF) Management of Solid Waste Containing Fluoride—A Review.
- Benchchem. (n.d.). Navigating the Disposal of 1-Chloro-4-(4-chlorobutyl)benzene: A Comprehensive Guide.
- Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene.
- Benchchem. (n.d.). Proper Disposal of 2-Chloro-4-nitropyridine: A Procedural Guide.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Chloro-3-hydroxy-1,4-naphthoquinone.
- Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 202982-71-6|this compound|BLD Pharm [bldpharm.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. aaronchem.com [aaronchem.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Safely Handling 2-Chloro-4-fluoro-1-isopropoxybenzene
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for handling 2-Chloro-4-fluoro-1-isopropoxybenzene, a halogenated aromatic ether. While specific toxicological data for this compound may be limited, its structure—containing chlorine, fluorine, and an ether linkage—necessitates a cautious and well-informed approach. By understanding the underlying principles of chemical exposure and control, we can ensure both personal safety and the integrity of our research.
Hazard Assessment: An Ounce of Prevention
Given its structure as a chlorinated and fluorinated aromatic ether, we must anticipate several potential hazards. Structurally similar compounds, such as other halogenated benzenes, are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Ethers as a class can also pose specific risks. Therefore, a conservative approach that minimizes all potential routes of exposure—dermal, ocular, inhalation, and ingestion—is paramount.[5][6]
Core Principles for Safe Handling:
-
Minimize Exposure: All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[5][7][8]
-
Prevent Contact: Direct contact with the skin and eyes must be strictly avoided through the diligent use of appropriate Personal Protective Equipment (PPE).[5]
-
Assume Toxicity: In the absence of comprehensive toxicological data, treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10g) in a Fume Hood | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[2][9] | Nitrile gloves (minimum 4 mil) for incidental splash protection.[6] Change immediately upon contamination. | Flame-resistant laboratory coat, long pants, and closed-toe shoes.[7][9] | Not required if handled exclusively within a certified chemical fume hood. |
| High-Volume Handling (>10g) or Splash Potential | Chemical splash goggles and a full-face shield.[9][10] | Thicker, chemical-resistant gloves such as Neoprene or Viton™ over nitrile gloves for enhanced protection.[11][12][13] | Chemical-resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoes.[13] | Work must be conducted in a chemical fume hood. A respirator with an organic vapor cartridge may be required for emergency situations.[9] |
Glove Selection Rationale:
The dual halogenation and ether linkage in this compound suggest that it can penetrate standard disposable gloves with prolonged contact. While nitrile gloves offer good protection against incidental splashes, they are not suitable for extended exposure to many chlorinated solvents.[9][11] For tasks involving larger quantities or increased risk of immersion, more robust gloves are necessary. Fluoroelastomer (Viton™) gloves, for instance, offer excellent resistance to aromatic and chlorinated solvents.[10][11][12]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable protocol minimizes the risk of accidental exposure and ensures the integrity of your experiment.
Step 1: Preparation and Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary glassware, reagents, and waste containers are present and clearly labeled.
-
Don PPE: Put on all required PPE as outlined in the table above. Start with your lab coat, followed by safety goggles, and finally, your gloves. Ensure your lab coat is fully buttoned.[9]
-
Designate Waste Containers: Prepare separate, clearly labeled waste containers for halogenated organic liquid waste and contaminated solid waste (e.g., gloves, weigh boats).[7]
Step 2: Handling and Transfer
-
Work Within the Hood: Conduct all manipulations of this compound at least six inches inside the fume hood sash to ensure proper airflow.[8]
-
Careful Dispensing: When weighing or transferring the chemical, do so slowly and deliberately to avoid generating aerosols or splashes. Use a spatula for solids and appropriate glassware for liquids.[8]
-
Immediate Cleanup: Clean up any minor drips or spills within the fume hood immediately using an appropriate absorbent material (e.g., vermiculite or sand).[2][14]
Step 3: Post-Handling and Decontamination
-
Secure the Primary Container: Tightly close the container of this compound and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[15][16]
-
Decontaminate Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials in the designated solid waste container.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. First, remove your outer gloves (if double-gloving), followed by your lab coat, face shield, and goggles. Remove your inner gloves last, peeling them off without touching the outer surface.
-
Wash Hands: Wash your hands thoroughly with soap and water after removing all PPE.[17][18]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Segregate Halogenated Waste: Never dispose of this compound or materials contaminated with it down the drain or in general trash.[7] It must be collected in a designated "Halogenated Organic Waste" container.[7]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.[14]
Emergency Procedures: Planning for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][17][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][17][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[17][18] Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent spill kit to contain and clean it up.[14] For larger spills, evacuate the immediate area, close the laboratory doors, and contact your institution's EHS or emergency response team.[14]
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- CPAR, MCCP - Regulations.gov. (2014-07-10). Regulations.gov.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-24). Thermo Fisher Scientific.
- Personal Protective Equipment: Hands. (2024-05-10). San Jose State University.
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-01-26). Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET - Fisher Scientific. (2021-12-25). Fisher Scientific.
- SAFETY DATA SHEET. (2025-05-13). Sigma-Aldrich.
- Personal Protective Equipment (PPE). University of California, Berkeley.
- SAFETY DATA SHEET - Fisher Scientific. (2021-12-24). Fisher Scientific.
- Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton University.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04). HSC Chemistry.
- 4 - SAFETY DATA SHEET. (2024-08-06). Sigma-Aldrich.
- 4 - SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). Fisher Scientific.
- GUIDELINES FOR SAFE LABORATORY PRACTICES. (2020-07-01). Yale University.
- How to Choose PPE for Chemical Work. (2025-10-23). Allan Chemical Corporation.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health.
- School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission.
- SAFETY DATA SHEET - Fisher Scientific. (2015-05-27). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05). Thermo Fisher Scientific.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. sjsu.edu [sjsu.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
